Vecuronium bromide

Catalog No.
S546652
CAS No.
50700-72-6
M.F
C34H57N2O4+
M. Wt
557.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecuronium bromide

CAS Number

50700-72-6

Product Name

Vecuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C34H57N2O4+

Molecular Weight

557.8 g/mol

InChI

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

BGSZAXLLHYERSY-XQIGCQGXSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

solubility

1.86e-05 g/L

Synonyms

Bromide, Vecuronium, Citrate, Vecuronium, Hydrobromide, Vecuronium, Hydrochloride, Vecuronium, Maleate, Vecuronium, NC 45, NC-45, NC45, Norcuron, ORG NC 45, ORG NC45, ORG-NC 45, ORG-NC-45, ORG-NC45, ORGNC 45, ORGNC45, Phosphate, Vecuronium, Vecuronium, Vecuronium Bromide, Vecuronium Bromide, Quaternary Ion, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium Phosphate

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

The exact mass of the compound Vecuronium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Neurotransmitter Agents - Cholinergic Agents - Cholinergic Antagonists - Nicotinic Antagonists. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

NMR Signal Assignments for Vecuronium Bromide and Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the complete NMR signal assignments from a 2021 crystallographic and spectroscopic study [1] [2] [3]. The researchers performed a complete NMR characterization (¹H, ¹³C, ¹⁵N) of Vecuronium bromide and its advanced synthetic intermediates, filling a significant gap in the existing literature.

Table 1: Summary of Compounds and NMR Data

Compound Name / Structure Type of NMR Data Available Key Findings / Significance
This compound (4) Complete ¹H, ¹³C, and ¹⁵N NMR signal assignment [1]. Provides a modern and full spectroscopic characterization of the final active pharmaceutical ingredient (API).
2β,16β-Bispiperidino-5α-androstane-3α,17β-diol (10) Complete ¹H, ¹³C, and ¹⁵N NMR signal assignment; Single-crystal X-ray diffraction structure [1] [2]. This is the first advanced intermediate with all stereocenters in the final configuration. The X-ray structure allowed for definitive stereochemical assignment.
2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (8) NMR data [1]. A key starting intermediate in the synthetic pathway.
2α,3α-Epoxy-17β-hydroxy-16β-piperidino-5α-androstane (9) NMR data [1]. An intermediate in the synthetic pathway.
16β-Piperidino-2β,3β-dihydroxy-5α-androstan-17-one (11) NMR data [1]. An intermediate in the synthetic pathway.

Table 2: Synthetic Pathway from Epiandrosterone to this compound

The synthesis starts from the commercially available epiandrosterone (12) [1]. The following diagram illustrates the optimized pathway to produce this compound and the characterized intermediates (8, 9, 10, 11).

G epiandrosterone Epiandrosterone (12) intermediate_8 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (8) epiandrosterone->intermediate_8 Multi-step process intermediate_9 2α,3α-Epoxy-17β-hydroxy-16β-piperidino-5α-androstane (9) intermediate_8->intermediate_9 Selective ring opening intermediate_10 2β,16β-Bispiperidino-5α-androstane-3α,17β-diol (10) intermediate_9->intermediate_10 Nucleophilic addition intermediate_11 16β-Piperidino-2β,3β-dihydroxy-5α-androstan-17-one (11) intermediate_10->intermediate_11 Oxidation vecuronium This compound (4) intermediate_11->vecuronium Esterification Quaternization

Synthetic pathway to this compound and characterized intermediates [1].

Detailed Experimental Protocols

The 2021 study provides specific details on the synthesis and characterization methods.

1. Synthetic Procedure The synthesis began with commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone). The researchers implemented some modifications to a traditional synthetic procedure to obtain this compound and the advanced intermediates (8-11) [1]. The key steps are outlined in the workflow above.

2. NMR Spectroscopy Experimental Parameters For the comprehensive NMR characterization, the following experimental conditions were used [1]:

  • Instrumentation: NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H, 100 MHz for ¹³C, and 40 MHz for ¹⁵N.
  • Solvent: Deuterochloroform (CDCl₃) was used.
  • Chemical Shift Referencing: ¹H and ¹³C chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual protonated solvent signal.
  • 15N NMR: ¹⁵N chemical shifts were measured indirectly and are reported relative to an external standard of nitromethane.

3. X-ray Crystallography Single crystals of the key intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (10) were obtained. The crystal structure was solved using Olex2 and refined with the SHELXL program. This analysis allowed for the complete stereochemical assignment of its stereocenters [1].

Important Context for Researchers

  • Historical Data: A prior complete assignment of ¹H and ¹³C NMR resonances for this compound itself was reported in 1998, and its molecular structure was first determined by SC-XRD analysis in 1991 [1] [4]. The 2021 study builds upon and supersedes this older data with a more comprehensive analysis.
  • Structural Nuance: The 1991 study noted that the A ring of this compound in the crystal structure shows an axial conformation for the acetoxy and piperidinyl substituents, which is also present in solution. This conformation changes after protonation of the piperidinyl group [4].

References

Synthetic Pathway from Epiandrosterone to Vecuronium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Vecuronium Bromide from Epiandrosterone is a multi-step process that constructs the bis-piperidinium structure. The following diagram outlines the complete reaction workflow:

G Start Epiandrosterone (II) Step1 Esterification with p-Toluenesulfonyl Chloride Start->Step1 Pyridine, 40°C, 3h Step2 Elimination & Dehydration with 2,6-Lutidine Step1->Step2 Reflux, 4h Step3 Enolization & Esterification with Isopropenyl Acetate Step2->Step3 p-TsOH, reflux Step4 Epoxidation with Hydrogen Peroxide Step3->Step4 H₂O₂ Step5 Double Ring-Opening with Piperidine Step4->Step5 Piperidine Step6 Reduction with Potassium Borohydride Step5->Step6 KBH₄ Step7 Acetylation with Acetic Anhydride Step6->Step7 Ac₂O Step8 Quaternization with Bromomethane Step7->Step8 CH₃Br End This compound (I) Step8->End

Synthesis of this compound involves eight steps from Epiandrosterone [1] [2].

Summary of Reaction Conditions and Performance

The table below summarizes the key reaction steps and their reported performance from the patent [1] [2].

Step Reaction Type Key Reagents & Conditions Intermediate/Product Reported Yield
1 Esterification p-Toluenesulfonyl chloride, pyridine, 40°C, 3h Epiandrosterone sulfonyl ester (III) 95.7%
2 Elimination & Dehydration 2,6-lutidine, reflux, 4h 5α-androst-2-ene-17-one (IV) 80.0%
3 Enol Esterification Isopropenyl acetate, p-TsOH, reflux 17-acetoxy-5α-androstane-2,16-diene (V) 92.0%
4 Epoxidation Hydrogen peroxide (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) Information missing
5 Ring-opening & Addition Piperidine 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) Information missing
6 Reduction Potassium borohydride 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) Information missing
7 Acetylation Acetic anhydride 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) Information missing
8 Quaternization Bromomethane This compound (I) Information missing

A 2021 study by Ciceri et al. confirms that 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (Intermediate VIII) is a pivotal advanced intermediate where all stereocenters are in the final configuration, characterized using X-ray crystallography and NMR [3] [4].

Detailed Experimental Protocols

Here are the detailed experimental procedures for key steps in the synthesis, as described in the patent [1] [2].

Step 1: Preparation of Epiandrosterone Sulfonyl Ester (III)
  • Procedure: Dissolve epiandrosterone (II) (40.0 g, 0.1379 mol) and p-toluenesulfonyl chloride (45.0 g, 0.236 mol) in pyridine (250 ml). React at 40°C for 3 hours. Pour the reaction solution into water (670 ml), filter, and obtain a white solid. Wash the solid with water (3 × 20 ml) and dry to obtain the product (III).
  • Result: 58.6 g of product was obtained with a yield of 95.7% and a melting point of 163-165°C.
Step 2: Preparation of 5α-androst-2-ene-17-one (IV)
  • Procedure: Add compound (III) (50.0 g, 0.1125 mol) to 2,4,6-collidine (100 ml). Heat to reflux for 4 hours. Pour the reaction solution into 10% dilute sulfuric acid (150 ml) to precipitate a white solid. Filter, wash the solid with water (3 × 20 ml), and dry to obtain product (IV).
  • Result: 24.5 g of an off-white solid was obtained with a yield of 80.0% and a melting point of 108-110°C.
Step 3: Preparation of 17-acetoxy-5α-androstane-2,16-diene (V)
  • Procedure: Heat (IV) (15.0 g, 0.055 mol), p-toluenesulfonic acid (1.5 g, 0.009 mol), and isopropenyl acetate (50 ml) under reflux. Upon reaction completion, concentrate under reduced pressure. Add chloroform (100 ml) to the residue, then wash successively with a saturated sodium carbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a crude product. Recrystallize from ethanol to obtain (V) as white crystals.
  • Result: 15.8 g of product was obtained with a yield of 92.0%.

Process Purification and Final API Isolation

For obtaining high-purity this compound active pharmaceutical ingredient (API), a subsequent patent details an effective purification method [5].

  • Process: This method involves purifying crude this compound through column chromatography followed by recrystallization.
  • Chromatography: Use neutral alumina as the stationary phase and dichloromethane as the mobile phase. A preparative-scale column is recommended with a pressure of 0.05-0.3 MPa and a flow rate of 0.1-5.0 ml/min.
  • Recrystallization: The this compound-containing fractions are concentrated. Under 60°C, absolute ethanol is added to the dichloromethane solution with a volume ratio of 1:1 to 1:4 (dichloromethane solution : ethanol). The solution is then cooled with a gradient temperature reduction for recrystallization.
  • Advantage: This process is reported to increase product purity to over 99.7%, reducing impurities and associated side effects, making it suitable for industrial mass production [5].

References

vecuronium bromide mechanism of action neuromuscular junction

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile & Experimental Potency

Parameter Details
Mechanism of Action Competitive antagonist at postjunctional nicotinic cholinergic receptors [1] [2].
Primary Effect Prevents acetylcholine binding, inhibiting depolarization and muscle contraction [3].
Metabolite Activity 3-desacetylvecuronium metabolite has 50-80% of the parent drug's potency [1] [4].
Reversibility Anticholinesterases (neostigmine) or encapsulating agent (sugammadex) [5].
Parameter Value Experimental Context
Human ED₅₀ (Single Bolus) 15.0 µg/kg During 60% N₂O-halothane anesthesia [6].
Human ED₅₀ (Cumulative) 19.9 µg/kg During 60% N₂O-halothane anesthesia [6].
Human ED₉₅ (Male) 55.7 µg/kg During N₂O/O₂ with thiopentone and fentanyl [7].
Human ED₉₅ (Female) 39.8 µg/kg During N₂O/O₂ with thiopentone and fentanyl [7].
Feline ED₅₀ Range 7.5 to 15.6 µg/kg Varies by muscle; pentobarbital anesthesia [8].

Clinical Pharmacokinetics & Dosing

Parameter Details
Onset of Action 2-3 minutes for intubation conditions [1].
Clinical Duration 25-40 minutes (recovery to 25% of control) [1].
Full Recovery 45-65 minutes (95% recovery after intubating dose) [1].
Elimination Half-Life 51-80 minutes [2].
Primary Route of Elimination Liver (biliary excretion); ~30% renal excretion [1] [2].
Clinical Scenario Dosing Guideline Notes
Standard Intubation 0.08 - 0.1 mg/kg IV bolus [1]. -
Rapid Sequence Intubation 0.1 - 0.2 mg/kg IV [1]. Onset in <2-3 mins.
Maintenance (Balanced Anesthesia) 0.01 - 0.015 mg/kg IV [1]. Every 12-15 mins.
Continuous Infusion (ICU) 0.05 - 0.07 mg/kg/hour IV [1]. After initial bolus.

Core Experimental Protocols

In Vivo Potency and Duration Assay

This protocol determines the dose-response relationship and time-course of effect in anesthetized animals.

  • Animal Model: Cats or rabbits are commonly used [8] [9].
  • Anesthesia: Maintained with agents like pentobarbital [8].
  • Neuromuscular Monitoring: The sciatic nerve (innervating the tibialis muscle) or a similar nerve-muscle unit is isolated. A force transducer measures the twitch tension of the muscle in response to supramaximal electrical stimulation (e.g., train-of-four every 12 seconds) [8] [7].
  • Drug Administration:
    • Single Bolus Technique: Used for accurate potency (ED₅₀) estimation. A single dose is administered, and the peak depression of the first twitch (T1) is recorded [6].
    • Cumulative Dosing Technique: Successive doses are administered to achieve a deeper block, but this can overestimate potency for intermediate-acting drugs like vecuronium [6].
  • Data Analysis: The percentage depression of T1 is plotted against the dose (log) to generate a dose-response curve and calculate ED₅₀, ED₉₀, and ED₉₅. Duration is measured as the time from administration to specific recovery milestones (e.g., 25%, 50%, 95% of baseline T1) [8] [7].
Morphological Correlates of Muscle Response

This methodology investigates the variation in vecuronium sensitivity between different muscle groups.

  • Physiological Measurement: In anesthetized animals (e.g., cats), the ED₅₀ and duration of block are determined for several muscles (e.g., tibialis, soleus, diaphragm, masseter) simultaneously using electromyography (EMG) or mechanomyography [8].
  • Tissue Sampling: After the physiological measurements, the same muscles are excised.
  • Histological Analysis: Cross-sections of the muscles are stained, and the cross-sectional area (CSA) of the muscle fibers is measured [8].
  • Receptor Density Quantification: A radio-labeled ligand, ¹²⁵I-α-bungarotoxin, which binds irreversibly to acetylcholine receptors (AChR), is used. A binding assay on muscle homogenates quantifies the number of AChRs per gram of tissue [8].
  • Data Correlation: The key parameter, AChR per unit fibre CSA, is calculated. Regression analyses test for association between this morphological parameter and the measured ED₅₀ and duration of block [8].
Protein Binding and Cholinesterase Interaction

This in vitro assay evaluates potential pharmacokinetic interactions.

  • Method: A protein binding method not requiring dialysis is used with human plasma [10].
  • Procedure: Vecuronium is incubated with human plasma proteins. The extent of binding is determined.
  • Cholinesterase Interaction: Vecuronium is incubated with human red cell acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BuChE) to assess if it is a substrate or an inhibitor of these enzymes [10].
  • Outcome: Vecuronium is found to be strongly bound to plasma proteins (77-91%) and is a relatively weak inhibitor of BuChE, but not a substrate [10].

Mechanism of Action Visualization

The following diagram illustrates the competitive antagonism of vecuronium bromide at the neuromuscular junction.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Fiber AChVesicles ACh Vesicles AChRelease AChVesicles->AChRelease NerveTerminal Nerve Terminal nAChR nACh Receptor SodiumChannel Na+ Channel nAChR->SodiumChannel Activation Depolarization Muscle Depolarization SodiumChannel->Depolarization Opens SynapticCleft Synaptic Cleft ACh Acetylcholine (ACh) AChRelease->ACh ACh->nAChR Binding Vecuronium Vecuronium Vecuronium->nAChR Competitive Blockade Blockade No Contraction Vecuronium->Blockade MuscleContraction Muscle Contraction Depolarization->MuscleContraction Leads to

This diagram shows how Vecuronium (red) competes with Acetylcholine (green) for receptor binding, preventing muscle contraction.

Key Research & Clinical Insights

  • Muscle-Specific Sensitivity: The duration of vecuronium-induced block is prolonged in muscles with a low number of acetylcholine receptors relative to fibre cross-sectional area. This morphological factor is a key predictor of differential sensitivity between muscles [8].
  • Gender-Based Pharmacology: Women are significantly more sensitive to vecuronium than men, demonstrating a lower ED₉₅ (39.8 vs 55.7 µg/kg) and a longer duration of neuromuscular block after the same dose [7].
  • Metabolite Accumulation: The 3-desacetyl metabolite has significant activity (50-80%) and is renally excreted. Accumulation can cause prolonged paralysis, particularly during long-term infusion in critically ill patients or those with renal failure [1] [5].
  • Anesthetic Synergy: The neuromuscular blocking action of vecuronium is potentiated by volatile inhalational anesthetics (e.g., sevoflurane, isoflurane). When used together, the intubating dose of vecuronium should be reduced by approximately 15% [1].

References

pharmacokinetics of vecuronium bromide elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Variability in Specific Populations

The elimination of vecuronium is significantly altered in patients with organ dysfunction and in the elderly, leading to a prolonged half-life and duration of action.

Patient Population Impact on Elimination Half-life Impact on Clearance Clinical Recovery Observation
Elderly Patients Prolonged: 125 ± 55 min [1] Reduced: 2.6 ± 0.6 vs 5.6 ± 3.2 mL/kg/min [1] Spontaneous recovery significantly longer [1]
Severe Hepatic Disease (e.g., Cirrhosis, Cholestasis) Prolonged: ~98 min [2] Reduced by ~50% [3] [2] Duration to 75% twitch recovery prolonged to 111 min [2]
Renal Failure No significant change per manufacturer [4]; prolonged in some studies [3] No significant change per manufacturer [4]; decreased by 50% in some studies [3] Measurements of recovery may not differ [4]; duration is longer in some studies [3]

Metabolism and Active Metabolites

Vecuronium's metabolic pathway and its active metabolite are crucial to understanding its pharmacokinetic profile, especially during prolonged administration.

G Vecuronium Vecuronium Liver Liver Vecuronium->Liver Hepatic Metabolism Bile Bile Vecuronium->Bile Biliary Excretion (25-50%) Urine Urine Vecuronium->Urine Renal Excretion (30%) Metabolite Metabolite Liver->Metabolite Deacetylation Metabolite->Urine Renal Excretion ProlongedBlockade ProlongedBlockade Metabolite->ProlongedBlockade Accumulates

Vecuronium Metabolism and Elimination Pathways

  • Primary Metabolic Pathway: Approximately 30% of vecuronium undergoes hepatic metabolism, mainly via deacetylation at the 3-position [5] [3].
  • Active Metabolite: The main metabolite is 3-desacetylvecuronium, which possesses significant neuromuscular blocking activity (approximately 50-80% the potency of the parent compound) [5] [3] [4].
  • Clinical Impact of Metabolite: The 3-desacetylvecuronium metabolite has a slower plasma clearance than vecuronium [3]. In conditions where the metabolite can accumulate—such as prolonged infusions, renal failure, or hepatic impairment—it can contribute significantly to prolonged neuromuscular blockade [5] [3].

Experimental Methodologies

Key experiments investigating vecuronium's pharmacokinetics and pharmacodynamics share common, rigorous methodologies.

G Subjects Patient Selection Anesthesia Anesthetic Protocol Subjects->Anesthesia Standardized DrugAdmin IV Bolus Dosing Anesthesia->DrugAdmin e.g., N2O/Halothane Monitoring Simultaneous Monitoring Pharmacodynamic Pharmacokinetic DrugAdmin->Monitoring PK_PD_Data Data Points Twitch Response Plasma Concentration Monitoring->PK_PD_Data Time-series PD_Stim Ulnar Nerve Stimulation Monitoring->PD_Stim PK_Sample Plasma Sampling Monitoring->PK_Sample Analysis Modeling & Analysis Pharmacokinetic: 3-compartment model Pharmacodynamic: Sigmoid Emax model PK_PD_Data->Analysis Non-linear Regression PD_Measure Force of Thumb Adduction PD_Stim->PD_Measure PD_Measure->PK_PD_Data PK_Assay Mass Spectrometry Assay PK_Sample->PK_Assay PK_Assay->PK_PD_Data

General Workflow for Vecuronium PK/PD Studies

  • Pharmacodynamic (PD) Monitoring: The ulnar nerve is stimulated supramaximally at low frequency (e.g., 0.1 Hz) [6] [1]. The mechanical response—force of thumb adduction—is quantified using a force-displacement transducer and recorded [6] [1]. Key metrics include onset time, clinical duration (time to 25% recovery), recovery index (time from 25% to 75% recovery), and plasma concentration at 50% block (Cpss50) [6] [7].
  • Pharmacokinetic (PK) Sampling and Analysis: Serial blood samples are collected for up to 8 hours post-injection [6]. Plasma concentrations of vecuronium are typically determined using a specific and sensitive mass spectrometry assay [6]. Data are analyzed using nonlinear regression and fit to multi-compartment models (e.g., a two- or three-compartment open model) [6] [7]. A separate pharmacodynamic model (e.g., a four-compartment model) is then linked to the PK model to describe the concentration-effect relationship [6].

References

vecuronium bromide metabolism hepatic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway & Hepatic Disposition

Vecuronium is a monoquaternary aminosteroid. Its metabolic pathway involves deacetylation in the liver, and its high biliary excretion is attributed to rapid hepatic uptake.

vecuronium_pathway Vecuronium Vecuronium Liver Liver Vecuronium->Liver Rapid Hepatic Uptake Urine Urine Vecuronium->Urine Minor Route (20-30%) Metabolites Metabolites Liver->Metabolites Deacetylation Bile Bile Liver->Bile Primary Route (>40%) Metabolites->Urine Renal Excretion

The workflow above illustrates that after intravenous administration, a significant portion of vecuronium is rapidly taken up by the liver [1]. This uptake is a major factor in the initial rapid decline in plasma concentration and the drug's relatively short duration of action [1] [2]. In the liver, it is metabolized to 3-desacetylvecuronium, which has neuromuscular blocking activity [3] [4].

Pharmacokinetics in Liver Disease

Liver disease can significantly alter the pharmacokinetics and pharmacodynamics of vecuronium. The table below synthesizes key findings from human studies.

Condition Study Design Key Pharmacokinetic Changes Key Pharmacodynamic Changes

| Cirrhosis [5] | 12 patients with cirrhosis vs. 14 controls | Plasma clearance (2.73 vs 4.26 ml/min/kg) Elimination half-life (84 vs 58 min) Volume of distribution | Duration to 50% recovery (130 vs 62 min) Recovery rate (25-75%) (44 vs 21 min) | | Alcoholic Liver Disease [6] | 10 patients vs. 10 controls | Clearance, Vdss, elimination half-life | Time to recovery of twitch response Onset time (2.8 vs 1.9 min) |

The impact of liver disease depends on its type and severity. The prolonged effect in cirrhosis is likely due to reduced metabolic capacity and decreased biliary excretion [5] [3]. In contrast, one study on alcoholic liver disease found no change in the duration of action for a single 0.1 mg/kg bolus, suggesting the liver has a significant functional reserve for vecuronium elimination [6].

Systemic inflammation can also impair metabolism. In a rat model of systemic inflammatory response syndrome (SIRS), vecuronium plasma clearance decreased, and the duration of neuromuscular blockade was prolonged, linked to nitric oxide-related inhibition of cytochrome P450 enzymes [7].

Experimental Protocols for Key Findings

To ensure your research can be critically evaluated or replicated, here are the methodologies from pivotal studies.

Protocol 1: Human Hepatobiliary Disposition Study [1]

  • Objective: To quantify the biliary excretion and hepatic uptake of vecuronium in humans.
  • Subjects: 13 surgical patients for plasma/bile study; 6 separate patients for liver biopsies.
  • Dosing: A single intravenous dose of 150 μg/kg.
  • Sample Collection:
    • Serial plasma and bile samples during surgery.
    • Liver biopsy tissue taken 30 minutes post-injection.
  • Measurement: Drug concentrations in plasma, bile, and liver tissue.
  • Key Calculation: Biliary excretion over 24 hours was estimated based on measured bile excretion and accepted average daily bile flow.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Cirrhosis [5]

  • Objective: To define the PK and PD of vecuronium in patients with cirrhosis.
  • Design: Prospective, controlled.
  • Subjects: 12 patients with cirrhosis, 14 control patients.
  • Dosing: A single bolus of 0.2 mg/kg.
  • PK Analysis: Serial plasma samples were collected, and concentrations were fitted to a two-compartment model.
  • PD Analysis: The force of thumb adduction in response to ulnar nerve stimulation was recorded continuously to measure neuromuscular blockade.

Protocol 3: Metabolite Activity & Hepatic Uptake (Animal Study) [2]

  • Objective: To compare the neuromuscular blocking effects and hepatic dependence of vecuronium and its metabolites.
  • Model: Cat.
  • Interventions:
    • Administered equipotent doses of vecuronium and its three metabolites (3-hydroxy, 17-hydroxy, 3,17-dihydroxy) intravenously.
    • Repeated injections with the liver excluded from the circulation.
    • Administered compounds via intraportal injection.
  • Measurement: Neuromuscular blockade was recorded for each scenario.

The hepatic pathway is the dominant route for vecuronium elimination. When using this agent in patients with significant liver dysfunction, particularly cirrhosis, you should anticipate a prolonged duration of action and a slower recovery, necessitating close monitoring of neuromuscular function [5] [3].

References

vecuronium bromide crystallographic data X-ray diffraction

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic Data Summary

Feature Original Molecular Structure (1991) Novel Crystal Form I (Patent CN103450311)
Analysis Method Single-crystal X-ray diffraction [1] X-ray Powder Diffraction (XRPD) [2]
Crystal System Orthorhombic [1] Not specified
Space Group P2₁2₁2₁ [1] Not specified
Key XRPD Peaks (2θ) Not available 5.4, 8.8, 12.4, 13.7, 17.6, 19.7 (all ± 0.2°) [2]
DSC Data Not available Endothermic peak: 230–260 °C [2]
Melting Point Not available 250.0–251.0 °C [2]
Key Advantages Defines molecular conformation and stereochemistry [1] Improved solubility, stability, and reduced hygroscopicity [2]

Experimental Protocol for Crystal Form I

The following workflow outlines the preparation method for the novel Vecuronium Bromide Crystal Form I as described in the patent:

G Start Start Preparation Step1 Dissolve this compound in C1-2 Haloalkane (e.g., CH₂Cl₂) Optional: Heat below solvent boiling point Start->Step1 Step2 Add 1-5 wt% Charcoal and Filter Solution Step1->Step2 Step3 Crystallization (Two Alternative Paths) Step2->Step3 PathA Path A: Direct Crystallization Evaporate solvent or cool to -25°C to Room Temperature Step3->PathA PathB Path B: Anti-Solvent Crystallization Add C1-4 Ether Solvent (e.g., Diethyl ether) Volume Ratio (Ether:Haloalkane) = 10:1 to 1:6 Crystallize at -25°C to Room Temperature Step3->PathB Step4 Separate and Wash Crystals Step5 Dry Crystals Step4->Step5 End Obtain this compound Crystal Form I Step5->End PathA->Step4 PathB->Step4

Preparation workflow for this compound Crystal Form I [2].

Key Details:

  • Solvents: The process uses low molecular weight haloalkanes (methylene chloride or chloroform) for dissolution and ethers (diethyl ether, tetrahydrofuran) as anti-solvents [2].
  • Crystallization: Can be performed by direct solvent evaporation/cooling or by adding an anti-solvent. The temperature is maintained between -25°C and room temperature [2].
  • Scale: The patent states the cumulative volume of solvents is typically 2-20 times the mass of the this compound raw material [2].

Scientific Context & Recent Studies

  • Molecular Structure: The 1991 study established the core molecular structure, finding that the A-ring acetoxy and piperidinyl substituents adopt an axial conformation in the solid state and in solution. This conformation changes upon protonation [1].
  • Structural Significance: A 2021 study reaffirms that this compound is an aminosteroid with ten stereogenic centers, and its configuration is well-defined [3].
  • Modern Analytical Techniques: Recent research focuses on quality control. One study used Fourier Transform Near-Infrared (FTNIR) spectrometry and Principal Component Analysis (PCA) to screen for variability between different production lots, highlighting the importance of consistent solid-form properties [4].

The search confirms that while the single-crystal structure is known, the more recent development and characterization of a novel crystalline form with improved properties is a key focus for pharmaceutical application.

References

HPLC Method for Vecuronium Bromide Quantification: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Principle

Vecuronium bromide (VEC) is an aminosteroidal neuromuscular blocking agent used primarily in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures, facilitating endotracheal intubation and controlled ventilation. Chemically described as 1-[(2β, 3α, 5α, 16β, 17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide, this compound exists as a quaternary ammonium salt with specific chromatographic characteristics [1]. The development of reliable analytical methods for quantifying this compound is essential for pharmaceutical quality control and ensuring patient safety during medical procedures.

High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for the quantification of this compound in both drug substance and drug products. The fundamental principle underlying this analytical approach involves the separation of VEC from its potential degradation products and related substances through a reversed-phase chromatographic mechanism [1] [2]. The method leverages the differential partitioning of analytes between a stationary phase and a mobile phase, with detection typically achieved through ultraviolet (UV) absorption due to the presence of chromophoric groups in the molecule. The stability-indicating property of the method, which allows for accurate quantification of the active pharmaceutical ingredient despite the presence of degradation products, is of particular importance for assessing drug product quality throughout its shelf life [1].

The International Conference on Harmonization (ICH) guidelines mandate that analytical methods for pharmaceutical substances must demonstrate specificity, accuracy, precision, and robustness [1]. For this compound, this necessitates thorough forced degradation studies under various stress conditions including acidic, basic, oxidative, photolytic, and thermal environments to establish the method's stability-indicating capabilities [1] [3]. The following sections provide comprehensive application notes and detailed protocols for the reliable quantification of this compound using HPLC, incorporating method validation data and experimental parameters to assist researchers and pharmaceutical analysts in method implementation.

Recommended HPLC Methods

Based on extensive research and validation studies, two HPLC methods have demonstrated optimal performance for the quantification of this compound. The first method utilizes a cyanopropyl stationary phase and offers comprehensive stability-indicating capabilities, while the second method employs an amino column with alternative mobile phase composition. Both methods have been validated according to ICH guidelines and provide reliable quantification of VEC in pharmaceutical formulations [1] [2].

Table 1: Chromatographic Conditions for this compound HPLC Analysis

Parameter Method 1 (Stability-Indicating) Method 2 (Alternative)
Column Tracer Extrasil CN (150 × 4.6 mm; 5 μm) Luna Amino (150 × 4.6 mm; 5 μm)
Mobile Phase O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50 v/v) Acetonitrile:water containing 25.0 mmol L⁻¹ sodium phosphate monobasic (50:50 v/v), pH 4.6
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 210 nm UV at 205 nm
Column Temperature 25°C Ambient
Injection Volume 20 μL 20 μL
Run Time 4 minutes Not specified
Retention Time ~4 minutes Not specified

The cyanopropyl-based method (Method 1) has demonstrated exceptional performance in separating this compound from its degradation products formed under various stress conditions. The method employs an isocratic elution system with a mobile phase consisting of O-phosphoric acid (pH 6; 0.05 M) and acetonitrile in equal proportions [1]. The selection of a cyanopropyl column instead of the more conventional C18 stationary phase provides unique selectivity for the separation of VEC from its polar degradation products, which is critical for accurate quantification in stability studies. The method has been comprehensively validated over a concentration range of 10-120 μg/mL, with a limit of detection (LOD) of 2.67 μg/mL and limit of quantification (LOQ) of 8.10 μg/mL [1].

Method 2 utilizes an amino column with different mobile phase composition, offering an alternative selectivity for VEC separation. This method employs sodium phosphate monobasic in the aqueous component of the mobile phase, adjusted to pH 4.6, which provides optimal ionization conditions for the compound [2] [4]. Both methods have demonstrated acceptable system suitability parameters, including theoretical plate count, tailing factor, and repeatability, meeting the requirements for pharmaceutical analysis. The choice between these methods depends on specific laboratory capabilities, available columns, and the particular analytical requirements, though Method 1 provides more comprehensively documented stability-indicating properties [1].

Sample Preparation Procedures

Standard and Sample Solutions

Proper sample preparation is critical for accurate and reproducible results in the HPLC analysis of this compound. For the analysis of pharmaceutical formulations (typically available as lyophilized powders in vials), prepare a stock standard solution of VEC at a concentration of 1 mg/mL by dissolving an appropriate amount of the reference standard in HPLC-grade acetonitrile [1]. For quality control testing of drug products, accurately weigh the contents of a vial and dissolve in mobile phase to achieve the desired concentration. Sonication for 5-10 minutes may be necessary to ensure complete dissolution of the drug substance. Following preparation, all solutions should be filtered through a 0.45 μm membrane filter to remove particulate matter that could damage the HPLC system or compromise chromatographic performance [1].

For construction of the calibration curve, prepare a series of standard solutions in the concentration range of 10-120 μg/mL by transferring appropriate aliquots from the stock standard solution (1 mg/mL) into 10-mL volumetric flasks and diluting to volume with mobile phase [1]. Each concentration should be injected in triplicate to ensure reproducibility. The calibration curve demonstrates excellent linearity in this concentration range with a correlation coefficient (r) of 0.9996, confirming the suitability of this preparation method for quantitative analysis [1]. The regression equation reported for the method is y = 5.553x + 115.4, where y represents the peak area and x represents the concentration of VEC in μg/mL [1].

Forced Degradation Studies

Forced degradation studies are essential for validating the stability-indicating nature of the HPLC method and should be conducted under various stress conditions as recommended by ICH guidelines [1]. Prepare degradation samples by exposing this compound drug substance (1 mg/mL) to the following conditions:

  • Acidic hydrolysis: Reflux with 2M HCl for 5 hours
  • Basic hydrolysis: Reflux with 2M NaOH for 10 hours
  • Oxidative degradation: Treat with 3% H₂O₂ for 1 hour
  • Thermal degradation: Heat at 135°C for 2.5 hours
  • Photolytic degradation: Expose to UV light at 254 nm for 3 hours

After degradation treatment, neutralize the acidic and basic hydrolysis samples appropriately, evaporate to dryness on a water bath, and reconstitute in mobile phase to achieve a final concentration of 1 mg/mL [1]. The method effectively separates VEC from all degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capabilities. The major degradation pathway involves hydrolysis of the ester functional groups, leading to the formation of 3-desacetylvecuronium and other related substances [1] [4].

System Suitability

System suitability tests are fundamental verification steps that ensure the chromatographic system is performing adequately at the time of analysis. These parameters should be evaluated before proceeding with sample analysis to guarantee method reliability and reproducibility. For the HPLC analysis of this compound, the following system suitability criteria must be met:

Table 2: System Suitability Parameters for VEC HPLC Analysis

Parameter Acceptance Criteria Typical Results
Theoretical Plates >2000 >2000
Tailing Factor ≤2.0 <2.0
Repeatability (%RSD) ≤2.0% 0.338%
Resolution >2.0 from closest peak >2.0
Retention Time Consistent (RSD ≤ 1%) ~4 min (RSD < 1%)

The chromatographic system should consist of an HPLC equipped with a quaternary pump, autosampler, column oven, and UV detector. The Tracer Extrasil CN column (150 × 4.6 mm; 5 μm) must be maintained at 25°C throughout the analysis [1]. The mobile phase should be prepared fresh daily, filtered through a 0.45 μm membrane filter, and degassed by sonication before use. The system is equilibrated with mobile phase for approximately 45 minutes before the first injection to ensure stable baseline and reproducible retention times [1].

The injection precision, measured as the relative standard deviation (RSD) of peak areas for six replicate injections of a standard solution at 100 μg/mL concentration, should not exceed 2.0%. The reported method achieved an RSD of 0.338%, demonstrating excellent injection repeatability [1]. The tailing factor for the VEC peak should be less than 2.0, indicating symmetric peak shape, which is essential for accurate integration and quantification. The method consistently produces sharp, well-resolved peaks with retention times of approximately 4 minutes for VEC, allowing for rapid analysis and high throughput in quality control settings [1].

Validation Parameters

The HPLC method for this compound quantification has been extensively validated according to International Conference on Harmonization (ICH) guidelines, demonstrating compliance with regulatory requirements for pharmaceutical analysis [1]. The validation encompassed all critical parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness.

Table 3: Method Validation Parameters for VEC HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 10-120 μg/mL Correlation coefficient ≥ 0.999
Correlation Coefficient (r) 0.9996 ≥ 0.999
Accuracy (Drug Substance) 100.32 ± 1.25% 98-102%
Accuracy (Drug Product) 100.06 ± 1.02% 98-102%
Repeatability (RSD%) 0.338% ≤ 2.0%
Intermediate Precision (RSD%) 0.509% ≤ 2.0%
LOD 2.67 μg/mL -
LOQ 8.10 μg/mL -

The method demonstrates excellent specificity by successfully separating VEC from all forced degradation products formed under various stress conditions. The accuracy was determined by recovery studies using standard addition method at different concentration levels, yielding mean recovery of 98.50 ± 0.39% for the standard addition method and 100.32 ± 1.25% for drug substance [1]. The precision was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies, with RSD values of 0.338% and 0.509% respectively, well within the acceptable limits of 2.0% [1].

The linearity of the method was established across the concentration range of 10-120 μg/mL, with a correlation coefficient of 0.9996, indicating an excellent linear relationship between concentration and peak area [1]. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 2.67 μg/mL and 8.10 μg/mL, respectively, demonstrating adequate sensitivity for the quantification of VEC in pharmaceutical formulations [1]. The method also proved to be robust, showing minimal impact on system suitability parameters when deliberate variations were introduced in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C), though specific data for these variations were not provided in the search results.

Application Notes

Practical Implementation Guidance

Successful implementation of the HPLC method for this compound requires attention to several practical aspects. The cyanopropyl column used in the primary method offers unique selectivity but may require special sourcing compared to more conventional C18 columns [1]. When using a new column, adequate conditioning with mobile phase for at least 45 minutes is essential to achieve stable baseline and reproducible retention times. For laboratories without access to the specific Tracer Extrasil CN column, alternative cyanopropyl columns with similar dimensions and particle size may be used, though method performance should be verified against validation criteria.

The selection of detection wavelength at 210 nm provides optimal sensitivity for VEC but may also increase the likelihood of detecting solvent and mobile phase impurities [1] [2]. Therefore, use of high-purity HPLC grade solvents is critical to minimize baseline noise and artifacts. For analysis requiring higher sensitivity, such as in biological samples, LC-MS methods employing electrospray ionization in positive mode have been developed with limits of detection as low as 0.005 mg/L in blood [5]. These methods typically use C18 columns with mobile phases containing volatile modifiers such as 0.1% formic acid and acetonitrile to facilitate ionization [5].

Troubleshooting and Method Maintenance

Common issues that may arise during method implementation include baseline drift, peak tailing, and retention time shifts. Baseline drift can often be resolved by thorough mobile phase degassing and ensuring column temperature stability. Peak tailing may indicate column deterioration or inappropriate mobile phase pH, necessitating column replacement or mobile phase adjustment. Retention time shifts beyond acceptable limits (±1%) typically suggest mobile phase composition variability or column performance issues [1].

For long-term method maintenance, regular column cleaning according to manufacturer recommendations is essential. When not in use, the column should be stored in acetonitrile-water mixture (without buffer) to prevent microbial growth and salt crystallization. System suitability tests should be performed daily before sample analysis to ensure continued method performance. The method has demonstrated successful application in the quantification of VEC in pharmaceutical preparations, with statistical comparison to official methods confirming high accuracy and precision [1]. The stability-indicating capability of the method makes it particularly valuable for quality control laboratories involved in stability studies and shelf-life determination of this compound formulations.

Workflow and Pathway Diagrams

G cluster_suitability System Suitability Criteria start Start Analysis prep_mobile Prepare Mobile Phase: 0.05M O-phosphoric acid (pH 6):ACN (50:50) start->prep_mobile filter_degas Filter and Degas Mobile Phase prep_mobile->filter_degas column_eq Column Equilibration (45 minutes, 1 mL/min) filter_degas->column_eq prep_std Prepare Standard Solutions (10-120 μg/mL in mobile phase) column_eq->prep_std prep_sample Prepare Sample Solutions (1 mg/mL, filtered through 0.45μm) prep_std->prep_sample suit_test Perform System Suitability Test prep_sample->suit_test pass Criteria Met? suit_test->pass pass->prep_mobile No inject_std Inject Standard Solutions (Calibration Curve) pass->inject_std Yes plate_count Theoretical plates >2000 inject_sample Inject Sample Solutions (Triplicate injections) inject_std->inject_sample data_analysis Data Analysis and Calculation inject_sample->data_analysis end End Analysis data_analysis->end tailing Tailing factor ≤2.0 repeatability Repeatability RSD ≤2.0% resolution Resolution >2.0

Figure 1: HPLC Analysis Workflow for this compound Quantification

The diagram illustrates the comprehensive workflow for the HPLC analysis of this compound, highlighting critical steps from mobile phase preparation through data analysis. The system suitability check represents a key decision point in the process, ensuring that the chromatographic system meets predefined performance criteria before sample analysis proceeds. This rigorous approach guarantees the reliability and reproducibility of analytical results, which is particularly important for quality control applications in pharmaceutical manufacturing.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in pharmaceutical substances and products. The validated method exhibits excellent performance characteristics, including linearity across the concentration range of 10-120 μg/mL, precision with RSD values below 1%, and accuracy with mean recovery of approximately 100% [1]. The stability-indicating capability of the method, demonstrated through forced degradation studies under various stress conditions, makes it particularly valuable for assessing drug product stability and shelf-life [1] [3].

Implementation of this method in quality control laboratories requires careful attention to chromatographic conditions, particularly the use of a cyanopropyl stationary phase and mobile phase composition as specified. The method offers significant advantages over previously reported techniques, including rapid analysis time (4 minutes per injection), comprehensive validation according to ICH guidelines, and proven ability to separate VEC from all potential degradation products [1]. For researchers requiring alternative approaches, the amino column method or LC-MS techniques provide viable alternatives with documented performance characteristics [2] [5]. This HPLC method represents a reliable solution for the routine analysis of this compound in pharmaceutical development and quality control settings.

References

Comprehensive Application Notes and Protocols: Capillary Zone Electrophoresis Analysis of Vecuronium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Vecuronium bromide (VEC) is an aminosteroidal neuromuscular blocking agent used primarily during surgical procedures and mechanical ventilation to induce skeletal muscle relaxation. As a quaternary ammonium compound, VEC possesses permanent positive charges, making it particularly suitable for analysis by capillary zone electrophoresis (CZE) with various detection methods. The analysis of VEC is crucial in pharmaceutical quality control and clinical monitoring due to its narrow therapeutic index and potential for serious adverse effects if improperly dosed. CZE has emerged as a powerful analytical technique for VEC determination, offering significant advantages over traditional chromatographic methods in terms of separation efficiency, minimal sample consumption, and reduced operational costs.

The fundamental principle underlying CZE separation of VEC relies on the electrophoretic mobility of charged species in an alkaline buffer system. When an electric field is applied across the capillary, VEC cations migrate toward the cathode with a velocity proportional to their charge-to-size ratio. The separation of VEC from its analogues and degradation products can be enhanced through the strategic use of buffer additives such as cyclodextrins, which form host-guest complexes with the steroidal structure of VEC, altering its effective mobility and providing selectivity. The optimized separation conditions allow for rapid and efficient resolution of VEC from potentially interfering compounds, including its common degradation products such as 3-desacetylvecuronium, which forms through hydrolysis of the ester functional groups [1].

The application of CZE in pharmaceutical analysis continues to gain acceptance as regulatory agencies recognize its analytical robustness and reproducibility. For VEC analysis specifically, CZE methods have been validated according to International Conference on Harmonization (ICH) guidelines, establishing their suitability for quality control testing in regulated environments. Moreover, the development of advanced detection schemes such as capacitively coupled contactless conductivity detection (C⁴D) has expanded the application of CZE for VEC analysis, particularly for samples where UV-absorbing compounds might interfere with traditional UV detection [2] [3]. These technological advances position CZE as a valuable orthogonal technique to chromatographic methods for comprehensive characterization of VEC in both pharmaceutical formulations and biological matrices.

Methodology

CZE Instrumentation and Conditions

The CZE analysis of this compound employs specific instrumentation and conditions optimized for efficient separation and detection. The following protocol describes the primary method using capacitively coupled contactless conductivity detection (C⁴D), which is particularly suitable for detecting the cationic VEC molecule that lacks strong UV chromophores [2] [3].

  • Capillary Specifications: Use a bare fused-silica capillary with 50 μm internal diameter and 75 cm total length (45 cm effective length to the detector). New capillaries should be conditioned sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and deionized water (30 min) before initial use. Between runs, rinse the capillary with background electrolyte for 2 minutes to ensure reproducibility.

  • Background Electrolyte: Prepare 50 mM borate buffer (pH 9.5) containing 12.5 mg/mL of (2-hydroxypropyl)-γ-cyclodextrin as a separation modifier. Filter through a 0.45 μm membrane and degas by sonication for 10 minutes before use. The cyclodextrin functions as a chiral selector and enhances separation selectivity by forming transient complexes with the steroidal structure of VEC.

  • Instrumental Parameters: Apply a separation voltage of +30 kV at 25°C. Perform hydrodynamic injection at 1000 mbar for 3 seconds. The detection window should be positioned at 45 cm from the injection end. For C⁴D detection, set the detector amplitude to 100% and frequency to 800 Hz [2]. Under these conditions, VEC typically migrates in less than 4 minutes with excellent peak symmetry.

  • Alternative UV Detection Method: For instruments equipped with UV detection, utilize an uncoated fused-silica capillary (40.0 cm total length, 31.5 cm effective length, 50 μm i.d.) with indirect UV detection at 230 nm. The electrolyte should comprise 1.0 mmol L⁻¹ of quinine sulfate dihydrate at pH 3.3 with 8.0% acetonitrile as an organic modifier [4].

System Optimization Strategies

Several critical factors require optimization to achieve robust separation of VEC by CZE:

  • pH Optimization: The buffer pH significantly affects the electroosmotic flow and analyte ionization. For VEC separation, alkaline conditions (pH 9.5) provide optimal results by maintaining the compound in its cationic form while generating sufficient electroosmotic flow for rapid analysis.

  • Cyclodextrin Concentration: The concentration of (2-hydroxypropyl)-γ-cyclodextrin should be optimized between 10-15 mg/mL to balance separation efficiency and analysis time. Higher concentrations improve resolution but may increase viscosity and migration times.

  • Voltage Effects: Separation voltages between 20-30 kV should be evaluated. Higher voltages reduce analysis time but may generate excessive Joule heating, leading to peak broadening. The optimal +30 kV represents a compromise between efficiency and practical operation.

  • Internal Standard Selection: Use phenyltrimethylammonium iodide as an internal standard at a concentration of 100 μg/mL to correct for injection variability and instrument fluctuations [2]. The internal standard should be added to all calibration standards and samples at a constant concentration.

Sample Preparation Protocol

Proper sample preparation is essential for accurate VEC quantification:

  • Pharmaceutical Formulations: Accurately weigh powder equivalent to 10 mg of VEC and transfer to a 10 mL volumetric flask. Add approximately 7 mL of deionized water and sonicate for 10 minutes to dissolve. Dilute to volume with water and mix well. For injection solutions, dilute directly with deionized water to reach the working concentration range of 25-250 μg/mL [2].

  • Internal Standard Addition: Pipette 1.0 mL of the sample solution into a 2.0 mL vial and add 0.1 mL of internal standard solution (1.0 mg/mL phenyltrimethylammonium iodide in water). Mix thoroughly by vortexing for 30 seconds.

  • Sample Filtration: Centrifuge the solution at 10,000 rpm for 5 minutes and filter through a 0.45 μm syringe filter directly into an autosampler vial to remove particulate matter that could clog the capillary.

  • Stability Considerations: Prepare samples immediately before analysis or store at 4°C for no more than 24 hours to prevent degradation. VEC is susceptible to hydrolytic degradation under both acidic and basic conditions, requiring neutral pH for sample solutions [1].

Performance Characteristics

Analytical Performance Data

The CZE method with C⁴D detection has been systematically validated for the quantification of this compound according to ICH guidelines. The method demonstrates excellent linearity across the concentration range of 25-250 μg/mL, with a correlation coefficient (r) greater than 0.9968. The limit of detection (LOD) for VEC is 6 μg/mL, while the limit of quantification (LOQ) is established at 25 μg/mL, sufficiently sensitive for pharmaceutical quality control applications. The accuracy, expressed as percentage recovery, ranges between 95.7-102.7% across three concentration levels, demonstrating suitable trueness for the intended application. The precision of the method, expressed as relative standard deviation (RSD), is less than 2.61% for both intra-day and inter-day measurements, indicating robust repeatability [2].

Table 1: Performance Characteristics of CZE with C⁴D Detection for this compound Analysis

Parameter Result Acceptance Criteria
Linear range 25-250 μg/mL -
Correlation coefficient (r) >0.9968 ≥0.995
Limit of detection 6 μg/mL -
Limit of quantification 25 μg/mL -
Accuracy (recovery) 95.7-102.7% 95-105%
Precision (RSD) <2.61% ≤5%
Migration time RSD <1.5% ≤2%

When comparing CZE with alternative separation techniques, distinct performance differences emerge. The HPLC-UV method for VEC analysis typically offers lower detection limits (2.67 μg/mL for LOD and 8.10 μg/mL for LOQ) but requires longer analysis times and higher solvent consumption [5] [1]. In contrast, the CZE-UV method with indirect detection shows higher quantification limits (15.1 μg/mL for LOQ) compared to the C⁴D approach, highlighting the advantage of conductivity detection for this application [4]. For ultra-trace analysis in biological matrices, LC-MS methods provide superior sensitivity with LODs as low as 0.005 mg/L in blood, but require sophisticated instrumentation and extensive sample preparation [6].

Table 2: Comparison of Analytical Techniques for this compound Determination

Method Linear Range LOD LOQ Analysis Time Key Applications
CZE-C⁴D [2] 25-250 μg/mL 6 μg/mL 25 μg/mL <4 min Pharmaceutical formulations
HPLC-UV [1] 10-120 μg/mL 2.67 μg/mL 8.10 μg/mL 4 min Stability studies, formulations
CZE-UV (indirect) [4] Up to 350 μg/mL - 15.1 μg/mL - Pharmaceutical analysis
LC-ESI-MS [6] 0.01-1.00 mg/L 0.005 mg/L 0.010 mg/L - Biological matrices, postmortem
Selectivity and Forced Degradation Studies

The selectivity of the CZE method for VEC has been demonstrated through forced degradation studies, which reveal the method's ability to separate the drug from its degradation products. When subjected to stress conditions including acidic hydrolysis (2M HCl), basic hydrolysis (2M NaOH), oxidation (3% H₂O₂), photolysis (UV light at 254 nm), and thermal degradation (135°C), VEC undergoes decomposition through distinct pathways [5] [1]. Under alkaline conditions, VEC primarily degrades via hydrolysis of the acetyl ester groups, forming 3-desacetylvecuronium as a major degradation product. Acidic stress results in similar decomposition patterns but at a slower rate, while oxidative stress produces multiple polar degradation compounds. The CZE method successfully resolves VEC from all these degradation products, demonstrating its stability-indicating capability and specificity for pharmaceutical quality control applications. The peak purity of VEC in stressed samples confirmed the absence of co-eluting impurities, validating the method for stability testing purposes [1].

Comparative Analysis with Other Techniques

CZE versus HPLC Methods

Capillary zone electrophoresis offers several distinct advantages over high-performance liquid chromatography for the analysis of this compound. From an economic perspective, CZE consumes significantly smaller volumes of reagents and solvents, reducing operational costs and environmental impact. A typical CZE analysis uses microliter quantities of buffer per run, whereas HPLC methods may require hundreds of milliliters of organic solvents daily. From a technical standpoint, CZE provides superior separation efficiency with theoretical plate counts often exceeding hundreds of thousands per meter, compared to tens of thousands typically achieved in HPLC. This high efficiency translates to improved resolution of closely related compounds and degradation products. Additionally, CZE methods for VEC analysis generally offer faster separation times, with analysis completed in less than 4 minutes compared to approximately 4 minutes for HPLC methods [2] [1].

However, HPLC maintains certain advantages for specific applications. HPLC-UV methods generally provide better sensitivity for VEC quantification, with lower limits of detection (2.67 μg/mL compared to 6 μg/mL for CZE-C⁴D) [1]. This enhanced sensitivity makes HPLC more suitable for analyzing samples with low VEC concentrations or for detecting trace-level impurities. HPLC also offers better compatibility with mass spectrometric detection, facilitating the structural elucidation of unknown degradation products. For comprehensive stability studies, HPLC with mass detection has been successfully employed to characterize VEC degradation products, identifying 3,17-desacetyl vecuronium as a major hydrolytic degradation product and proposing degradation pathways based on mass spectral data [1] [4]. The choice between CZE and HPLC should therefore be guided by the specific analytical requirements, with CZE offering advantages for routine quality control of formulations and HPLC being preferred for comprehensive impurity profiling and method development.

Comparison with Advanced Techniques

For specialized applications, particularly in clinical and forensic toxicology, more advanced techniques such as LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) are employed for VEC analysis. These methods offer exceptional sensitivity, with limits of detection as low as 0.005 mg/L in blood, enabling quantification of VEC and its active metabolite 3-desacetylvecuronium in biological matrices [6]. The structural specificity of MS detection provides unambiguous compound identification, which is crucial in forensic investigations and pharmacokinetic studies. However, these sophisticated techniques require significant capital investment and specialized operator training, making them less suitable for routine quality control in pharmaceutical manufacturing.

Recently, Fourier Transform near-infrared spectrometry (FT-NIR) has been explored for rapid quality assessment of VEC formulations. This non-destructive technique allows for direct analysis through vial walls without sample preparation, making it ideal for rapid screening of multiple samples. Studies have employed FT-NIR coupled with multivariate statistical techniques to identify variability between different production lots of VEC, detecting potential differences in chemical composition or physical properties [7]. While FT-NIR cannot match the separation capabilities of CZE or HPLC, it serves as a valuable process analytical technology (PAT) tool for rapid quality assessment and identification of potential outliers in pharmaceutical production. Each analytical technique offers unique strengths, and a comprehensive quality control strategy may incorporate multiple orthogonal methods to fully characterize VEC drug substances and products.

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with a validated CZE method, analysts may encounter technical challenges during routine application. Understanding these issues and their solutions ensures method robustness and analytical reliability.

  • Poor Peak Shape: If VEC peaks show tailing or fronting, first check the capillary conditioning and ensure adequate buffer pH control. Poor peak shape often results from silanophilic interactions between the cationic analyte and negatively charged capillary wall. Increasing the concentration of borate buffer to 75 mM or adding 5 mM triethylamine to the background electrolyte can minimize these interactions. For severe cases, consider using a permanently coated capillary designed for basic compound analysis.

  • Migration Time Drift: Consistent increase or decrease in migration times across sequential runs typically indicates buffer depletion or electroosmotic flow instability. Replace the background electrolyte every 10-15 runs or implement a buffer refreshment strategy between injections. Ensure the capillary temperature is stabilized at 25±0.5°C, as minor temperature fluctuations significantly affect migration time reproducibility.

  • Noisy Baselines in C⁴D Detection: Excessive noise in capacitively coupled contactless conductivity detection may result from air bubbles in the detection window or inadequate grounding of the instrument. Ensure the detection cell is properly aligned and free from air bubbles. Verify that all instrument components are properly grounded and shielded from electrical interference. Increasing the smoothing factor or applying a Gaussian filter (1-2 Hz cutoff) can improve signal-to-noise ratio without significantly affecting peak integrity [2] [7].

  • Irreproducible Injection: For hydrodynamic injection, ensure consistent injection time and pressure across all runs. Check for capillary obstructions or leaks in the fluidic path if peak areas show high variability. Using an internal standard such as phenyltrimethylammonium iodide corrects for minor injection variations and improves quantitative precision [2].

Quality Control Recommendations

To ensure reliable VEC quantification, implement the following quality control measures:

  • System Suitability Test: Before each analytical sequence, inject a system suitability solution containing VEC at 100 μg/mL and the internal standard. The resulting electrophoregram should meet the following criteria: migration time RSD <1.5% for five consecutive injections, resolution between VEC and internal standard >2.0, and theoretical plates >50,000 per meter.

  • Control Samples: Include method blanks (mobile phase only), quality control samples at three concentration levels (low, medium, high), and continuing calibration verification standards throughout the analytical sequence. The back-calculated concentration of calibration standards should be within ±15% of nominal values (±20% at LLOQ).

  • Capillary Maintenance: To extend capillary lifetime and maintain performance, rinse with 0.1 M NaOH for 5 minutes followed by deionized water for 5 minutes at the end of each sequence. Store capillaries filled with deionized water when not in use for extended periods.

  • Data Integrity: Document all capillary replacements, buffer preparations, and instrument maintenance activities. Perform regular preventive maintenance on the CZE instrument according to manufacturer specifications, with particular attention to electrode cleaning and detector alignment.

Experimental Workflow and Signaling Pathways

The following workflow diagrams illustrate the key procedural elements and degradation pathways relevant to CZE analysis of this compound.

G VEC CZE Analysis Workflow A Sample Preparation Dissolve in water Add internal standard Filter through 0.45μm B Capillary Conditioning Rinse with 1M NaOH (30 min) 0.1M NaOH (30 min) Deionized water (30 min) A->B D Instrument Setup Apply +30 kV separation voltage Set temperature to 25°C Configure C⁴D detection B->D C Buffer Preparation 50 mM borate buffer (pH 9.5) Add 12.5 mg/mL HP-γ-CD Filter and degas C->D E Sample Injection Hydrodynamic injection 1000 mbar for 3 seconds D->E F Separation & Detection Migration time <4 minutes Monitor conductivity signal E->F G Data Analysis Identify VEC peak Calculate peak area ratio Determine concentration F->G H System Suitability Test Verify migration time RSD <1.5% Check resolution >2.0 Confirm plate count >50,000/m H->E Before each sequence

Diagram 1: Complete workflow for the capillary zone electrophoresis analysis of this compound, covering sample preparation to data analysis with integrated quality control steps.

G VEC Degradation Pathways A This compound Intact Molecule B Acidic Hydrolysis (2M HCl, reflux 5h) A->B C Basic Hydrolysis (2M NaOH, reflux 10h) A->C A->C D Oxidative Degradation (3% H₂O₂, 1h) A->D E Thermal Degradation (135°C, 2.5h) A->E F Photolytic Degradation (UV 254nm, 3h) A->F G 3-Desacetylvecuronium (Hydrolysis Product) B->G C->G H 17-Desacetylvecuronium (Hydrolysis Product) C->H I Polar Oxidation Products (Multiple compounds) D->I J Thermal Decomposition Products E->J K Photodegradation Products F->K

Diagram 2: Primary degradation pathways of this compound under various stress conditions, showing the formation of major degradation products that must be separated from the parent compound during CZE analysis.

References

Comprehensive Application Notes and Protocols: LC-MS Determination of Vecuronium Bromide in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vecuronium Bromide and Analytical Requirements

This compound is a monoquaternary aminosteroid-based nondepolarizing neuromuscular blocking agent used primarily as an adjunct during general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Chemically designated as 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide, this compound possesses a molecular weight of 637.73 g/mol (C₃₄H₅₇BrN₂O₄) and exists as a crystalline powder that is formulated as a lyophilized powder for injection due to its instability in solution [1] [2]. The drug is structurally similar to pancuronium but lacks a quaternizing methyl group in the 2-piperidino substitution, resulting in decreased vagolytic activity and an intermediate duration of neuromuscular blockade compared to other agents in its class [1].

The quantitative determination of this compound in pharmaceutical formulations presents significant analytical challenges due to its quaternary ammonium structure, lack of UV chromophore, thermal instability, and the presence of potentially interfering excipients and degradation products. Current regulatory methods include the United States Pharmacopeia (USP) LC methods for determination of vecuronium in presence of its related substances and British Pharmacopoeia (BP) potentiometric methods [3]. The emergence of LC-MS techniques has revolutionized the analysis of this compound by providing superior sensitivity, selectivity, and capability for simultaneous determination of the active pharmaceutical ingredient and its related compounds, making it particularly valuable for pharmaceutical quality control, stability testing, and forensic investigations [4] [5].

Analytical Challenges and Method Selection Considerations

The determination of this compound in pharmaceutical products presents several unique analytical challenges that must be addressed during method development. First, the compound contains quaternary amine moieties that complicate extraction and chromatographic separation, while its molecular structure lacks a strong UV chromophore, limiting sensitivity with conventional UV detection [5]. Additionally, this compound demonstrates thermal instability, precluding the use of gas chromatographic methods without derivatization [5]. Pharmaceutical formulations also contain complex excipient systems including citric acid anhydrous, sodium phosphate dibasic anhydrous, and mannitol as tonicity adjuster, buffered to an acidic pH of 3.5-4.5 [3] [2], which may interfere with analytical determination.

The selection of appropriate analytical technology must consider these challenges while meeting the required analytical parameters. Traditional HPLC-UV methods require careful optimization to achieve adequate sensitivity and specificity, often necessitating low wavelength detection (~210 nm) where interference from mobile phase components and excipients is more likely [3] [6]. In contrast, LC-MS methodologies provide enhanced selectivity through mass resolution, enabling definitive identification and accurate quantification of this compound even in the presence of co-eluting compounds. The electrospray ionization (ESI) interface has proven particularly effective for vecuronium analysis due to the permanent positive charge on its quaternary ammonium group, which promotes efficient ionization in positive ion mode [4] [5]. When implementing stability-indicating methods, LC-MS offers the additional advantage of enabling structural characterization of degradation products and related substances without the need for time-consuming isolation procedures [3].

LC-MS Method Development and Optimization

Instrumentation and Chromatographic Conditions

The development of robust LC-MS methods for this compound determination requires careful optimization of both chromatographic and mass spectrometric parameters. For chromatographic separation, reversed-phase columns with polar-embedded groups or cyanopropyl stationary phases have demonstrated excellent performance. Specifically, the Tracer Extrasil CN column (150 × 4.6 mm; 5 μm) has been successfully employed with a mobile phase consisting of 0.05M O-phosphoric acid (pH 6) and acetonitrile (50:50, v/v) at a flow rate of 1.0 mL/min [3]. Alternative methods utilize amino columns (Luna 150 × 4.6 mm, 5 μm) with acetonitrile:water containing 25.0 mmol L⁻¹ of sodium phosphate monobasic (50:50 v/v), pH 4.6 [6]. The column temperature is typically maintained at 25°C, and the injection volume ranges from 20-50 μL depending on the required sensitivity [4] [3].

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode has proven most effective due to the permanent positive charge on the quaternary ammonium group of this compound. The compound produces characteristic doubly-charged molecular ions [M²⁺] at m/z 279.2, which serves as the predominant ion for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [4] [5]. The mass spectrometer parameters should be optimized to achieve maximum sensitivity for this ion, with typical settings including: capillary voltage 3.5-4.0 kV, cone voltage 30-40 V, source temperature 100-120°C, and desolvation temperature 300-400°C. The use of desolvation gas (nitrogen) at 500-800 L/h and cone gas at 50-100 L/h promotes efficient desolvation and ionization [4].

Sample Preparation and Extraction Techniques

Proper sample preparation is critical for accurate and reproducible determination of this compound in pharmaceutical formulations. For quality control testing, samples are typically prepared by dissolving the lyophilized powder in acetonitrile-water mixtures to achieve a final concentration of approximately 1 mg/mL, followed by appropriate dilution with mobile phase [3]. When analyzing complex matrices or conducting stability studies, solid-phase extraction (SPE) using weak cation exchange cartridges provides effective cleanup and preconcentration. The extraction procedure typically involves conditioning the cartridge with methanol and water, loading the sample, washing with water and methanol, and eluting with methanolic solutions containing ammonium acetate or formic acid [4].

Table 1: Optimal LC-MS Conditions for this compound Determination

Parameter Recommended Conditions Alternative Conditions
Column Tracer Extrasil CN (150 × 4.6 mm; 5 μm) Luna Amino (150 × 4.6 mm; 5 μm)
Mobile Phase 0.05M O-phosphoric acid (pH 6):ACN (50:50) Acetonitrile:25mM NaH₂PO₄ (50:50, pH 4.6)
Flow Rate 1.0 mL/min 1.0 mL/min
Injection Volume 20 μL 20-50 μL
Ionization Mode ESI-Positive ESI-Positive
Detection Ions m/z 279.2 [M]²⁺, m/z 557.5 [M]⁺ m/z 279.2 [M]²⁺, m/z 557.5 [M]⁺
Sample Preparation Dilution in ACN:water or SPE (WCX) Dilution in mobile phase

The following workflow diagram illustrates the comprehensive LC-MS method development process for this compound analysis:

Start Start: Method Development SamplePrep Sample Preparation • SPE: Weak Cation Exchange • Dilution: ACN-Water Mixture Start->SamplePrep LC_Optimization LC Conditions Optimization • Column: CN or Amino • Mobile Phase: Buffer-ACN • pH: 4.6-6.0 SamplePrep->LC_Optimization MS_Optimization MS Parameters Optimization • ESI Positive Mode • m/z 279.2 [M]²⁺ • m/z 557.5 [M]⁺ LC_Optimization->MS_Optimization Validation Method Validation • Specificity • Linearity • Accuracy • Precision MS_Optimization->Validation Application Method Application • QC Testing • Stability Studies • Degradation Profiling Validation->Application

Experimental Protocols

Standard Solution Preparation and Calibration
  • Primary Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (certified purity) into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Mix thoroughly and store protected from light at 4°C when not in use [3].

  • Working Standard Solutions: Prepare working standards in the concentration range of 10-120 μg/mL by appropriate dilution of the primary standard solution with mobile phase. For trace analysis, extend the calibration range to 0.25-50.0 ng/mL using serial dilution [4] [3].

  • Calibration Curve Construction: Inject 20 μL of each working standard solution in triplicate using the optimized LC-MS conditions. Plot the peak areas against the corresponding concentrations to establish the calibration curve. The method typically demonstrates excellent linearity with correlation coefficients (r) ≥ 0.9996 [3].

Sample Preparation Protocol for Pharmaceutical Formulations
  • For Drug Substance: Accurately weigh powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of diluent (acetonitrile:water, 50:50 v/v) and sonicate for 10 minutes with occasional shaking. Dilute to volume with the same diluent and mix thoroughly [3].

  • For Drug Product (Lyophilized Vials): Reconstitute the entire content of one vial according to manufacturer instructions. Transfer an aliquot equivalent to approximately 10 mg of this compound to a 10 mL volumetric flask. Dilute to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter before injection [3] [2].

  • For Forced Degradation Studies: Prepare a stock solution of 1 mg/mL of this compound and subject aliquots to various stress conditions: acidic hydrolysis (2M HCl, reflux for 5 h), basic hydrolysis (2M NaOH, reflux for 10 h), oxidative degradation (3% H₂O₂, 1 h), thermal degradation (135°C, 2.5 h), and photolytic degradation (UV light at 254 nm, 3 h). Neutralize acid/base hydrolysates before analysis [3].

LC-MS Analysis Procedure
  • System Preparation: Equilibrate the LC-MS system with the mobile phase for at least 45 minutes at the initial composition and flow rate before the first injection [3].

  • Sequence Setup: Program the autosampler to inject samples in the following sequence: system suitability standard, method blank, calibration standards (in increasing concentration), quality control samples, and finally test samples.

  • Chromatographic Analysis: Inject 20 μL of each solution using the optimized LC conditions. The total run time is typically 4-6.5 minutes, with this compound eluting at approximately 2.5-3.5 minutes [4] [3].

  • Mass Spectrometric Detection: Monitor the characteristic ions of this compound (m/z 279.2 as the primary quantitation ion and m/z 557.5 as confirmation) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • System Suitability Verification: Confirm that the system meets acceptance criteria prior to sample analysis: retention time RSD ≤ 2%, peak area RSD ≤ 5%, theoretical plates ≥ 2000, and tailing factor ≤ 2.0 [3].

Table 2: Method Validation Parameters for this compound LC-MS Assay

Validation Parameter Results Acceptance Criteria
Linearity Range 0.25-50.0 ng/mL (biological); 10-120 μg/mL (pharmaceutical) r ≥ 0.999
Limit of Detection (LOD) 2.67 μg/mL (HPLC-UV); Significantly lower with MS detection S/N ≥ 3
Limit of Quantification (LOQ) 8.10 μg/mL (HPLC-UV); 0.25 ng/mL (LC-MS) S/N ≥ 10, RSD ≤ 5%
Precision (Repeatability) RSD 0.338% RSD ≤ 1%
Intermediate Precision RSD 0.509% RSD ≤ 2%
Accuracy (Recovery) 98.5-100.32% 98-102%

Advanced Applications and Stability-Indicating Methods

Simultaneous Determination of Vecuronium and Related Compounds

LC-MS methods enable the simultaneous determination of this compound along with its related compounds and metabolites, which is particularly valuable for comprehensive quality control and stability testing. Key related compounds include potential impurities and degradation products such as 3-monodesacetyl vecuronium (3-OH-VEC), 17-monodesacetyl vecuronium, and 3,17-bisdesacetyl vecuronium (3,17-OH-VEC) [4] [5]. The 3-desacetyl metabolite has been identified as having approximately 80% of the neuromuscular blocking potency of the parent compound and may accumulate during prolonged administration, particularly in critically ill patients [1]. The optimized LC-ESI-MS method achieves almost complete separation of these compounds within 6.5 minutes, with linear responses over the concentration range of 0.25-50.0 ng/mL for each compound [4].

The mass spectral characteristics of these compounds reveal distinctive patterns, with this compound producing doubly-charged molecules [M²⁺] at m/z 279.2 as base peak ions, while the desacetyl metabolites show corresponding ions at m/z 258.1 for 3-OH-VEC and m/z 237.1 for 3,17-OH-VEC [5]. These characteristic mass spectral patterns facilitate unambiguous identification and reliable quantification of each compound in complex mixtures. The application of this simultaneous determination method to serum samples from patients receiving vecuronium infusion demonstrated significantly higher concentrations of 3-OH-VEC compared to other metabolites, suggesting its utility as a forensic marker of vecuronium administration [4] [5].

Forced Degradation Studies and Stability Profiling

Forced degradation studies provide critical insights into the inherent stability characteristics of this compound and facilitate the development of stability-indicating methods. When subjected to various stress conditions, this compound demonstrates distinctive degradation patterns:

  • Acidic and Basic Hydrolysis: Results in deacetylated products, particularly at the 3-position, forming 3-desacetyl vecuronium as a major degradation product [3].
  • Oxidative Degradation: Treatment with 3% hydrogen peroxide produces multiple oxidative degradation products that can be characterized by their mass spectral patterns [3].
  • Thermal and Photolytic Degradation: Exposure to dry heat (135°C) and UV light (254 nm) generates additional degradation products that must be resolved from the parent compound [3].

The following diagram illustrates the degradation pathways and metabolic transformation of this compound identified through these studies:

Vecuronium This compound m/z 279.2 [M]²⁺ Degradation Degradation Pathways Vecuronium->Degradation Metabolism Metabolic Transformation Vecuronium->Metabolism Acidic Acidic Hydrolysis (2M HCl, reflux 5h) Degradation->Acidic Basic Basic Hydrolysis (2M NaOH, reflux 10h) Degradation->Basic Oxidative Oxidative Stress (3% H₂O₂, 1h) Degradation->Oxidative Thermal Thermal Degradation (135°C, 2.5h) Degradation->Thermal Photolytic Photolytic Degradation (UV 254nm, 3h) Degradation->Photolytic Metabolite1 3-OH-VEC m/z 258.1 [M]²⁺ 80% Potency Metabolism->Metabolite1 Metabolite2 3,17-OH-VEC m/z 237.1 [M]²⁺ Metabolism->Metabolite2

The development of properly validated stability-indicating methods is essential for pharmaceutical quality control and shelf-life determination. These methods must demonstrate specificity by resolving this compound from all potential degradation products and impurities. The LC-MS method described in Section 4 successfully meets these requirements, providing baseline separation between the drug substance and its degradation products within 4 minutes, with this compound eluting at approximately 2.5-3.0 minutes [3]. This enables accurate quantification of the active ingredient while monitoring the formation of degradation products throughout the product lifecycle.

Method Validation and Regulatory Considerations

Validation Parameters and Acceptance Criteria

The validation of LC-MS methods for this compound determination must comply with International Conference on Harmonisation (ICH) guidelines Q2(R1) and include assessment of the following parameters [3]:

  • Specificity: The method should demonstrate resolution between this compound and all potential impurities, degradation products, and excipients. Forced degradation studies provide evidence of method specificity by showing no interference at the retention time of the analyte [3].

  • Linearity: Prepare and analyze at least five concentrations over the specified range. The correlation coefficient (r) should be ≥ 0.999, and the y-intercept should not significantly differ from zero [3].

  • Accuracy: Determine using recovery studies by spiking known amounts of this compound reference standard into placebo matrix at three concentration levels (80%, 100%, 120% of target concentration). Mean recovery should be within 98-102% [3].

  • Precision: Establish through repeatability (injection precision and sample preparation repeatability) and intermediate precision (different days, analysts, or instruments). The relative standard deviation (RSD) for assay should be ≤ 2.0% [3].

System Suitability Testing and Quality Control

System suitability tests verify that the complete analytical system is functioning properly at the time of testing. For this compound LC-MS methods, the following parameters should be evaluated before sample analysis [3]:

  • Retention Time: The RSD for this compound retention time in replicate injections should be ≤ 2%.

  • Peak Area Reproducibility: The RSD for peak areas in replicate injections of standard solutions should be ≤ 5%.

  • Theoretical Plates: The column efficiency determined for this compound peak should be ≥ 2000.

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

The inclusion of quality control samples at low, medium, and high concentrations within each analytical run provides ongoing assurance of method reliability. These QC samples should be prepared from an independent weighing of reference standard and should fall within predetermined acceptance criteria (typically ±15% of nominal concentration) for the run to be considered valid [3].

Conclusion

The LC-MS methods described in these application notes provide robust, sensitive, and selective approaches for the determination of this compound in pharmaceutical formulations. The optimized procedures enable reliable quantification of the active ingredient, simultaneous determination of related compounds and degradation products, and comprehensive stability assessment. The electrospray ionization technique coupled with reversed-phase chromatography offers particular advantages for this quaternary ammonium compound, providing enhanced sensitivity and specificity compared to conventional UV-based methods.

When properly validated and implemented according to the detailed protocols provided, these LC-MS methods meet all regulatory requirements for pharmaceutical quality control while offering the flexibility needed for various application scenarios, from routine potency assays to sophisticated forced degradation studies. The stability-indicating capability of these methods ensures their utility throughout the product lifecycle, from formulation development to commercial quality control and beyond.

References

forced degradation studies vecuronium bromide ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation of Vecuronium Bromide

Forced degradation studies are essential in pharmaceutical development to elucidate the intrinsic stability of a drug substance and to validate the stability-indicating power of analytical methods. For This compound (VEC), a neuromuscular blocking agent, these studies involve subjecting the drug to harsh conditions beyond those used in accelerated stability testing. The primary goal is to generate representative degradation products and ensure that the analytical method can reliably separate the active pharmaceutical ingredient from its degradation products [1] [2]. This process is a critical regulatory requirement, providing evidence that the method is suitable for its intended purpose throughout the product lifecycle.

Experimental Design & Chromatographic Method

The core of a forced degradation study is a well-designed stress protocol followed by analysis using a stability-indicating method.

Stress Conditions Protocol

The following table outlines the specific stress conditions recommended for this compound, based on ICH guidelines [1] [2].

Table 1: Forced Degradation Conditions for this compound

Stress Condition Specific Parameters Demonstration of Stability-Indicating Power
Acidic Hydrolysis 2M HCl The method successfully separates VEC from its acidic degradation products.
Basic Hydrolysis 2M NaOH The method successfully separates VEC from its basic degradation products.
Oxidative Degradation 3% H₂O₂ The method successfully separates VEC from its oxidative degradation products.
Photolytic Degradation UV light at 254 nm The method successfully separates VEC from its photolytic degradation products.
Thermal Degradation 135 °C The method successfully separates VEC from its thermal degradation products.
Analytical Method Parameters

The analysis of stressed samples for this compound can be performed using a validated Reversed-Phase Liquid Chromatographic (RP-LC) method [1] [2]. The key parameters are summarized below.

Table 2: Stability-Indicating LC Method for this compound

Parameter Specification
Analytical Technique Reversed-Phase Liquid Chromatography (RP-LC)
Column Tracer Extrasil CN (150 mm × 4.6 mm; 5 μm)
Mobile Phase O-phosphoric acid (pH 6; 0.05 M)-Acetonitrile (50:50, v/v)
Detection UV at 210 nm
Concentration Range 10 - 120 μg/mL
Limit of Detection (LOD) 2.67 μg/mL
Limit of Quantification (LOQ) 8.10 μg/mL

Detailed Experimental Protocols

Step-by-Step Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
  • Stress Application:
    • Acidic/Basic Hydrolysis: Add 1 mL of stock solution to 1 mL of 2M HCl or 2M NaOH in a sealed vial. Heat at a elevated temperature (e.g., 60°C) for a predetermined time (e.g., 1-24 hours) [3]. Neutralize the solution before analysis.
    • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature or slightly elevated temperature for a set period.
    • Thermal Degradation: Expose solid drug substance to 135 °C in an oven for a defined duration (e.g., 1-2 weeks for milder conditions; the cited study used 135°C) [1] [2].
    • Photolytic Degradation: Expose solid drug and/or drug solution to UV light (254 nm) in a photostability chamber for an interval that meets ICH criteria (e.g., 1.2 million Lux hours for visible light and 200 Watt hours/m² for UV).
  • Sample Analysis: Dilute the stressed samples appropriately within the validated concentration range (10-120 μg/mL) and analyze using the chromatographic conditions listed in Table 2.
  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed samples with that of a control sample.
Method Validation Protocol

The developed LC method should be validated as per ICH guidelines to confirm it is suitable for its intended use. The following parameters were found to be acceptable for the VEC method [1] [2]:

  • Specificity: Demonstrate separation of VEC from all forced degradation products, proving the method is stability-indicating.
  • Linearity: Verify the method's response is linear over the concentration range of 10-120 μg/mL. The correlation coefficient (r²) should be >0.999.
  • Accuracy: Confirm through recovery studies (e.g., spiking with known amounts of VEC), with results close to 100%.
  • Precision: Establish both repeatability (intra-day) and intermediate precision (inter-day, different analysts) with low relative standard deviation (RSD).

Workflow and Degradation Pathways

The following diagram illustrates the logical workflow for conducting forced degradation studies, from sample preparation to data interpretation.

FDWorkflow Forced Degradation Workflow Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Prepare Stock Analysis Analyze by RP-LC Stress->Analysis Dilute & Inject Data Interpret Data & Profile Analysis->Data Chromatographic Separation Validate Validate Stability- Indicating Method Data->Validate Assess Specificity End Report & Conclude Validate->End Method Suitability

The forced degradation of this compound under various stress conditions leads to the formation of different impurities. Mass spectrometry (MS) data can be used to identify the structures of these products and outline the probable degradation pathways [1]. The primary pathways often involve:

  • Hydrolysis: Cleavage of the ester functional groups in the molecule structure under acidic and basic conditions.
  • Oxidation: Reaction of the tetrahydroisoquinolinium moiety with peroxides, leading to N-oxide formation or other oxidative products.
  • Thermal and Photolytic Degradation: Decomposition pathways that may include Hofmann elimination, particularly for quaternary ammonium compounds, under high heat or UV light.

Application in Drug Development

Forced degradation studies are a cornerstone of drug development. The data generated is used to:

  • Develop Stability-Indicating Methods: Ensure that routine QC methods can monitor purity and stability throughout the product's shelf life [3].
  • Identify Degradation Products: Understand the chemical behavior of the drug substance and identify potential genotoxic or hazardous impurities.
  • Support Regulatory Submissions: Provide evidence of product understanding and control strategies in dossiers for regulatory agencies like the FDA and EMA.
  • Guide Formulation Development: Identify conditions from which the drug must be protected (e.g., light, oxygen, moisture), informing the choice of excipients and primary packaging.

Conclusion

The forced degradation study protocol for this compound, utilizing the described RP-LC method, provides a comprehensive and validated approach to assessing drug stability. The method has been proven to be specific, accurate, precise, and linear over a defined range, effectively separating VEC from its degradation products formed under a variety of ICH-recommended stress conditions [1] [2]. This work is critical for ensuring the safety, efficacy, and quality of the drug product throughout its lifecycle.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Method for Vecuronium Bromide Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vecuronium bromide (VEC) is an aminosteroidal competitive neuromuscular blocking agent widely used in general anesthesia to facilitate endotracheal intubation and controlled ventilation. As a pharmaceutical substance, understanding its stability profile and degradation behavior is critical for ensuring product safety and efficacy. These methods allow for specific quantification of the active pharmaceutical ingredient while effectively resolving it from its degradation products, providing crucial data for formulation development, packaging selection, and shelf-life determination [1] [2].

The International Conference on Harmonization (ICH) guidelines Q1A(R2) and Q1B mandate stress testing of drug substances under various conditions to identify likely degradation products and establish the intrinsic stability characteristics [2]. This application note provides a comprehensive protocol for forced degradation studies and stability-indicating liquid chromatographic method for this compound, incorporating MS-based structural characterization of degradation products and validation data demonstrating compliance with ICH requirements [1] [2].

Analytical Method Development

Chromatographic Parameters

The stability-indicating method for this compound employs a reversed-phase liquid chromatographic approach with optimized parameters to achieve baseline separation of the drug substance from its degradation products within a short runtime [1] [2].

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Tracer Extrasil CN (150 × 4.6 mm; 5 μm)
Mobile Phase O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 μL
Run Time 4 minutes
Column Temperature 25°C
Sample Concentration 10-120 μg/mL
Method Optimization Strategies

During method development, several columns and mobile phase compositions were evaluated to achieve optimal separation. The cyanopropyl stationary phase demonstrated superior separation capability for Vecuronium and its polar degradation products compared to traditional C18 columns. The isocratic elution with a balanced ratio of aqueous buffer and acetonitrile provided excellent resolution with a short analysis time of less than 4 minutes, enhancing method efficiency for routine analysis [1]. The selection of 210 nm as detection wavelength was based on the maximum absorbance of this compound, providing optimal sensitivity for quantification [2].

Forced Degradation Protocols

Experimental Design

Forced degradation studies were conducted on this compound drug substance to establish the stability-indicating nature of the analytical method and understand the degradation pathways. All stress conditions were designed according to ICH guidelines Q1A(R2) to produce approximately 10-20% degradation, which is considered appropriate for meaningful interpretation of results [1] [2].

Table 2: Forced Degradation Conditions for this compound

Stress Condition Parameters Duration % Degradation
Acidic Hydrolysis 2M HCl, reflux 5 hours Significant degradation
Basic Hydrolysis 2M NaOH, reflux 10 hours Significant degradation
Oxidative Degradation 3% H₂O₂ 1 hour Significant degradation
Photolytic Degradation UV light at 254 nm 3 hours Moderate degradation
Thermal Degradation 135°C 2.5 hours Moderate degradation
Sample Preparation Protocol
  • Stock Solution Preparation: Weigh and transfer approximately 50 mg of this compound reference standard into a 50-mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution [2].

  • Acidic Hydrolysis: Transfer 1.0 mL of stock solution to a 10-mL volumetric flask. Add 5.0 mL of 2M HCl and reflux for 5 hours at 80°C. Cool to room temperature, neutralize with 2M NaOH, and dilute to volume with mobile phase [1] [2].

  • Basic Hydrolysis: Transfer 1.0 mL of stock solution to a 10-mL volumetric flask. Add 5.0 mL of 2M NaOH and reflux for 10 hours at 80°C. Cool to room temperature, neutralize with 2M HCl, and dilute to volume with mobile phase [1] [2].

  • Oxidative Degradation: Transfer 1.0 mL of stock solution to a 10-mL volumetric flask. Add 5.0 mL of 3% H₂O₂ and allow to stand at room temperature for 1 hour. Dilute to volume with mobile phase [1].

  • Photolytic Degradation: Transfer 1.0 mL of stock solution to a 10-mL transparent glass vial. Expose to UV light at 254 nm for 3 hours in a photostability chamber. Transfer to a volumetric flask and dilute to volume with mobile phase [2].

  • Thermal Degradation: Spread approximately 50 mg of this compound solid evenly in a glass petri dish and heat at 135°C in an oven for 2.5 hours. Prepare solution in mobile phase at 1 mg/mL concentration [1] [2].

  • Sample Analysis: Inject 20 μL of each stress sample in triplicate into the LC system following the chromatographic conditions in Table 1.

Degradation Pathway Analysis

Structural Characterization

The degradation products generated under various stress conditions were characterized using LC-MS/MS with positive ion mode detection. The major degradation pathways were identified as hydrolytic cleavage and oxidative decomposition [1] [2].

The following diagram illustrates the experimental workflow for forced degradation studies and degradation product identification:

G Start This compound Drug Substance StressConditions Stress Conditions: • Acidic Hydrolysis (2M HCl) • Basic Hydrolysis (2M NaOH) • Oxidation (3% H₂O₂) • Photolysis (UV 254 nm) • Thermal (135°C) Start->StressConditions Degradation Forced Degradation (10-20% Degradation Target) StressConditions->Degradation SamplePrep Sample Preparation: • Neutralization (Acid/Base) • Evaporation • Reconstitution in Mobile Phase Degradation->SamplePrep LCAnalysis LC Analysis (Tracer Extrasil CN Column) Mobile Phase: O-phosphoric acid (pH 6)-ACN (50:50) SamplePrep->LCAnalysis MSCharacterization LC-MS/MS Characterization (+ve Mode, Structural Elucidation) LCAnalysis->MSCharacterization DegradationPathways Degradation Pathway Elucidation MSCharacterization->DegradationPathways

Major Degradation Pathways
  • Hydrolytic Degradation: this compound undergoes ester hydrolysis at the 3-acetoxy and 17-acetoxy positions under both acidic and basic conditions, resulting in the formation of 3-desacetyl, 17-desacetyl, and 3,17-didesacetyl derivatives [1] [3]. The 17-desacetyl derivative is the predominant hydrolytic degradation product.

  • Oxidative Degradation: Exposure to hydrogen peroxide leads to N-oxidation of the piperidine rings and potential cleavage of the ester functionalities. Multiple oxidative degradation products were identified through MS characterization [1].

  • Thermal and Photolytic Degradation: Thermal stress primarily results in decomposition similar to hydrolytic degradation, while photolytic degradation causes minor decomposition, indicating moderate photosensitivity of the molecule [2].

Method Validation

Validation Parameters and Results

The stability-indicating method was comprehensively validated according to ICH Q2(R1) guidelines. The method demonstrated excellent performance across all validation parameters [1] [2].

Table 3: Method Validation Results for this compound Stability-Indicating Method

Validation Parameter Results Acceptance Criteria
Linearity Range 10-120 μg/mL Correlation coefficient ≥ 0.999
Correlation Coefficient (r) 0.9996 ≥ 0.999
Slope 5.553 -
Intercept 115.4 -
Accuracy (Mean Recovery %) 98.50-100.32% 98-102%
Precision (RSD %)
- Repeatability 0.338% ≤ 1%
- Intermediate Precision 0.509% ≤ 2%
LOD 2.67 μg/mL -
LOQ 8.10 μg/mL -
Robustness Suitable for intended use -
System Suitability Testing

System suitability tests were conducted to ensure the adequacy of the chromatographic system throughout method application. The tests included theoretical plate count (>2000), tailing factor (<2.0), and repeatability (RSD <1% for peak areas of six replicate injections) [2]. The method demonstrated excellent resolution between this compound and all degradation products, with resolution factors greater than 2.0 for the closest eluting peak [1].

Applications in Pharmaceutical Analysis

Drug Product Analysis

The validated method was successfully applied to the quantification of this compound in pharmaceutical formulations. Sample preparation involved dissolving the drug product in mobile phase to obtain a 1 mg/mL stock solution, followed by appropriate dilution to achieve concentrations within the linearity range [2]. The method demonstrated excellent accuracy with mean recovery of 100.06% from the drug product, confirming the method specificity and absence of interference from pharmaceutical excipients [1] [2].

Stability Studies

The stability-indicating method is suitable for long-term stability studies and quality control testing. A study investigating the stability of this compound (1 mg/mL) in sterile water for injection stored in polypropylene syringes demonstrated that the drug remained stable for at least 21 days at both refrigerated (3-5°C) and room temperature (23-25°C) conditions, with no significant changes in concentration, color, or visible precipitation [4].

Comparative Method Analysis

Statistical comparison between the developed LC method and official methods demonstrated high accuracy and precision with no significant differences at p < 0.05 significance level [1] [3]. The method provides advantages of simplicity, rapid analysis, and cost-effectiveness compared to previously reported LC-MS methods while maintaining adequate sensitivity for quality control applications [2].

Conclusion

The developed stability-indicating LC method for this compound provides a robust, accurate, and precise approach for the quantification of the drug in the presence of its degradation products. The method fulfills all ICH requirements for validation and demonstrates excellent separation of Vecuronium from its degradation products formed under various stress conditions. The structural characterization of degradation products and elucidation of degradation pathways provide valuable insights for formulation development and storage condition optimization. The method is suitable for routine analysis in quality control laboratories, stability studies, and regulatory submissions.

References

Comprehensive Application Notes and Protocols for Vecuronium Bromide: Reconstitution, Storage, and Experimental Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

Vecuronium bromide is a monoquaternary aminosteroid neuromuscular blocking agent with an intermediate duration of action that functions as a competitive antagonist at nicotinic acetylcholine receptors in the neuromuscular junction. As a non-depolarizing neuromuscular blocker, it prevents muscle contraction by competing with acetylcholine for binding sites on postjunctional membranes, thereby preventing depolarization and muscle contraction. Its structural relationship to pancuronium differs only by the absence of a methyl group at the piperidine nitrogen, which significantly reduces vagolytic activity and cardiovascular side effects compared to its parent compound. This chemical modification results in a favorable safety profile with minimal histamine release at recommended clinical doses, making it particularly valuable in both surgical and critical care settings where cardiovascular stability is essential. [1] [2]

The molecular structure necessitates specific handling considerations, as the 3-acetyl group demonstrates instability in concentrated solutions, requiring the drug to be marketed as a lyophilized powder that must be reconstituted prior to administration. This structural characteristic is crucial for researchers to understand when designing experimental protocols involving this compound, as improper reconstitution or storage can lead to degradation and reduced pharmacological activity. The compound's moderate lipid solubility contributes to its primarily hepatic elimination pathway, with biliary excretion accounting for approximately 50% of clearance, while renal elimination plays a secondary role (10-30%). Researchers should note that this pharmacokinetic profile becomes particularly relevant in studies involving subjects with hepatic impairment, where clearance may be reduced by up to 50% and recovery times significantly prolonged. [2]

Table 1: Key Characteristics of this compound

Property Description Research Significance
Chemical Class Monoquaternary aminosteroid Structural similarity to pancuronium without significant vagolytic effects
Mechanism of Action Competitive nicotinic antagonist Reversible blockade with anticholinesterase reversal
Primary Elimination Hepatic (≈50% biliary) Increased exposure in hepatic impairment models
Solution Stability Acidic pH (unstable in alkaline solutions) Incompatible with alkaline solutions (e.g., thiopental)
Storage Form Lyophilized powder Requires reconstitution before use

Reconstitution Protocols

Standard Reconstitution Procedure

This compound is commercially available as a lyophilized powder in vials containing 10 mg or 20 mg of the active pharmaceutical ingredient. Reconstitution must be performed using aseptic technique in a controlled environment to maintain sterility and solution integrity. The recommended diluents for reconstitution include Sterile Water for Injection, Bacteriostatic Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection. The powder should be reconstituted by introducing the chosen diluent gently into the vial and swirling carefully until complete dissolution is achieved; vigorous shaking should be avoided as it may cause foaming or denaturation of the compound. [3] [1]

Researchers should note the critical distinction between single-dose and multi-dose reconstitution protocols, which impacts both diluent selection and stability timelines. When using preservative-free diluents such as Sterile Water for Injection or 0.9% Sodium Chloride Injection, the reconstituted solution is suitable for single-use only and must be discarded within 24 hours if not used. When Bacteriostatic Water for Injection (containing benzyl alcohol as a preservative) is employed, the reconstituted solution remains stable for up to 5 days when stored appropriately. It is crucial to emphasize that Bacteriostatic Water for Injection with benzyl alcohol preservative is contraindicated in neonatal research models due to the risk of gasping syndrome in newborns. [1]

Solution Compatibility and Handling

This compound reconstituted solution has an acidic pH and demonstrates incompatibility with alkaline solutions. Researchers must avoid mixing this compound in the same syringe or administering it through the same intravenous line concurrently with alkaline agents such as thiopental. Such incompatibilities may result in precipitation or chemical degradation that compromises the stability and pharmacological activity of the compound. When administering this compound as a continuous infusion, a controlled-infusion device is recommended to ensure accurate dosing, and the solution should not be mixed with other medications in the same administration set. [3]

For continuous infusion preparation, the reconstituted solution is typically diluted to concentrations of 0.1 mg/mL or 0.2 mg/mL in compatible intravenous solutions such as 0.9% Sodium Chloride or 5% Dextrose. The Standardize 4 Safety (S4S) initiative has established standardized concentrations to reduce medication errors, particularly during transitions of care. For adult research models, the recommended concentration standard is 1 mg/mL with dosing units in mcg/kg/min, while for pediatric models (<50 kg), the concentration standard is 1 mg/mL with dosing units in mg/kg/hr. These standardized concentrations provide consistency between different clinical and research settings and help eliminate potential compounding errors. [3]

G This compound Reconstitution Workflow Start Start Reconstitution CheckForm Check Product Form (Powder/Strength) Start->CheckForm SelectDiluent Select Appropriate Diluent CheckForm->SelectDiluent SingleUse Single-Use Protocol SelectDiluent->SingleUse Preservative-Free Diluents MultiUse Multi-Use Protocol SelectDiluent->MultiUse Bacteriostatic Water for Injection Reconstitute Aseptic Reconstitution SingleUse->Reconstitute MultiUse->Reconstitute Storage Appropriate Storage Reconstitute->Storage Timeline Stability Timeline Storage->Timeline Discard Discard After Expiry Timeline->Discard End Administration Discard->End

Storage Conditions and Stability Profiles

Powder and Reconstituted Solution Storage

This compound in its lyophilized powder form demonstrates optimal stability when stored at controlled room temperature (20-25°C) and protected from light exposure. The freeze-dried formulation is intentionally designed to overcome the instability of the 3-acetyl group in solution, allowing for extended shelf storage without significant deterioration when maintained in appropriate conditions. Researchers should always inspect the powder before reconstitution; any evidence of discoloration, clumping, or container damage should prompt discard of the product, as these may indicate compromised integrity. [2]

Once reconstituted, the stability characteristics change significantly and are highly dependent on the diluent used. When reconstituted with preservative-free diluents (Sterile Water for Injection, 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's), the solution must be stored refrigerated (2-8°C) and used within 24 hours, with any unused portion discarded after this period. When Bacteriostatic Water for Injection (containing benzyl alcohol) is used as the diluent, the reconstituted solution maintains stability for 5 days when stored either at room temperature or under refrigeration. It is critical to label all reconstituted solutions clearly with the date and time of preparation, expiration date and time, and diluent used to prevent administration of expired products. [3] [1]

Table 2: Stability Guidelines for Reconstituted this compound Solutions

Diluent Type Storage Temperature Maximum Stability Duration Special Considerations
Sterile Water for Injection Refrigerated (2-8°C) 24 hours Single-use only; discard unused portion
0.9% Sodium Chloride Injection Refrigerated (2-8°C) 24 hours Single-use only; discard unused portion
5% Dextrose Injection Refrigerated (2-8°C) 24 hours Single-use only; discard unused portion
Lactated Ringer's Injection Refrigerated (2-8°C) 24 hours Single-use only; discard unused portion
Bacteriostatic Water for Injection Room temperature or refrigerated 5 days Contraindicated in neonatal models
Factors Affecting Stability and Potency

The pH environment is a critical factor influencing this compound stability, with the reconstituted solution maintaining an acidic pH that is essential for compound integrity. Exposure to alkaline conditions can accelerate degradation and should be strictly avoided. Researchers should note that the drug's stability can be compromised when mixed with alkaline solutions such as thiopental, either in the same syringe or when administered through the same intravenous line without adequate flushing between medications. [3] [1]

Temperature fluctuations significantly impact the stability of reconstituted solutions. While short-term exposure to room temperature during administration is acceptable, prolonged storage at elevated temperatures should be avoided. Research teams should establish standardized protocols for storing and handling this compound solutions, including temperature monitoring systems for refrigeration units and strict adherence to beyond-use dating. Visual inspection of the reconstituted solution should be performed before administration; the solution should appear clear and free from particulate matter or discoloration. Any deviation from the expected clear solution should prompt immediate discard and preparation of a new vial. [3]

Experimental Administration Protocols

Dosing Guidelines for Research Models

This compound administration in research settings requires careful dose individualization based on the specific experimental model and research objectives. For most adult models, the initial (intubating) dose ranges from 0.08 to 0.1 mg/kg administered as an intravenous bolus over approximately 60 seconds. This dosing regimen typically produces adequate conditions for non-emergency intubation within 2.5 to 3 minutes in most subjects. When a more rapid onset is required, such as in rapid sequence intubation protocols, higher doses of 0.1 to 0.2 mg/kg may be administered, resulting in onset of intubation conditions in less than 2-3 minutes. [3] [1]

Maintenance dosing may be accomplished through either intermittent bolus administration or continuous infusion. For intermittent dosing, maintenance doses of 0.01 to 0.015 mg/kg are typically required, with the first maintenance dose generally needed within 25-45 minutes after the initial dose during balanced anesthesia. When administered by continuous infusion, an initial rate of 1 mcg/kg/minute is recommended, with subsequent adjustments to maintain 90% neuromuscular blockade; most subjects require 0.8-1.2 mcg/kg/minute to maintain continuous neuromuscular blockade. The continuous infusion should be initiated only after early spontaneous recovery from the initial bolus dose is evident (approximately 20-40 minutes after administration). [3] [1]

Population-Specific Dosing Considerations

Research involving pediatric models requires special consideration, as dosage requirements vary significantly with age. Children aged 1-9 years may require slightly higher initial doses than adults, while infants older than 7 weeks but under 1 year of age may demonstrate increased sensitivity on a mg/kg basis, requiring approximately 1.5 times longer recovery periods than adults. For infants under 7 weeks of age, insufficient information exists to establish specific dosing recommendations. In geriatric models, the dosage necessary to maintain steady-state neuromuscular blockade may be decreased due to age-related changes in pharmacokinetics. [3]

Hepatic impairment significantly alters this compound pharmacokinetics, with clearance reduced by approximately 50% in subjects with cirrhosis. Research models with hepatic impairment demonstrate prolonged recovery intervals from 25% to 75% of control twitch height (68 minutes in cirrhotic models versus 21 minutes in normal subjects). While renal impairment has a less pronounced effect than hepatic dysfunction (since renal excretion accounts for only 10-30% of elimination), subjects with renal failure may still experience prolonged neuromuscular blockade due to decreased plasma clearance and prolonged elimination half-life. Research models with burns may require substantially increased doses due to the development of resistance, while those with neuromuscular diseases should receive small test doses (0.005-0.02 mg/kg) with careful response monitoring. [3] [2]

Table 3: Dosing Adjustments in Special Populations

Population Dosing Adjustment Clinical/Research Implications
Hepatic Impairment Reduced clearance (≈50%) Prolonged recovery (68 min vs 21 min in normals)
Renal Impairment Variable effects Possible prolonged blockade due to decreased clearance
Pediatric (1-9 years) Slightly higher initial doses More frequent supplementation may be needed
Infants (7 wk-1 yr) Similar mg/kg doses 1.5× longer recovery than adults
Geriatric Decreased maintenance doses Age-related pharmacokinetic changes
Burn Patients Substantially increased doses Development of resistance

Experimental Monitoring and Reversal Protocols

Assessment of Neuromuscular Blockade

Quantitative monitoring of neuromuscular function is essential in both clinical and research settings when using this compound. The train-of-four (TOF) technique represents the gold standard for monitoring competitive neuromuscular blockade, typically assessed using a peripheral nerve stimulator applied to the ulnar nerve to observe adductor pollicis response. A TOF ratio of 0.8 to 0.9 is generally considered indicative of adequate recovery of neuromuscular function, though researchers should note that more subtle changes in neuromuscular function may not be detected by conventional monitoring techniques. [2]

For research protocols requiring precise quantification of neuromuscular blockade, the twitch response to supramaximal stimuli provides valuable data on the degree of blockade. The relationship between this compound plasma concentrations and twitch depression follows a predictable sigmoidal pattern, allowing researchers to model pharmacokinetic-pharmacodynamic relationships. When designing experimental protocols, researchers should standardize monitoring intervals, with particular attention to the time between administration and 50% recovery of twitch height (typically 62 minutes in normal subjects but prolonged to 130 minutes in cirrhotic models). Additionally, the recovery from 25% to 75% of control twitch height (typically 21 minutes in normal subjects) provides a valuable measure of recovery rate that may be altered in various experimental conditions. [2]

Reversal of Neuromuscular Blockade

Reversal of this compound-induced neuromuscular blockade is typically accomplished through administration of cholinesterase inhibitors such as neostigmine, pyridostigmine, or edrophonium in conjunction with an anticholinergic agent (atropine or glycopyrrolate) to mitigate muscarinic side effects. Alternatively, sugammadex, a selective relaxant binding agent, may be used to reverse the effects of this compound after procedures. Reversal should only be attempted after demonstration of some degree of spontaneous recovery, and subjects should be monitored closely until adequate recovery of normal neuromuscular function is confirmed by the ability to maintain satisfactory ventilation and a patent airway. [3]

Researchers should be aware that prolonged infusions of this compound may lead to accumulation of the active 3-hydroxy metabolite, which possesses approximately 80% of the neuromuscular blocking potency of the parent compound. This accumulation may significantly prolong recovery times, particularly in subjects with impaired hepatic function. In research models receiving prolonged infusions, return to full neuromuscular transmission (train-of-four ratio >0.9) may be slow (up to 180 minutes) compared to other neuromuscular blocking agents such as cisatracurium (30 minutes). Experimental protocols should include provisions for monitoring and managing prolonged blockade, particularly in models with renal or hepatic impairment where metabolite accumulation is more likely. [2]

Safety and Regulatory Considerations

Contraindications and Adverse Effects

This compound is contraindicated in individuals with known hypersensitivity to the drug or its components. The most significant risk associated with this compound administration is prolonged paralysis extending beyond the needed time of use, potentially resulting in respiratory insufficiency or apnea. Additional serious adverse reactions may include bronchospasm, respiratory depression, and in rare instances, life-threatening anaphylaxis. Compared to other nondepolarizing neuromuscular blocking agents, this compound generally demonstrates a favorable safety profile with minimal cardiovascular effects and less histamine release. [3] [1]

Researchers should implement protocols for monitoring and managing potential adverse effects, including having reversal agents readily available. Less common adverse events may include hypotension, edema, sinus tachycardia, and various cutaneous manifestations such as erythema, urticaria, flushing, pruritus, and skin rash. In research models where substantial histamine release would be particularly hazardous (e.g., those with significant cardiovascular compromise or asthma history), this compound should be administered slowly over 1-2 minutes or longer, with immediate discontinuation if signs of histamine release occur. [3] [1]

Handling Precautions and Regulatory Compliance

This compound should be administered only by adequately trained personnel experienced in the use of neuromuscular blocking agents and their complications. Facilities and personnel necessary for intubation, oxygen administration, and respiratory support must be immediately available whenever this compound is administered. Special precautions should be implemented, including segregated storage, limited access, and prominent warning labels on both storage containers and final administration containers to ensure the drug is not administered without adequate respiratory support. [3]

Research protocols should incorporate specific safety measures, including the Institute for Safe Medication Practices (ISMP) recommendation to affix auxiliary labels with the wording: "Warning: Paralyzing agent—causes respiratory arrest—patient must be ventilated." To avoid subject distress, this compound should be administered in conjunction with adequate analgesia and sedation, and only after unconsciousness has been induced in appropriate models. Researchers should maintain complete documentation of this compound usage, including lot numbers, reconstitution times, administration records, and monitoring data, in compliance with Good Laboratory Practice standards and institutional regulatory requirements. [3]

Conclusion

This compound remains a valuable tool in both clinical practice and research settings, with its intermediate duration of action and favorable cardiovascular profile making it particularly useful for a wide range of experimental applications. The successful implementation of this compound in research protocols requires meticulous attention to reconstitution guidelines, storage stability, and population-specific dosing considerations. Researchers must remain vigilant about the potential for prolonged effects in models with hepatic impairment and the possibility of accumulation of active metabolites during extended infusions.

The experimental applications of this compound continue to evolve, with ongoing research exploring its use in various models requiring precise control of neuromuscular function. By adhering to the detailed protocols outlined in this document and maintaining rigorous monitoring standards, researchers can ensure both the validity of their experimental results and the safety of their research models. Future developments in this compound research will likely focus on refined dosing strategies for special populations and optimized protocols for prolonged administration in critical care research models.

References

continuous IV infusion protocol vecuronium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Dosing Summary

Table 1: Vecuronium Bromide Dosing Guidelines [1] [2] [3]

Parameter Adult Dosage (IV) Onset & Duration Key Considerations

| Initial Bolus for Intubation | 0.08–0.1 mg/kg | Onset: 2.5–3 min for intubation Clinical Duration: 25–40 min (recovery to 25% of control) Full Recovery: 45–65 min (to 95% of control) | Dose may be reduced by ~15% with steady-state volatile anesthetics (e.g., isoflurane, enflurane) [1] [4]. | | Initial Bolus after Succinylcholine | 0.04–0.06 mg/kg | --- | Administer only after succinylcholine effects begin to subside [1] [2]. | | Maintenance Bolus | 0.01–0.015 mg/kg | Required ~25–40 min after initial dose, then every 12–15 min [1]. | Little to no cumulative effect with repeated doses [2]. | | Continuous Infusion | 1 mcg/kg/min (initial rate) | Start 20–40 min after initial bolus, upon early signs of spontaneous recovery [1] [3]. | Requires titration via peripheral nerve stimulator (PNS). | | Continuous Infusion (Maintenance) | 0.8–1.2 mcg/kg/min (average range) | Adjust to maintain 90% twitch suppression [3]. | Rate may need reduction by 25–60% under enflurane/isoflurane after 45–60 min [4] [3]. |

Table 2: Pharmacokinetic and Safety Profile [1] [2] [5]

Category Details
Mechanism of Action Competitive antagonism of acetylcholine at post-junctional nicotinic cholinergic receptors of the neuromuscular junction [1] [5].
Primary Metabolic Pathway Hepatic metabolism and biliary excretion (approximately 50%); renal excretion accounts for 10-30% [1] [5].
Active Metabolite 3-desacetylvecuronium possesses ~50-80% of the parent drug's potency; can accumulate during long-term infusion, prolonging blockade [1] [5].

| Critical Warnings | Must be administered by clinicians experienced in neuromuscular blocking agents. Facilities for intubation, artificial respiration, and reversal must be available. Prolonged paralysis can occur, especially with long-term ICU use. Continuous PNS monitoring is essential [1] [2]. | | Reversal Agents | Acetylcholinesterase inhibitors (e.g., Neostigmine, Edrophonium) co-administered with an anticholinergic agent (e.g., Atropine, Glycopyrrolate) [2]. |

Detailed Experimental Protocol for Continuous Infusion

This protocol is designed for achieving and maintaining a steady 90% neuromuscular blockade in a clinical research setting.

  • 1. Pre-Administration Requirements

    • Patient Preparation: Ensure adequate sedation and analgesia. Neuromuscular blockers do not provide amnesia or pain relief [1].
    • Equipment & Monitoring: Verify immediate access to intubation equipment, ventilator, and oxygen. Apply a peripheral nerve stimulator (PNS) to monitor twitch response (e.g., train-of-four) [1] [2].
  • 2. Drug Reconstitution and Stability [1] [2]

    • Reconstitution: Vecuronium is a lyophilized powder. Reconstitute with a compatible IV fluid such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection.
    • Stability & Storage:
      • Single-dose use: When reconstituted with preservative-free solutions, refrigerate and use within 24 hours.
      • Multi-dose use: When reconstituted with Bacteriostatic Water for Injection, the solution can be stored at room temperature or refrigerated and used within 5 days. Note: Bacteriostatic Water contains benzyl alcohol and is contraindicated in newborns [1].
  • 3. Dosing and Administration Procedure

    • Initial Bolus Dose: Administer 0.08–0.1 mg/kg as an IV bolus to facilitate endotracheal intubation [3].
    • Initiation of Infusion:
      • Begin the continuous infusion 20 to 40 minutes after the initial bolus, upon observing early evidence of spontaneous recovery from the PNS [1] [3].
      • Start with an initial rate of 1 mcg/kg/minute [3].
    • Titration of Infusion:
      • Adjust the infusion rate to maintain a 90% suppression of the twitch response (typically corresponding to 1-2 twitches in a train-of-four) [4] [3].
      • The average maintenance infusion rate typically ranges from 0.8 to 1.2 mcg/kg/minute [3].
      • Account for Anesthetic Agents: Be aware that the infusion requirement is significantly lower (by 25-60%) under steady-state enflurane or isoflurane anesthesia compared to opioid-based (fentanyl) anesthesia. This is a pharmacodynamic enhancement, not a pharmacokinetic change [4].
  • 4. Monitoring and Reversal

    • Continuous Monitoring: Use PNS throughout the infusion to avoid overdose and monitor depth of blockade [1].
    • Assessing Recovery: Once the infusion is stopped, monitor for spontaneous recovery.
    • Pharmacological Reversal: Administer a reversal agent (e.g., Neostigmine) only after clear evidence of spontaneous recovery has begun (e.g., reappearance of the 2nd or 3rd twitch in a train-of-four). Always administer with an anticholinergic to mitigate muscarinic side effects [2].

Mechanism of Action Visualization

The following diagram illustrates the competitive antagonism mechanism of this compound at the neuromuscular junction.

vecuronium_mechanism Vecuronium Competitive Antagonism at Neuromuscular Junction cluster_nmj Neuromuscular Junction PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft Releases ACh ACh Acetylcholine (ACh) Agonist SynapticCleft->ACh Vec This compound Competitive Antagonist SynapticCleft->Vec PostsynapticMembrane Postsynaptic Membrane (Motor End Plate) MuscleFiber Muscle Fiber PostsynapticMembrane->MuscleFiber Normal Signal Leads to Contraction Receptor Nicotinic ACh Receptor ACh->Receptor  Binds & Activates Vec->Receptor  Binds & Blocks Receptor->PostsynapticMembrane No Depolarization

Critical Safety and Monitoring Notes

  • Patient-Specific Considerations: Patients with severe hepatic impairment or cirrhosis may experience a significantly prolonged duration of action and slower recovery. While no specific dose adjustment is provided for renal impairment, caution is advised, especially in anephric patients [1] [5].
  • ICU Use: Long-term infusion in the ICU is associated with risks of prolonged paralysis and myopathy. It is imperative to use the lowest effective dose, utilize PNS monitoring, and implement daily interruption of sedation and paralysis to assess neurological status and muscle function [1] [2] [5].
  • Drug Interactions: The neuromuscular blocking effect is enhanced by other nondepolarizing agents, volatile anesthetics, and certain antibiotics (e.g., aminoglycosides, polymyxins). This can lead to a prolonged block [1].

References

Application Notes: TOF Monitoring for Vecuronium-Induced Neuromuscular Blockade

Author: Smolecule Technical Support Team. Date: February 2026

Vecuronium is a monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA) with an intermediate duration of action [1] [2]. Its primary mechanism is the competitive antagonism of acetylcholine at the postjunctional nicotinic cholinergic receptors of the neuromuscular junction [1] [3]. Unlike depolarizing agents, vecuronium does not cause a conformational change in the receptor; it simply prevents acetylcholine from binding and initiating depolarization [3].

A critical consideration for researchers is vecuronium's metabolic pathway. It is primarily eliminated via hepatic metabolism (deacetylation) and biliary excretion, with about 30-35% excreted unchanged in the urine [1] [2] [4]. Its main metabolite, 3-desacetylvecuronium, possesses 50-80% of the neuromuscular blocking potency of the parent compound, which can lead to prolonged effects, especially with repeated dosing or infusions in patients with organ dysfunction [2] [4]. Furthermore, studies have shown that vecuronium can interact allosterically with human muscarinic M2 receptors, which may contribute to cardiovascular observations such as bradycardia, though it has minimal histamine-releasing or vagolytic effects [5].

Principles of Train-of-Four (TOF) Monitoring

The Train-of-Four (TOF) is the gold standard for monitoring the effects of non-depolarizing NMBAs like vecuronium [6] [7]. It involves applying four supramaximal electrical stimuli every 0.5 seconds (2 Hz) to a peripheral nerve (typically the ulnar nerve) and measuring the resultant muscle contractions (typically at the adductor pollicis) [7] [8].

  • TOF Count (TOFC): The number of detectable responses out of four. This is used to gauge the depth of blockade during profound relaxation.
  • TOF Ratio (TOFR): The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOFR of ≥0.9 is now considered the benchmark for adequate recovery of neuromuscular function and is required before extubation or terminating monitoring in research subjects [6]. A TOFR below this threshold indicates residual blockade, which is linked to postoperative pulmonary complications [6] [9].

Quantitative monitoring (using acceleromyography, electromyography, or mechanomyography) is strongly recommended over qualitative assessment, as the latter is unreliable for detecting a TOFR <0.9 [6] [8].

Quantitative Data and Dosing

The tables below summarize key pharmacodynamic and dosing data for vecuronium to assist in experimental design.

Table 1: Vecuronium Pharmacodynamic Parameters (Median Values from Clinical Observation) [8]

Parameter Description Observed Median Time
Lag-time Time from injection to first decrease in twitch response 32.5 seconds
Latency Time (Onset) Time to 95% suppression of twitch response 240 seconds (4 minutes)
Clinical Duration 25 Time from dose to 25% recovery of T1 43.5 minutes
Clinical Duration 50 Time from dose to 50% recovery of T1 57.5 minutes
Clinical Duration 75 Time from dose to 75% recovery of T1 58.5 minutes
Time to Complete Recovery Time from dose to 100% recovery of T1 87 minutes

Table 2: Recommended Vecuronium Dosing for Research Protocols [1] [4]

Application Dose Onset & Duration Notes
Standard Intubating Dose 0.08 - 0.1 mg/kg Onset in 3-4 minutes; Intermediate duration [4].
After Succinylcholine 0.04 - 0.06 mg/kg Administer only after effects of succinylcholine subside [1].
Maintenance Dose 0.01 - 0.015 mg/kg Given 25-45 minutes after initial dose; every 12-15 minutes as needed [1].
Continuous Infusion (ICU) 0.05 - 0.07 mg/kg/hr Start 20+ minutes post-bolus; requires continuous TOF monitoring [1].

Detailed Experimental Protocols

Protocol 1: Establishing a Neuromuscular Blockade Profile for Vecuronium

This protocol outlines the methodology for quantifying the depth and duration of vecuronium-induced blockade.

1. Subject Preparation and Equipment Setup

  • Anesthetize and intubate the subject under controlled ventilation.
  • Secure the arm and hand, leaving the thumb free to move.
  • Nerve Stimulator Setup: Clean the skin and place two surface electrodes over the ulnar nerve's path at the wrist. The distal electrode should be ~1 cm proximal to the wrist crease, and the proximal electrode ~3 cm further up the forearm [8].
  • Connect the stimulator: negative lead (black) to the distal electrode, positive lead (white) to the proximal electrode.
  • Attach a quantitative TOF monitor (e.g., accelerometer) to the thumb pad.
  • Set the stimulator to deliver supramaximal current (typically 40-60 mA) in TOF mode every 12-20 seconds [7] [8].

2. Calibration and Baseline Measurement

  • Calibrate the quantitative monitor according to the manufacturer's instructions before administering vecuronium.
  • Record a stable baseline TOF response with a ratio of 1.0.

3. Drug Administration and Data Recording

  • Administer the vecuronium bolus dose (e.g., 0.1 mg/kg) intravenously.
  • Record the following parameters:
    • Lag-time: Time from injection to the first observed decrease in twitch height.
    • Onset time: Time from injection to 95% suppression (TOF count of 0).
    • Duration of Action: Record the times from injection to the return of T1 to 25%, 50%, 75%, and 100% of baseline.
    • Recovery Profile: Record the TOF count and TOF ratio throughout the recovery phase until a stable TOFR ≥0.9 is achieved.

The following diagram illustrates the experimental workflow and the molecular interactions at the neuromuscular junction being measured.

G cluster_nmj Neuromuscular Junction (NMJ) Level Start Start: Subject Preparation & Anesthesia Setup Equipment Setup: - Secure limb - Place ulnar nerve electrodes - Attach thumb sensor Start->Setup Calibrate Calibrate Quantitative TOF Monitor Obtain Baseline TOFR=1.0 Setup->Calibrate Administer Administer Vecuronium Bolus Calibrate->Administer Monitor Continuous TOF Monitoring Administer->Monitor Data Record Key Parameters: - Lag-time - Onset time (to TOFC=0) - Clinical durations (T1 25/50/75/100%) - Recovery time (to TOFR≥0.9) Monitor->Data nAChR Nicotinic ACh Receptor Monitor->nAChR Measures Outcome ACh Acetylcholine (ACh) ACh->nAChR Binds to α-subunit NoDepol No Depolarization nAChR->NoDepol Prevents Conformational Change Vec Vecuronium Molecule Vec->nAChR Competitively Antagonizes

Protocol 2: Pharmacodynamic Interaction Study (e.g., with Volatile Anesthetics)

This protocol assesses how concomitant drugs alter vecuronium's effects.

1. Baseline Vecuronium Profile

  • Following the steps in Protocol 1, establish a control neuromuscular blockade profile for vecuronium under a baseline anesthetic (e.g., IV propofol/opioid).

2. Introduction of Test Agent

  • Introduce the test agent (e.g., a volatile anesthetic like isoflurane or sevoflurane) and allow sufficient time for equilibration (at least 30 minutes).

3. Repeated Vecuronium Challenge and Data Analysis

  • Administer an identical dose of vecuronium as in the control phase.
  • Precisely record the same pharmacodynamic parameters (onset, duration, recovery).
  • Statistical Analysis: Compare the data from the two phases using paired statistical tests (e.g., paired t-test). Key metrics for comparison include the total duration of action, recovery index (time from 25% to 75% recovery), and the required dose of reversal agent.

Critical Considerations for Research Design

  • Subject Variability: Vecuronium exhibits significant inter-individual variability in its clinical effect and duration, making it "highly unpredictable" [8]. Adequate sample sizes and quantitative monitoring are essential for robust data.
  • Organ Dysfunction: Hepatic impairment can significantly prolong the effect of vecuronium due to reduced metabolism and biliary excretion. Renal failure can also lead to accumulation of active metabolites, prolonging blockade [1] [2] [4].
  • Drug Interactions: Numerous drugs potentiate vecuronium's effects, including volatile anesthetics, aminoglycosides, magnesium, and lithium. Conversely, chronic anticonvulsant therapy (e.g., phenytoin) can induce resistance [1] [4].
  • Reversal Agents:
    • Sugammadex: A γ-cyclodextrin that forms a stable complex with vecuronium, providing rapid and reliable reversal. It is now the preferred agent where available [9].
    • Anticholinesterases: Neostigmine (combined with an anticholinergic like glycopyrrolate or atropine) can be used but is less effective than sugammadex for deep blocks and is associated with more side effects [9].

Summary of Best Practices

For reliable and safe research involving vecuronium, adherence to the following practices is mandatory:

  • Use Quantitative Monitoring: Rely on objective TOF ratio measurements, not subjective assessments [6] [8].
  • Define Recovery Rigorously: Use a TOF ratio ≥0.9 as the definitive endpoint for complete recovery from neuromuscular blockade in all study protocols [6].
  • Account for Variability: Design studies with sufficient power to account for the known high inter-individual variability of vecuronium [8].
  • Standardize Monitoring Site: Use the adductor pollicis muscle stimulated at the ulnar nerve as the standard monitoring site for reliable data [6].
  • Plan for Reversal: Incorporate the use of sugammadex into protocols to ensure rapid and complete reversal, thereby minimizing the risk of confounding residual paralysis [9].

References

Comprehensive Application Notes and Protocols for Vecuronium Bromide in ICU Mechanical Ventilation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Vecuronium bromide is a monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA) with an intermediate duration of action [1]. Its primary mechanism involves competitive antagonism of acetylcholine at the nicotinic cholinergic receptors on the postjunctional membrane of the motor endplate, thereby preventing depolarization and muscle contraction [1] [2]. Unlike other NMBAs, vecuronium exhibits minimal vagolytic activity and is not associated with clinically significant histamine release or cardiovascular side effects at standard doses, making it theoretically favorable for hemodynamically unstable patients [3] [4].

For ICU use, its application is reserved for specific scenarios where paralysis is necessary to facilitate mechanical ventilation in adequately sedated patients, despite manufacturer warnings about limited data for this specific indication [1] [5].

Pharmacokinetic and Pharmacodynamic Profile

Understanding the unique pharmacokinetics of vecuronium in critically ill patients is essential for safe dosing. Key characteristics and their clinical implications are summarized below.

Table 1: Pharmacokinetic and Metabolic Profile of this compound

Parameter Profile in Healthy Patients Alterations in Critical Illness/ICU Setting Clinical Implications for ICU Use
Metabolism Partial hepatic metabolism (spontaneous deacetylation) [3]. Reduced clearance in severe hepatic disease [3]. Prolonged duration of action in cirrhosis/cholestasis; requires dose reduction [3] [4].
Active Metabolites 3-desacetylvecuronium (80% potency of parent compound) [3] [4]. Accumulates with infusion or renal failure, contributing to prolonged blockade [3] [6]. Major cause of prolonged paralysis in ICU; high plasma levels correlate with blockade [3].
Primary Excretion Biliary (40-75%); Renal (10-30% as unchanged drug & metabolites) [3] [6] [2]. Renal failure decreases plasma clearance and prolongs elimination half-life [3]. Prolonged neuromuscular blockade in renal failure despite primary biliary route [3].
Elimination Half-life 51-80 minutes [6] [4]. Can be significantly extended [3]. Dosing intervals must be aggressively titrated to nerve stimulator response.
Onset of Action <1 minute (IV bolus) [6]. Unchanged. Suitable for rapid sequence intubation in emergencies (0.1-0.2 mg/kg) [1].
Duration of Action 15-30 minutes (single bolus) [6]. Can be dramatically prolonged to hours or days with infusion or organ failure [3]. Mandatory use of peripheral nerve stimulator monitoring to avoid overdose.

The following diagram illustrates the metabolic and excretory pathways of this compound, highlighting the potential for metabolite accumulation.

G Vecuronium Vecuronium Liver Liver Vecuronium->Liver Hepatic Metabolism Bile Biliary Excretion (40-75%) Vecuronium->Bile Direct Excretion Kidney Renal Excretion (10-30%) Vecuronium->Kidney Metabolite 3-Desacetylvecuronium (Active Metabolite, 80% Potency) Liver->Metabolite Metabolite->Kidney Renal Clearance ProlongedBlockade Prolonged Neuromuscular Blockade Metabolite->ProlongedBlockade Accumulates in Renal Failure/Infusion

Clinical Application and Dosing Protocols in the ICU

Indications and Contraindications
  • Primary Indication: Adjunct therapy to facilitate mechanical ventilation in adequately sedated patients where paralysis is necessary to manage ventilator dyssynchrony, reduce oxygen consumption, or manage intracranial pressure [1].
  • Absolute Contraindications: Known hypersensitivity to this compound [5].
  • Relative Contraindications & High-Risk Conditions: Conditions that alter drug sensitivity and duration require extreme caution [7] [4] [5]:
    • Myasthenia Gravis or Myasthenic (Eaton-Lambert) Syndrome: Profound effects with small doses; use a test dose and continuous monitoring.
    • Severe Hepatic Disease (Cirrhosis, Cholestasis): Can double recovery time; requires dose reduction.
    • Renal Failure: Decreased plasma clearance and prolonged elimination half-life, leading to accumulation of the active metabolite.
    • Burns (Extensive): May develop resistance, requiring substantially higher doses.
    • Advanced Age: May require decreased maintenance doses.
    • Long-Term Corticosteroid Use: Associated with increased risk of critical illness myopathy and polyneuropathy.
Dosing and Administration Protocol

This compound is for intravenous use only and must be administered as a lyophilized powder reconstituted immediately before use [1] [4].

Table 2: Dosing Protocol for this compound in the ICU

Dosing Phase Recommended Dose Administration Details Monitoring Parameter
Initial Bolus Dose 0.08 - 0.1 mg/kg IV [1]. Administer over 60 seconds. Wait for signs of spontaneous recovery before starting infusion (approx. 20-40 min) [5]. Onset of paralysis; Train-of-Four (TOF) count of 0-1.
Continuous Infusion 0.05 - 0.07 mg/kg/hour (1 mcg/kg/min) [1]. Use a controlled infusion device. Titrate to maintain 1-2 twitches on TOF. Rates of 0.8 - 1.2 mcg/kg/min often suffice [5]. Maintain TOF count of 1-2 twitches.
Intermittent Bolus (Alternative) 0.01 - 0.015 mg/kg [1] [5]. Administer when twitch recovery is observed. Little cumulative effect with repeated doses [4]. Administer when 2-3 twitches return on TOF.

Reconstitution and Stability:

  • Single-Dose Use: Reconstitute with preservative-free diluents (e.g., Sterile Water for Injection, 0.9% Sodium Chloride). Refrigerate and use within 24 hours [1].
  • Multi-Dose Use: Reconstitute with Bacteriostatic Water for Injection. Store at room temperature or refrigerated and use within 5 days. Contraindicated in newborns due to benzyl alcohol content [1] [4].

Safety, Monitoring, and Management of Adverse Effects

Mandatory Monitoring and Reversal
  • Peripheral Nerve Stimulation: The Train-of-Four (TOF) is the gold standard. A TOF ratio of 0.8-0.9 is considered indicative of adequate recovery [3] [5]. Monitoring is critical to minimize the risk of overdosage and prolonged paralysis.
  • Reversal of Neuromuscular Blockade:
    • Sugammadex: A selective relaxant binding agent that encapsulates vecuronium, providing rapid and effective reversal. Its efficacy is superior to cholinesterase inhibitors [6].
    • Cholinesterase Inhibitors: Neostigmine, edrophonium, or pyridostigmine, administered in conjunction with an anticholinergic agent (e.g., atropine, glycopyrrolate) to block muscarinic side effects [6] [1] [4]. Reversal should only be attempted after some spontaneous recovery is evident [6] [5].
Major Complications and Risk Mitigation

The most significant risks associated with long-term vecuronium use in the ICU are summarized in the table below, along with recommended mitigation strategies.

Table 3: Major Complications and Risk Mitigation Strategies

Complication Key Risk Factors Preventive and Management Strategies
Prolonged Paralysis Prolonged infusion, renal/hepatic failure, accumulation of active metabolite (3-desacetylvecuronium), metabolic acidosis, female gender [3]. Daily interruption of infusion; Titrate to TOF goal (1-2 twitches); Avoid concomitant corticosteroids if possible [3] [1].
Critical Illness Polyneuropathy/Myopathy Multiple organ failure, concomitant high-dose corticosteroid use, prolonged NMBAS use [3]. Limit dose and duration of NMBAs; Daily interruption; Monitor creatine phosphokinase (CPK) [3] [1].
Awareness with Paralysis Inadequate sedation/analgesia. Administer vecuronium ONLY after ensuring and maintaining adequate sedation and analgesia. Unconsciousness must be confirmed first [5].
Anaphylaxis Rare, but possible hypersensitivity to neuromuscular blocking agents [4] [8]. Be prepared for acute hypersensitivity reactions. Discontinue administration and manage per anaphylaxis protocol.

Experimental Protocols for Research Applications

In Vivo Neuromuscular Blockade and Reversal Model

This protocol outlines a standardized method for evaluating the pharmacodynamics of vecuronium in an animal model, suitable for studying reversal agents.

  • Animal Model: Adult Sprague-Dawley rats (250-300 g) [3].
  • Anesthesia: Induce and maintain anesthesia with inhaled isoflurane (1-3%) or injectable anesthetics (e.g., ketamine/xylazine). Maintain body temperature with a heating pad.
  • Neuromuscular Monitoring: Secure the hind limb. Isolate the sciatic nerve or tibial nerve. Attach a force transducer to the foot to measure the force of twitch response to supramaximal electrical stimulation (e.g., 0.1-0.2 ms duration, 0.1-0.2 Hz frequency). Record baseline twitch height [3] [9].
  • Vecuronium Administration:
    • Rapid Paralysis (Acute): Administer 0.3 mg/kg IV via tail vein. Onset of paralysis occurs in ~18 seconds, with a short duration of ~90 seconds [3].
    • Sustained Blockade (Infusion): For stable 50% neuromuscular depression, initiate an infusion at 0.14 mg/(kg·h). Adjust rate to achieve target blockade level [3].
  • Reversal Protocol: After establishing a stable neuromuscular block, administer a reversal agent.
    • Acetylcholinesterase Inhibitor: Administer neostigmine (0.05-0.07 mg/kg IV) with glycopyrrolate.
    • Selective Relaxant Binder: Administer sugammadex (10-50 mg/kg IV, depending on depth of block) [6].
  • Data Analysis: Record and analyze time to maximum blockade, duration of action (from administration to 25%, 50%, and 95% recovery of twitch height), and recovery index (time from 25% to 75% recovery) [9] [4].
Protocol for Assessing Central Neurotoxicity

This protocol investigates a potential mechanism for the neuroexcitatory effects of vecuronium when it enters the central nervous system.

  • Preparation: Prepare cortical brain slices (300-400 µm thickness) from experimental animals (e.g., mice or rats) [10].
  • Calcium Imaging: Load slices with the fluorescent calcium indicator Fura-2 AM. Measure changes in intracellular calcium concentration ([Ca²⁺]i) as an index of neuronal excitation using ratiometric fluorescence imaging [10].
  • Drug Application:
    • Test Compounds: Apply vecuronium and pancuronium at varying concentrations (e.g., 100-400 µM). Use acetylcholine and glutamate receptor agonists as positive controls [10].
    • Receptor Antagonists: Pre-treat slices with antagonists to identify the receptor pathway involved:
      • Non-subtype-specific nicotinic acetylcholine receptor antagonist (e.g., D-tubocurarine).
      • Muscarinic receptor antagonist (e.g., atropine).
      • Glutamate receptor antagonists (e.g., CNQX for AMPA/Kainate receptors, APV for NMDA receptors) [10].
  • Data Analysis: Quantify the peak and sustained increase in [Ca²⁺]i. The concentration producing 95% of the maximal effect (EC₉₅) can be calculated for comparison between drugs [10].

References

vecuronium bromide renal failure clearance reduction

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Changes in Renal Failure

The following table summarizes the key pharmacokinetic differences for vecuronium in patients with and without renal failure:

Parameter Patients with Normal Renal Function Patients with Renal Failure Clinical Implications
Plasma Clearance 4.30 ± 1.56 mL/min/kg [1] 2.36 ± 0.80 mL/min/kg [1] Slower removal of drug from the body
Elimination Half-life 58 ± 22 min [1] 98 ± 57 min [1] Effect of the drug lasts longer
Duration of Blockade 74 ± 19 min (to 75% twitch recovery) [1] 111 ± 13 min (to 75% twitch recovery) [1] Prolonged muscle paralysis
Role of Metabolites Limited accumulation of active metabolite [2] Accumulation of 3-desacetylvecuronium (50-80% activity of parent drug) [3] [2] Contributes significantly to prolonged effect

Mechanism of Prolonged Effect

Vecuronium is predominantly metabolized by the liver, but its active metabolite, 3-desacetylvecuronium, is primarily eliminated by the kidneys [3] [2]. In renal failure, this metabolite accumulates and contributes to prolonged neuromuscular blockade because it possesses 50% to 80% of the neuromuscular blocking activity of the parent compound [3] [2] [4].

G Vecuronium Vecuronium Liver Liver Vecuronium->Liver Hepatic Metabolism Metabolite Metabolite Liver->Metabolite Produces 3-desacetylvecuronium Kidneys Kidneys Metabolite->Kidneys Renal Elimination ProlongedBlockade ProlongedBlockade Metabolite->ProlongedBlockade Accumulation Kidneys->ProlongedBlockade Impaired Function

Experimental & Clinical Considerations

For researchers and clinicians, understanding and mitigating this risk is crucial.

  • Monitoring is Essential: Use a peripheral nerve stimulator (Train-of-Four monitoring) to objectively assess the depth of neuromuscular blockade and guide dosing [3] [2].
  • Consider Drug Selection: In patients with renal failure, neuromuscular blocking agents that do not depend on renal elimination for termination of their effect (e.g., atracurium or cisatracurium) may be preferable [2].
  • Dosing Adjustments: Be aware that while a single bolus dose may not require adjustment, repeated doses or continuous infusions pose a high risk for accumulation and prolonged paralysis [3] [5] [2].

References

reversal vecuronium bromide neostigmine vs sugammadex

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison: Sugammadex vs. Neostigmine

The table below summarizes the core differences between the two reversal agents based on recent meta-analyses and clinical studies.

Table 1: Agent Comparison and Efficacy Data

Parameter Sugammadex Neostigmine Supporting Evidence
Drug Category Modified γ-cyclodextrin / Selective relaxant binding agent [1] Acetylcholinesterase inhibitor [1] [1]
Mechanism of Action Molecular encapsulation of vecuronium, forming an inactive complex [1] Increases acetylcholine at synaptic junctions to competitively reverse blockade [1] [1]
Time to TOF ≥0.9 (Mean) ~2.7 minutes [2] ~17.9 minutes [2] Multicenter RCT (2010) [2]
Recovery Time (Obese Patients) ~15-26 minutes faster than neostigmine [3] Reference value [3] Meta-analysis (2024) [3]
Risk of Postoperative Residual Curarization (PORC) Significantly Lower (RR: 0.18, p<0.0001) [3] Reference value [3] Meta-analysis (2024) [3]
Common Adverse Effects Allergic reactions (rare), Dysgeusia, Hypotension [1] Bradycardia, Hypersalivation, Increased bowel motility [1] [1]
Risk of Postoperative Nausea & Vomiting (PONV) Significantly Lower (RR: 0.67, p=0.016) [3] Reference value [3] Meta-analysis (2024) [3]
Risk of Cardiovascular Complications Significantly Lower (RR: 0.48, p=0.019) [3] Reference value [3] Meta-analysis (2024) [3]

Experimental Protocols for Research

Here are detailed methodologies from key cited studies that you can adapt for your experiments.

1. Protocol for Comparing Reversal Speed (Human Clinical Trial) This methodology is based on a multicenter, randomized, controlled trial [2].

  • Anesthesia: Induce and maintain with sevoflurane/opioid anesthesia.
  • Neuromuscular Blockade: Administer an intubating dose of vecuronium (0.1 mg/kg). Provide maintenance doses (0.02-0.03 mg/kg) when the second twitch (T2) of the train-of-four (TOF) reappears.
  • Monitoring: Use acceleromyography (e.g., TOF-Watch SX) to monitor neuromuscular blockade continuously.
  • Reversal Administration: At the end of surgery, upon reappearance of T2 after the last vecuronium dose, randomize subjects to receive either:
    • Sugammadex: 2 mg/kg, intravenously.
    • Neostigmine: 50 µg/kg + Glycopyrrolate (10 µg/kg), intravenously.
  • Primary Efficacy Endpoint: Measure the time from the start of reversal agent administration to the recovery of the TOF ratio to 0.9.

2. Protocol for a Cost-Saving Combination Approach (Obese Patient Model) A prospective, randomized study explored a combination therapy to reduce sugammadex doses [4].

  • Subject Group: Morbidly obese patients (BMI >35) undergoing surgery.
  • Study Groups:
    • Combination Group: Sugammadex (1.2 mg/kg based on ideal body weight) + Neostigmine (50 µg/kg) + Atropine (20 µg/kg).
    • Control Group: Sugammadex (2.4 mg/kg based on ideal body weight) + normal saline placebo.
  • Outcomes: Measure the interval between reversal administration and reaching TOF 90%, time to extubation, and incidence of residual blockade.

Troubleshooting Guides & FAQs

FAQ 1: What is the fundamental mechanistic difference between the two drugs? Sugammadex works by directly binding to the vecuronium molecule in the plasma, creating an inactive complex that is then excreted by the kidneys. This creates a concentration gradient that draws vecuronium away from the neuromuscular junction [1]. In contrast, neostigmine indirectly increases the concentration of acetylcholine by inhibiting acetylcholinesterase. The excess acetylcholine then competes with vecuronium for receptor sites at the junction [1]. The diagrams below illustrate these distinct pathways.

mechanism_comparison Mechanisms of Action for Vecuronium Reversal cluster_sugammadex Sugammadex Pathway cluster_neostigmine Neostigmine Pathway S1 Sugammadex IV S2 Binds vecuronium in plasma S1->S2 S3 Forms inactive complex S2->S3 S5 Concentration gradient draws vecuronium from NMJ S2->S5 S4 Complex renally excreted S3->S4 S6 Rapid NMB reversal S5->S6 N1 Neostigmine IV N2 Inhibits acetylcholinesterase N1->N2 N3 Increased ACh in synapse N2->N3 N5 Muscarinic side effects (bradycardia, secretion) N2->N5 N4 ACh competes with vecuronium for receptors N3->N4 N7 Slower NMB reversal N4->N7 N6 Requires co-administered anticholinergic (e.g., atropine) N5->N6

FAQ 2: Are there any specific safety concerns with sugammadex we should monitor in preclinical studies? While clinical studies report a strong safety profile [5], one in vitro study on primary cortical neurons from rats indicated that clinically relevant concentrations of sugammadex might cause apoptotic cell death. The proposed mechanism involves the depletion of neuronal cholesterol levels [6]. This finding suggests that for drug development, investigations should include:

  • Specific Populations: Assess potential toxicity in models with altered Blood-Brain Barrier (BBB) integrity (e.g., neurodegenerative disease, ischemia models) [6].
  • Mechanistic Probes: Evaluate markers of apoptosis (e.g., caspase-3 activity, CytC, AIF) and changes in cholesterol homeostasis in neuronal cell cultures [6].

FAQ 3: How should we design experiments for special populations like obese subjects?

  • Dosing: Dose sugammadex based on Ideal Body Weight (IBW), not total body weight, to avoid overdosing [4].
  • Monitoring: Given the higher risk of postoperative complications in obesity, ensure rigorous monitoring for PORC and respiratory adverse events [3].
  • Model Justification: The 2024 meta-analysis confirms that the benefits of sugammadex (faster reversal, lower PORC, fewer cardiovascular events/PONV) are particularly significant in the obese population, making it a highly relevant model for conclusive experiments [3].

Experimental Workflow for Reversal Agent Comparison

The following diagram outlines a generalized workflow for a preclinical or clinical study comparing the efficacy of sugammadex and neostigmine.

experimental_workflow General Workflow for Reversal Agent Study start Study Protocol Approval & Subject Recruitment A Randomization start->A B General Anesthesia & Vecuronium NMB A->B C Continuous NMB Monitoring (TOF Watch/Acceleromyography) B->C D Administer Reversal Agent at predetermined NMB depth C->D E Sugammadex Group D->E F Neostigmine + Glycopyrrolate Group D->F G Primary: Time to TOF ≥0.9 Secondary: PORC incidence, Adverse events, PONV E->G F->G H Data Analysis & Reporting G->H

References

Vecuronium Bromide Stability Profile & Forced Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies help identify degradation products and validate stability-indicating analytical methods. The table below summarizes the typical degradation profile of vecuronium bromide under recommended stress conditions [1] [2].

Stress Condition Details Extent of Degradation Major Findings
Acidic Hydrolysis 2M HCl, reflux, 5 hours ~19% degradation Drug is susceptible to acidic conditions [1].
Basic Hydrolysis 2M NaOH, reflux, 10 hours ~21% degradation Drug is highly susceptible to basic conditions [1].
Oxidative Degradation 3% H₂O₂, reflux, 1 hour ~7% degradation Drug is less susceptible to oxidation [1].
Thermal Degradation 135°C, ~2.5 hours ~3% degradation Drug is relatively stable to dry heat [1].
Photolytic Degradation UV light (254 nm), 3 hours ~4% degradation Drug is relatively stable to photolysis [1].

Experimental Protocol: Forced Degradation Study

This detailed methodology is adapted from a stability-indicating LC method study [1].

Materials and Equipment
  • Drug Substance: this compound reference standard.
  • Reagents: Hydrochloric acid (HCl, 2M), Sodium hydroxide (NaOH, 2M), Hydrogen peroxide (H₂O₂, 3%), O-phosphoric acid, Acetonitrile (HPLC grade).
  • Apparatus: Water bath, heating mantle, UV chamber (254 nm), oven.
  • LC System: Agilent 1200 series or equivalent, equipped with a UV detector.
  • Analytical Column: Tracer Extrasil CN (150 mm × 4.6 mm; 5µm).
Sample Preparation Procedure
  • Stock Solution: Prepare a this compound stock solution (1 mg/mL) in acetonitrile.
  • Stress Testing:
    • Acidic Hydrolysis: Transfer 10 mL of stock solution to a flask. Add 10 mL of 2M HCl. Reflux for 5 hours. Neutralize with 2M NaOH after completion.
    • Basic Hydrolysis: Transfer 10 mL of stock solution to a flask. Add 10 mL of 2M NaOH. Reflux for 10 hours. Neutralize with 2M HCl after completion.
    • Oxidative Degradation: Transfer 10 mL of stock solution to a flask. Add 10 mL of 3% H₂O₂. Reflux for 1 hour.
    • Thermal Degradation: Expose the solid drug substance to 135°C in an oven for 2.5 hours. Then dissolve in mobile phase to 1 mg/mL.
    • Photolytic Degradation: Expose the solid drug substance to UV light at 254 nm for 3 hours. Then dissolve in mobile phase to 1 mg/mL.
  • Sample Evaporation: After stress testing (except for thermal and photolytic), evaporate all solutions on a water bath.
  • Reconstitution: Dissolve the resulting residues in the LC mobile phase to obtain a final concentration of approximately 1 mg/mL for this compound. Filter through a 0.45µm membrane before injection.
Chromatographic Conditions
  • Mobile Phase: O-phosphoric acid (pH 6; 0.05M) - Acetonitrile (50:50, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 20 µL.
  • Run Time: 4 minutes.

The following workflow outlines the key stages of the forced degradation study, from sample preparation to data analysis:

G This compound Forced Degradation Workflow Start Start Study Prep Prepare Stock Solution (1 mg/mL in acetonitrile) Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acidic Hydrolysis (2M HCl, 5h reflux) Stress->Acid Base Basic Hydrolysis (2M NaOH, 10h reflux) Stress->Base Oxid Oxidative Degradation (3% H₂O₂, 1h reflux) Stress->Oxid Therm Thermal Degradation (135°C, 2.5h) Stress->Therm Photo Photolytic Degradation (UV 254nm, 3h) Stress->Photo Neut Neutralize (Acid/Base only) Acid->Neut Base->Neut Evap Evaporate on Water Bath Oxid->Evap Recon Reconstitute in Mobile Phase Therm->Recon Photo->Recon Neut->Evap Evap->Recon LC LC Analysis & Data Review Recon->LC End End LC->End

Frequently Asked Questions (FAQs)

Q1: Why is it critical to neutralize acid and base hydrolysis samples before evaporation and analysis? Neutralization prevents ongoing degradation during the evaporation step and protects the HPLC column from extreme pH conditions, which could damage the stationary phase and lead to inaccurate results [1].

Q2: What are the key metabolites or degradation products of this compound that might interfere with analysis? The primary metabolites, which are also degradation products, include 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium. The 3-desacetyl metabolite retains about 80% of the neuromuscular blocking activity of the parent drug and can accumulate, especially in patients with hepatic impairment or during prolonged infusions [3] [4]. A study also found that the 3,17-desacetyl metabolite can act as an antagonist to vecuronium, which may complicate the pharmacological profile [5].

Q3: Our analytical method cannot separate vecuronium from a major degradation product. What can we adjust? The cited research achieved successful separation using a Tracer Extrasil CN column (cyano-propyl phase) with an isocratic mobile phase of O-phosphoric acid (pH 6) and acetonitrile (50:50) [1] [2]. If you are using a common C18 column, switching to a CN column could improve separation due to its different selectivity. You can also try fine-tuning the pH of the aqueous buffer or the organic modifier ratio.

Q4: Why is my vecuronium solution degrading faster than expected during storage? this compound is inherently unstable in solution, which is why it is marketed as a lyophilized powder for reconstitution immediately before use [3] [6]. The degradation is accelerated in alkaline solutions. Ensure the solution is not mixed or stored in alkaline buffers and strictly adhere to the recommended storage timelines: use within 24 hours if reconstituted with preservative-free diluents, or within 5 days if reconstituted with bacteriostatic water [6].

References

optimizing vecuronium bromide infusion rates anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Vecuronium Bromide Infusion Protocols

For adults, the standard protocol involves an initial intravenous bolus dose, followed by a continuous infusion for maintenance. The infusion rate must be titrated to the desired level of neuromuscular blockade, typically measured by a peripheral nerve stimulator.

Parameter Standard Protocol for Adults
Initial Bolus Dose 0.08 to 0.1 mg/kg [1] [2]
Time to Start Infusion Start recovery from initial bolus, about 20-40 minutes post-bolus [1] [3]
Initial Infusion Rate 0.8 to 1.4 µg/kg/min (or 0.05 to 0.07 mg/kg/hr) [1] [2]
Target Monitoring Level Maintains 1-2 twitches in Train-of-Four (TOF) or 90% twitch suppression [2]
Essential Monitoring Tool Peripheral nerve stimulator [1] [3] [4]

Dosage requirements vary significantly among different patient populations. The following table summarizes key considerations and necessary adjustments.

Patient Population Dosage Consideration & Adjustment
Obese Patients Base dose on Ideal Body Weight (IBW); dosing on total body weight leads to prolonged effect and slower recovery [5] [2].
Elderly Patients Standard doses can be used, but expect a prolonged duration of action due to age-related changes in pharmacokinetics [2].

| Pediatric Patients | Children (2-11 years): May need slightly higher initial doses and more frequent supplementation due to shorter duration [1] [2]. Infants (1 month - 2 years) & Neonates: More sensitive per mg/kg; longer recovery. Use a test dose (10-20 µg/kg) and do not exceed 100 µg/kg for intubation [2]. | | Hepatic/Biliary Impairment | Use with caution. A prolonged effect is observed, especially with high doses. Reduced clearance expected [1] [3] [2]. | | Renal Impairment | Generally well-tolerated with no significant prolongation of effect in prepared patients. Dose reduction could be considered in anephric patients [1] [3]. |

Troubleshooting & FAQ Guide

This guide addresses specific issues that researchers and clinicians might encounter.

  • Q: What causes an unexpectedly prolonged blockade after stopping the infusion?

    • A: Investigate these potential causes:
      • Accumulation of Active Metabolites: With long-term infusion (>24 hours), the metabolite 3-desacetyl vecuronium can accumulate. This metabolite has about 50-80% of the potency of the parent drug and can significantly prolong the blockade [1] [3] [4].
      • Underlying Patient Condition: Hepatic dysfunction or cholestasis can double recovery time due to reduced biliary excretion, the primary elimination pathway [3] [4] [2]. Hypothermia during surgery also potentiates and prolongs the drug's effect [2].
      • Drug Interactions: Concurrent use of aminoglycoside antibiotics, volatile inhalational anesthetics (e.g., sevoflurane, isoflurane), or other non-depolarizing neuromuscular blockers can intensify and prolong the neuromuscular block [1].
  • Q: The patient is not achieving the expected depth of blockade despite a standard infusion rate. What could be the reason?

    • A: This resistance can be due to:
      • Dosing on Lean Body Mass: In obese patients, dosing based on total body weight leads to overdose, but dosing based on ideal body weight is correct [5].
      • Patient Factors: Patients with burns can develop resistance to non-depolarizing neuromuscular blocking agents [2].
      • Drug Preparation Error: Double-check the concentration of the prepared infusion solution against the experimental or clinical protocol.
  • Q: What are the critical safety protocols for administering vecuronium infusions in a research or clinical setting?

    • A: Adherence to these protocols is mandatory:
      • Ventilatory Support: The drug causes complete respiratory muscle paralysis. Ventilatory support is mandatory until the blockade is fully reversed and adequate spontaneous respiration is restored [3] [2].
      • Reversal Agents: The blockade is readily reversed by acetylcholinesterase inhibitors (e.g., neostigmine, pyridostigmine) administered with an anticholinergic agent (e.g., atropine, glycopyrrolate) [1] [3].
      • Monitor for Residual Blockade: Before extubation, ensure the patient has sufficiently recovered from neuromuscular block to prevent post-operative complications [2].

Experimental & Clinical Optimization Workflow

The following diagram illustrates the core workflow for administering and optimizing a vecuronium infusion, integrating pharmacokinetic and pharmacodynamic principles.

Start Start Vecuronium Protocol Bolus Administer Initial Bolus (0.08-0.1 mg/kg IV) Start->Bolus Monitor Monitor Neuromuscular Block (Peripheral Nerve Stimulator) Bolus->Monitor Decision Twitch Height Recovers to 25% of Control? Monitor->Decision Decision->Monitor No StartInfusion Initiate Continuous Infusion (0.8-1.4 µg/kg/min) Decision->StartInfusion Yes Titrate Titrate Infusion Rate to Maintain 1-2 TOF Responses StartInfusion->Titrate End Stop Infusion & Monitor for Spontaneous Recovery Titrate->End

References

resistance to vecuronium bromide burn patients dosing

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Resistance: A Technical Overview

The resistance to non-depolarizing neuromuscular blocking agents (NMBAs) like vecuronium in burn patients is a well-documented phenomenon. The underlying mechanisms involve both pharmacodynamic and pharmacokinetic alterations.

  • Pharmacodynamic Changes: Acetylcholine Receptor Up-regulation The primary mechanism is a denervation-like syndrome leading to the up-regulation of nicotinic acetylcholine receptors (AChRs) at the neuromuscular junction [1]. In a normal state, AChRs are primarily located in the junctional area. Following a burn injury, there is a proliferation of extrajunctional immature AChRs (also known as fetal AChRs) [2]. These immature receptors have different pharmacological properties:

    • They are less sensitive to competitive antagonists like vecuronium [1].
    • This increase in the total number of AChRs means a higher dose of vecuronium is required to block enough receptors to achieve paralysis [3] [1].
  • Pharmacokinetic Contributions Altered drug disposition also plays a role:

    • Enhanced Distribution: Burn patients show an enhanced distributional clearance, leading to a shorter elimination half-life for vecuronium (5.5 hours in burn patients vs. 6.6 hours in controls) [4].
    • Increased Protein Binding: The acute-phase response to thermal injury increases levels of α1-acid glycoprotein (AAG), which can bind more vecuronium, reducing the free fraction of drug available at the receptor site [1].
    • Increased Clearance: The hyperdynamic state in burn patients can increase hepatic blood flow, potentially increasing the clearance of vecuronium [1].

The following diagram illustrates the core mechanism of resistance.

G BurnInjury Major Burn Injury DenervationLike Denervation-like State BurnInjury->DenervationLike AChRUp Up-regulation of AChRs (Proliferation of immature receptors) DenervationLike->AChRUp NMBAResist Resistance to Vecuronium AChRUp->NMBAResist More receptors to block

Dosing Adjustments & Quantitative Resistance Factors

Resistance is correlated with both the size of the burn and the time post-injury. It typically develops after the 7th post-burn day and can persist for weeks [5] [1].

The table below summarizes the increased dose requirements, expressed as the effective dose for 95% twitch suppression (ED₉₅), based on total body surface area (TBSA) burned.

Burn Surface Area (TBSA) Recommended ED₉₅ (mg/kg) Correction Factor vs. Control*
Control (Non-burn) 0.053 [5] 1.0
< 20% 0.069 [5] 1.3
20% - 40% 0.103 [5] 1.9
40% - 60% 0.134 [5] 2.5
> 60% 0.154 [5] 2.9

*Correction factor indicates the multiplier for the standard dose required for burn patients.

Onset and Recovery: One study in burned children found a slower onset time (189 ± 70 seconds vs. 98 ± 20 seconds in controls) and significantly shorter recovery times after a standard 0.1 mg/kg dose, indicating decreased sensitivity and faster drug redistribution [6].

Experimental Protocols for Investigating Resistance

For researchers aiming to model or study this resistance, here are detailed methodologies from key studies.

Protocol: Dose-Response and ED₉₅ Determination

This protocol is adapted from a prospective clinical study that established dose-response curves in burn patients [5].

  • Objective: To determine the ED₉₅ of vecuronium in burn patients and establish the relationship between burn surface area and dose requirements.
  • Patient Population: Adult burn patients (e.g., with 27-81% TBSA) studied between 7-70 post-burn days, compared with age- and sex-matched non-burn controls [5].
  • Anesthesia:
    • Induction: Thiopentone (4-6 mg/kg) and fentanyl (1 µg/kg) [5] [6].
    • Maintenance: Isoflurane (1-1.5% end-tidal) in nitrous oxide/oxygen [6].
  • Neuromuscular Monitoring:
    • Method: Acceleromyography (e.g., TOF-Guard) or electromyography [5] [6].
    • Stimulation: Apply supramaximal train-of-four (TOF) stimuli to the ulnar nerve every 15 seconds. Measure the adduction force of the thumb [5].
  • Drug Administration & Data Collection:
    • Use a single-dose method where each patient receives only one predetermined dose of vecuronium on a given study day [5].
    • Administer vecuronium IV as a single bolus.
    • Record: Time from injection to a decline in the first twitch (T1) to 5% of control (onset time) [6].
    • Record Recovery: Times for T1 to recover to 25%, 50%, and 75% of control, and the recovery of the TOF ratio to 25% and 50% [6].
  • Data Analysis:
    • Construct dose-response curves using log-probit analysis to calculate the ED₉₅ [5].
    • Compare onset and recovery parameters between burn and control groups using appropriate statistical tests (e.g., t-tests) [6].
Protocol: Population Pharmacokinetics

This protocol uses non-linear mixed-effects modeling to characterize vecuronium disposition in burn patients [4].

  • Objective: To compare the pharmacokinetic (PK) profile of vecuronium in burn patients versus non-burn controls.
  • Study Design: Administer vecuronium (e.g., 0.12 mg/kg IV bolus) to burn patients and matched controls [4].
  • Sampling: Collect multiple arterial or venous blood samples (e.g., 20 samples) over a prolonged period (e.g., 12 hours) at predetermined time points [4].
  • Bioanalysis: Determine plasma vecuronium concentrations using a validated method (e.g., liquid chromatography-mass spectrometry).
  • PK Modeling:
    • Use specialized software (e.g., NONMEM) for population PK analysis.
    • Fit the concentration-time data to multi-compartment models (a three-compartment model is often best) [4].
    • Identify "BURN" as a significant covariate on key PK parameters like distributional clearance [4].

The workflow for a comprehensive resistance study integrates both clinical and bioanalytical components, as shown below.

G Start Study Population: Burn Patients & Matched Controls A Anesthesia & NM Monitoring Start->A B Vecuronium Administration (Single Bolus or Infusion) A->B C Clinical Data Collection B->C Twitch response Onset/Recovery times D Pharmacokinetic Sampling B->D Plasma samples over 12 hours E Data Analysis C->E Dose-response curves ED95 calculation D->E PK Model fitting (Population PK)

Troubleshooting Guide: FAQ for Researchers

Q1: Why is the onset of vecuronium blockade slower in my burn study population, despite their resistance? A: This is an expected finding. The slower onset (e.g., ~189 seconds in burned children vs. ~98 seconds in controls) is a characteristic of the resistance phenomenon. Although the higher number of AChRs requires more drug for paralysis, the initial binding and diffusion to the site of action may be altered, leading to a delayed peak effect [6].

Q2: For a patient with 50% TBSA burns, what initial intubating dose of vecuronium should be used? A: Based on clinical studies, for a 50% TBSA burn, the ED₉₅ is approximately 0.134 mg/kg. A practical approach is to use a correction factor of 2.5 times the standard dose. Therefore, if the standard intubating dose is 0.1 mg/kg, you may need to administer 0.25 mg/kg to achieve adequate conditions [5]. Dosing should always be guided by neuromuscular monitoring.

Q3: What are the critical time points for observing resistance? A: Resistance does not appear immediately.

  • Onset: Typically develops after the 7th post-burn day [5].
  • Duration: Can persist for at least 70 days post-injury, and may continue long after wound healing [5] [1].

Q4: Which clinical conditions can mimic or confound NMBA resistance? A: Several other pathological states are associated with AChR up-regulation and can cause similar resistance, including:

  • Upper or lower motor neuron injuries (e.g., stroke, spinal cord injury) [1] [2].
  • Prolonged immobilization or muscle disuse atrophy [1].
  • Chronic use of anticonvulsants (e.g., phenytoin) [1].

References

minimizing histamine release vecuronium bromide administration

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Histamine Release Profiles of NMBAs

Quantitative data from clinical studies clearly differentiates the histamine-releasing potential of various NMBAs. The table below summarizes peak increases in plasma histamine concentration following rapid intravenous bolus administration.

Neuromuscular Blocking Agent Approximate Peak Increase in Plasma Histamine Reference Dose
Mivacurium 370% at 1 minute 0.2 mg/kg [1]
d-Tubocurarine 252% at 1 minute 0.5 mg/kg [1]
Atracurium 234% at 1 minute 0.6 mg/kg [1]
Vecuronium No significant change 0.1 mg/kg and 0.2 mg/kg [1] [2] [3]
Rocuronium No significant change 0.6 mg/kg [1]

Key Findings: A 1995 clinical trial demonstrated that benzylisoquinolinium compounds (mivacurium, atracurium, tubocurarine) caused significant, rapid increases in plasma histamine. In contrast, the aminosteroid compounds vecuronium and rocuronium showed no significant changes in plasma histamine concentrations or associated haemodynamic variables [1]. This supports the classification of vecuronium as having a very low histamine-releasing property [2] [3].

Experimental Protocol for Assessing Histamine Release

To evaluate the histamine-release potential of a compound or confirm the low activity of vecuronium, you can adapt the following established clinical study methodology.

Objective: To measure changes in plasma histamine concentration after intravenous administration of a test compound.

Materials:

  • Test compound (e.g., Vecuronium Bromide)
  • Radioimmunoassay (RIA) kit for histamine measurement or equivalent (e.g., ELISA)
  • Equipment for venous blood sampling and plasma separation

Methodology:

  • Subject Allocation: Randomly allocate subjects into groups receiving different doses of the test compound. A classic study used groups receiving 0.1 mg·kg⁻¹ and 0.2 mg·kg⁻¹ of vecuronium [2] [3].
  • Baseline Blood Sample: Collect a venous blood sample prior to administration of the test compound.
  • Compound Administration: Administer a single, rapid (e.g., 5-second) IV bolus of the test compound [1].
  • Timed Blood Sampling: Collect subsequent venous blood samples at defined time points after administration (e.g., 1, 3, 5, 8, and 13 minutes) [2] [3].
  • Histamine Measurement: Centrifuge blood samples to obtain plasma. Measure plasma histamine concentration using a specific assay such as radioimmunoassay with a monoclonal antibody [2] [3].
  • Data Analysis: Compare post-administration histamine concentrations with the baseline value using statistical analysis (e.g., paired t-test). A lack of significant change confirms minimal histamine release.

The workflow for this protocol is outlined below.

start Subject Allocation & Baseline Blood Sample admin IV Bolus Administration of Test Compound start->admin sample Timed Blood Sampling (1, 3, 5, 8, 13 min) admin->sample measure Plasma Separation & Histamine Measurement (RIA/ELISA) sample->measure analyze Statistical Analysis vs. Baseline measure->analyze

Mechanism of Action and Histamine Inhibition

Unlike benzylisoquinoliniums, vecuronium is an aminosteroid non-depolarizing NMBA that acts as a competitive antagonist of acetylcholine at nicotinic cholinergic receptors on the postjunctional membrane [4]. Its minimal histamine release is attributed to its steroidal structure.

Interestingly, in vitro kinetic studies reveal an alternative mechanism: vecuronium is a strong competitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine catabolism in humans, with an apparent Ki of 1 μM [5]. This indicates that while vecuronium does not provoke histamine release, at doses ≥0.1 mg/kg, it may delay the natural metabolism of pre-existing histamine by inhibiting HNMT [5].

The following diagram illustrates this dual-pathway relationship.

Histamine Histamine HNMT HNMT Histamine->HNMT  Normal Catabolism MethylatedHistamine Methylated Histamine (Inactive Metabolite) HNMT->MethylatedHistamine Vecuronium Vecuronium Vecuronium->HNMT  Competitive Inhibition

FAQs on Vecuronium and Histamine Release

Q1: Does this compound cause histamine-mediated hypotension? A: Within the standard clinical dose range (e.g., 0.08-0.1 mg/kg), vecuronium typically does not cause hypotension related to histamine release. Its favorable cardiovascular stability profile is largely due to the absence of significant histamine release and its lack of vagolytic activity [4] [6]. Hypotension is not listed as a common adverse effect, which contrasts with NMBAs known to release histamine [4].

Q2: Can anaphylaxis to vecuronium occur despite its low histamine release? A: Yes. While chemically mediated histamine release is rare, true IgE-mediated anaphylactic reactions to vecuronium have been reported, though they are uncommon [2] [4]. It is important to distinguish between a direct pharmacologic effect on mast cells and an immunogenic hypersensitivity reaction.

Q3: How does the histamine release profile of vecuronium compare to atracurium? A: The difference is substantial. As shown in the comparative table, atracurium causes a significant (234%) peak increase in plasma histamine, whereas vecuronium shows no significant change [1]. This is a key differentiator in their safety profiles.

References

vecuronium bromide compatibility IV solutions storage

Author: Smolecule Technical Support Team. Date: February 2026

IV Solution Compatibility & Storage

Vecuronium bromide is compatible with several standard intravenous solutions once reconstituted. The stability and storage duration depend heavily on the diluent used [1] [2].

Table 1: Compatible IV Solutions and Storage Conditions [1] [2] [3]

Diluent Storage Condition Maximum Storage Time Notes
Bacteriostatic Water for Injection (with benzyl alcohol) Refrigerated or at room temperature 5 days Contraindicated in newborns due to benzyl alcohol content [1] [2].
Sterile Water for Injection, 0.9% Sodium Chloride, 5% Dextrose, 5% Dextrose and 0.9% Sodium Chloride, Lactated Ringer's Refrigerated 24 hours For single-dose use. Unused portions must be discarded after 24 hours [1].

> Critical Stability Note: this compound is unstable in solution long-term and is supplied as a lyophilized powder to ensure stability [1]. Reconstituted solutions have an acidic pH and must not be mixed with alkaline solutions (e.g., thiopental) in the same syringe or IV line, as this can lead to degradation [1] [2].

Reconstitution & Preparation Protocol

This section provides a standard operating procedure for preparing this compound for experimental use.

Workflow: this compound Reconstitution

Start Start: Obtain Vial Step1 1. Select Appropriate Diluent (Based on Table 1) Start->Step1 Step2 2. Aseptically Reconstitute Powder Step1->Step2 Step3 3. Label Solution (Name, Concentration, Date, Expiry) Step2->Step3 Warning WARNING: Do not mix with alkaline solutions. Step2->Warning Step4 4. Store Based on Diluent (Per Table 1) Step3->Step4 Step5 5. Inspect Before Use (Clear, colorless, no particles) Step4->Step5 End End: Ready for Use Step5->End

Detailed Methodology:

  • Reconstitution: Aseptically add the appropriate diluent to the vial. To achieve a final concentration of 1 mg/mL, add 10 mL of diluent to a 10 mg vial [3].
  • Inspection: Gently mix until fully dissolved. The resulting solution should be clear and colorless. Discard the solution if there is any discoloration, cloudiness, or visible particulate matter [2].
  • Labeling: Clearly label the container with the drug name ("this compound"), concentration (e.g., 1 mg/mL), date and time of reconstitution, and the calculated expiration time based on the diluent used [4].

Troubleshooting FAQ for Researchers

Q1: Our analytical tests show unexpected degradation products in the vecuronium solution. What are the potential causes?

A: this compound is susceptible to degradation under various stress conditions. A stability-indicating chromatographic study identified degradation from acidic/basic hydrolysis, oxidation, and thermal stress [5].

  • pH Exposure: Exposure to alkaline conditions is a primary cause of degradation. Ensure all equipment and compatible solutions are pH-neutral or acidic [1] [5].
  • Oxidation: The drug can degrade upon exposure to oxidizing agents [5].
  • Improper Storage: Using the solution beyond the specified storage window or at incorrect temperatures can lead to decreased potency and increased degradation products [1] [2].

Experimental Consideration: When designing stability studies, consider stress testing under ICH guidelines, which include forced degradation under acidic, basic, oxidative, photolytic, and thermal conditions to establish a stability-indicating assay [5].

Q2: We are observing inconsistent experimental results. How could the preparation method be a factor?

A: Inconsistencies often arise from variable preparation protocols.

  • Inconsistent Diluents: Using different diluents (bacteriostatic vs. non-bacteriostatic water) across experiments without strict timing controls can change the effective concentration if solutions are used near their expiry [1] [3].
  • Solution Handling: The drug's stability can be compromised if mixed incorrectly or if the same solution is used over multiple days without proper validation. Adhere strictly to the "use within 24 hours" rule for non-bacteriostatic diluents [1].
  • Documentation: Failure to meticulously document the reconstitution time, date, diluent, and storage conditions for each experiment can make it impossible to troubleshoot erratic results.

Key Recommendations for R&D

  • Standardize a Protocol: For consistent results, define and adhere to a single, validated protocol for reconstitution, dilution, and storage across all experiments.
  • Prioritize Fresh Preparation: Given the short shelf life, reconstitute vecuronium immediately before its intended use whenever possible.
  • Validate for New Conditions: If your experimental setup requires a non-standard diluent, mixture, or container, conduct preliminary stability tests to ensure compatibility and maintain the drug's integrity.

References

HPLC vs. CZE for Vecuronium Bromide: Method Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key validated parameters for the HPLC and CZE methods as directly reported in a comparative study, allowing for an objective performance evaluation [1] [2].

Parameter HPLC Method CZE Method
Principle High-Performance Liquid Chromatography Capillary Zone Electrophoresis
Stationary Phase / Capillary Luna amino column (150 × 4.6 mm, 5 μm) [1] Uncoated fused-silica capillary (40.0 cm total length) [1]
Mobile Phase / Electrolyte Acetonitrile:water with 25.0 mmol L⁻¹ sodium phosphate (pH 4.6) [1] 1.0 mmol L⁻¹ quinine sulfate (pH 3.3) with 8.0% acetonitrile [1]
Detection UV at 205 nm [1] Indirect UV at 230 nm [1]
Linearity Range Up to 350 μg/mL [2] Up to 350 μg/mL [2]
Limit of Detection (LOD) ~0.77 μg/mL [2] ~5.0 μg/mL [2]
Limit of Quantification (LOQ) 2.3 μg/mL [2] 15.1 μg/mL [2]
Accuracy (Recovery) 100.33% [2] Comparable, no significant difference (p > 0.05) [1] [2]
Precision No significant difference from CZE [1] No significant difference from HPLC [1]

Detailed Experimental Protocols

For researchers interested in replicating or adapting these methods, here is a more detailed breakdown of the experimental conditions.

HPLC Method Details [1]
  • Column: Luna amino column (150 × 4.6 mm, 5 μm particle size).
  • Mobile Phase: A mixture of acetonitrile and water containing 25.0 mmol L⁻¹ of sodium phosphate monobasic in a 50:50 (v/v) ratio. The pH is adjusted to 4.6.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at 205 nm.
  • Injection Volume: Not specified in the abstract, but a 20 μL loop is common for analytical HPLC.
  • Note: A 2020 study developed a stability-indicating RP-HPLC method using a Tracer Extrasil CN column and a mobile phase of O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v), detecting at 210 nm [3] [4]. This shows the evolution of HPLC methods for VB.
CZE Method Details [1]
  • Capillary: Uncoated fused-silica with 40.0 cm total length, 31.5 cm effective length, and 50 μm internal diameter.
  • Electrolyte: Comprised of 1.0 mmol L⁻¹ quinine sulfate dihydrate. The pH is adjusted to 3.3, and the electrolyte contains 8.0% (v/v) of acetonitrile.
  • Voltage: Not specified in the abstract.
  • Detection: Indirect UV detection at 230 nm. In this mode, the electrolyte (quinine sulfate) provides a background signal; when the non-UV-absorbing VB ion passes the detector, it causes a drop in signal.
  • Injection: Hydrodynamic injection is typically used in CZE (e.g., pressure or vacuum injection for a specific duration).

Key Takeaways for Method Selection

  • Superior Sensitivity of HPLC: The HPLC method has a significantly lower LOD and LOQ, making it the unequivocal choice for detecting and quantifying trace levels of Vecuronium Bromide, such as in biological samples or stability studies with low degradation levels [2].
  • Comparable Core Performance: For the quantitative determination of VB in pharmaceutical products where the concentration is well above the LOQ of both methods, the two techniques showed no statistically significant differences in accuracy and precision [1]. This means both are reliable for quality control assays.
  • Considerations Beyond Performance:
    • CZE typically uses smaller volumes of aqueous buffers, which can be more cost-effective and environmentally friendly than HPLC which often uses large volumes of organic solvents.
    • HPLC, especially with mass spectrometry (LC-MS), is the recognized gold standard for complex matrices and metabolite identification, as shown in methods for simultaneous determination of VB and its metabolites in serum [5].

To visualize the decision-making process for method selection based on the primary goal, you can follow this workflow:

Start Start: Select Method for This compound Analysis Decision1 What is the primary requirement? Start->Decision1 Option1 High Sensitivity (Low LOD/LOQ) Decision1->Option1 Option2 Routine Quantification in Pharmaceutical Formulations Decision1->Option2 Option3 Analysis in Complex Matrices (e.g., Biological Samples) Decision1->Option3 HPLC1 Choose HPLC Option1->HPLC1 CZE1 Choose CZE Option2->CZE1 HPLC2 Choose HPLC Option3->HPLC2 Reason1 HPLC offers significantly lower LOD (0.77 µg/mL) and LOQ (2.3 µg/mL) HPLC1->Reason1 Reason3 HPLC (especially LC-MS) is better suited for complex samples and metabolite identification HPLC2->Reason3 Reason2 Both methods are accurate and precise. CZE may be more cost-effective. CZE1->Reason2

Conclusion

  • For maximum sensitivity, HPLC is the clear winner.
  • For routine, high-precision analysis of pharmaceutical formulations where sensitivity is less critical, CZE presents a robust and potentially more economical alternative.

References

vecuronium bromide cardiovascular effects vs other neuromuscular blockers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardiovascular Effects of Neuromuscular Blocking Agents

The table below summarizes the comparative cardiovascular effects of vecuronium and other common neuromuscular blocking agents based on clinical and experimental studies.

Drug Name Class Primary Cardiovascular Effects Notable Clinical Contexts
Vecuronium Non-depolarizing, aminosteroid Minimal to no significant changes in HR, BP, CO, or SVR [1] [2]. Stable hemodynamics in coronary artery bypass grafting [2].
Pancuronium Non-depolarizing, aminosteroid Significant increase in HR, BP, and CO [1] [2]. Deterioration of left ventricular performance noted in one study [1]. Avoid or use with caution in patients where tachycardia is undesirable [2].
Rocuronium Non-depolarizing, aminosteroid Mild to moderate increase in HR (5-10%) and MAP (10-15%) in some studies [3] [4], while others report no significant cardiac effects [5]. Considered for rapid sequence intubation; hemodynamic effects are less pronounced than pancuronium [3].
Rapacuronium Non-depolarizing, aminosteroid Significant decrease in BP and SVR; associated with cutaneous flushing and hypotension [6]. Withdrawn from the market; example of significant cardiovascular side effect [6].
Succinylcholine Depolarizing Minimal hemodynamic effects compared to rapacuronium [6]. Can cause bradycardia, especially with repeated doses in children. Often preferred for rapid sequence intubation due to quick onset [7].

Abbreviations: HR = Heart Rate; BP = Blood Pressure; CO = Cardiac Output; MAP = Mean Arterial Pressure; SVR = Systemic Vascular Resistance.

Mechanisms of Action and Experimental Evidence

The differing cardiovascular effects of these drugs are linked to their specific interactions with receptors outside the neuromuscular junction.

Proposed Mechanisms for Cardiovascular Effects

Aminosteroid neuromuscular blockers can interact with the cardiovascular system through several mechanisms, illustrated below.

A Aminosteroid Neuromuscular Blocker B Cardiac Muscarinic (M2) Receptor A->B Antagonism C Autonomic Ganglia A->C Interaction D Norepinephrine Re-Uptake A->D Inhibition E Vagal Blockade B->E F Ganglionic Stimulation C->F G Increased Synaptic Norepinephrine D->G H Tachycardia E->H J Increased Cardiac Output E->J Via increased HR I Hypertension F->I G->I

Diagram: Proposed signaling pathways for the cardiovascular effects of aminosteroid neuromuscular blockers. Vecuronium has minimal interaction with these pathways.

  • Pancuronium: Produces a vagolytic (anticholinergic) effect by antagonizing cardiac muscarinic M2 receptors [8] [5]. It may also inhibit neuronal norepinephrine re-uptake, amplifying sympathetic activity [8] [5].
  • Vecuronium: Its structure results in markedly reduced affinity for cardiac muscarinic receptors, explaining its lack of clinically significant vagolytic activity [9] [2].
  • Rocuronium: Its mild hemodynamic effects suggest a very weak vagolytic potency, intermediate between vecuronium and pancuronium [5].
Key Experimental Models and Protocols

The following table outlines methodologies from key studies that provide the experimental basis for the comparisons.

Study Objective Experimental Model Key Protocol Details Relevant Measurements
Compare vecuronium vs. pancuronium in cardiac patients [2] Human clinical trial (CABG patients) Invasive monitoring. Compared vecuronium (0.28 mg/kg), a large 12xED90 dose, to pancuronium (0.1 mg/kg), a 3xED90 dose. Heart rate, systemic arterial pressure, cardiac output, systemic vascular resistance.
Compare vecuronium vs. rocuronium hemodynamics [4] Human clinical trial (elective surgery) Patients received vecuronium (0.15 mg/kg) or rocuronium (0.9 mg/kg) during standardized anesthetic induction. Heart rate, systolic/diastolic blood pressure, mean arterial pressure at fixed intervals post-injection.
Investigate cardiac effects in isolated tissue [8] [5] Isolated rat atria Cumulative drug doses (10⁻⁹–10⁻⁵ M) applied to spontaneously beating right atria and electrically stimulated left atria. Chronotropy: Change in heart rate. Inotropy: Change in developed force.
Test mechanism via β-adrenergic blockade [8] [5] Isolated rat atria (with pharmacological blockers) Repeated cumulative dosing in the presence of propranolol (β-blocker) or desipramine (noradrenaline re-uptake inhibitor). Attenuation of heart rate or developed force increases indicates β-adrenergic mechanism.

Key Considerations for Clinical and Research Applications

  • Hemodynamic Stability: Vecuronium's primary advantage is its minimal impact on heart rate and blood pressure, making it a preferred agent in patients with coronary artery disease or those where tachycardia is poorly tolerated [1] [2].
  • Context of Comparison: While vecuronium is exceptionally neutral, rocuronium is also considered hemodynamically stable with a faster onset, making it a suitable alternative for rapid sequence intubation [7] [3].
  • Bradycardia Potential: Unlike pancuronium, vecuronium has been associated with bradycardia in some clinical reports, possibly due to unopposed vagal activity in the absence of any sympathomimetic effect [5] [4].

References

recovery profile comparison vecuronium bromide cisatracurium

Author: Smolecule Technical Support Team. Date: February 2026

Recovery Profile Comparison: Quantitative Data

The table below summarizes key recovery metrics from clinical studies.

Parameter Vecuronium Cisatracurium Notes & Context
Spontaneous Complete Recovery (SCRT) after last dose 50.2 ± 23.2 min [1] 46.4 ± 17.5 min [1] Under propofol/fentanyl/N₂O anesthesia; difference not statistically significant [1]
Recovery Index (Time from 25% to 75% recovery) 15-25 min [2] Information not explicitly stated in sources Under balanced or halothane anesthesia [2]
Median Recovery Time (to TOF ratio 70%) after infusion 123 min (IQR 80-480) [3] 52 min (IQR 35-73) [3] Pediatric ICU study; vecuronium showed prolonged recovery in one child (6%) [3]
Influence of Age Significantly longer duration and recovery in elderly patients [1] No significant differences noted with age [1] Comparative study in adult patients stratified by age (>65 vs <65) [1]
Dependence on Organ Function Prolonged effects possible with hepatic impairment; metabolite accumulation with long-term use [4] Minimal reliance on organ function; eliminated via Hofmann degradation [5] Vecuronium chiefly eliminated by the liver [4]

Detailed Experimental Protocols

To ensure reproducibility and critical appraisal, here are the methodologies from the key studies cited.

1. Adult Surgical Patient Study (Randomized, Double-Blind, Multicenter) [1]

  • Objective: To compare the time-course characteristics of neuromuscular block induced by multiple doses of cisatracurium and vecuronium, allowing for spontaneous complete recovery.
  • Population: 177 adult ASA 1-2 patients.
  • Anesthesia: Standardized N₂O/O₂/fentanyl/propofol anesthesia.
  • Dosing:
    • Induction: 0.15 mg/kg cisatracurium or 0.1 mg/kg vecuronium.
    • Maintenance: 0.03 mg/kg cisatracurium or 0.02 mg/kg vecuronium administered at T1 25% recovery.
  • Monitoring: Neuromuscular block was monitored using accelerography (Tofguard) of the adductor pollicis muscle with train-of-four (TOF) stimulation.
  • Primary Outcomes: Duration of action (dur25) and spontaneous complete recovery time (SCRT).

2. Pediatric Intensive Care Unit Study (Randomized, Double-Blind) [3]

  • Objective: To compare the efficacy, infusion rate, and recovery profile of vecuronium and cisatracurium continuous infusions in critically ill children.
  • Population: 37 children aged 3 months to 16 years.
  • Method: Patients were randomized to receive either drug via continuous infusion. The Train-of-Four (TOF) Watch was used to maintain neuromuscular blockade to at least one twitch in the TOF response.
  • Primary Recovery Endpoint: Time measured from the cessation of infusion until spontaneous recovery of the TOF ratio to 70%.

Mechanisms of Action and Elimination Pathways

The difference in recovery profiles, especially with organ dysfunction or long-term infusion, is rooted in their distinct chemical structures and elimination pathways.

VEC Vecuronium Liver Hepatic Elimination (Primary Pathway) VEC->Liver CIS Cisatracurium Hofmann Hofmann Elimination (Organ-Independent) CIS->Hofmann MetaboliteV 3-Desacetyl Vecuronium (Active, ~50-80% potency) Liver->MetaboliteV MetaboliteC Laudanosine (Inactive at clinical doses) Hofmann->MetaboliteC PredictableRecovery More Predictable Recovery Hofmann->PredictableRecovery ProlongedBlock Potential for Prolonged Block MetaboliteV->ProlongedBlock

As the diagram illustrates:

  • Vecuronium is an aminosteroid primarily eliminated by the liver [4]. Its metabolite, 3-desacetyl vecuronium, is active and can accumulate during long-term infusion, leading to prolonged neuromuscular blockade [4] [2].
  • Cisatracurium is a benzylisoquinoline that undergoes Hofmann elimination, a non-enzymatic process dependent on pH and temperature that occurs in the plasma [5]. This organ-independent pathway makes its recovery less variable in patients with hepatic or renal impairment [5]. Its primary metabolite, laudanosine, is not clinically active at typical doses [5].

Key Takeaways for Researchers

  • For predictable recovery, especially in ICU infusions or patients with organ dysfunction: Cisatracurium's organ-independent elimination offers a significant advantage, reducing the risk of prolonged paralysis [5] [3].
  • In elderly populations: Cisatracurium demonstrates a more stable pharmacokinetic profile with no clinically significant prolongation of effect, whereas vecuronium's duration and recovery time are longer in elderly patients [1].
  • Consider metabolite accumulation: In drug development or for long-term sedation protocols, the potential for active metabolite accumulation with vecuronium is a critical safety consideration that requires close monitoring [4] [2].

References

analytical method validation vecuronium bromide ICH Q2(R1)

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC Method for Vecuronium Bromide

A 2020 study developed and validated a stability-indicating reversed-phase liquid chromatographic (RP-LC) method for the analysis of this compound (VEC) in both drug substance and drug product, following ICH guidelines [1].

The table below summarizes the key validation parameters and results from the study:

Validation Parameter Results & Conditions
Analytical Technique Reversed-Phase Liquid Chromatography (RP-LC) [1]
Column Tracer Extrasil CN (150 × 4.6 mm; 5 µm) [1]
Mobile Phase O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50 v/v) [1]
Detection UV at 210 nm [1]
Linearity Range 10 - 120 µg/ml [1]
Correlation Coefficient The method was linear over the specified range [1].
LOQ (Limit of Quantification) 8.10 µg/ml [1]
LOD (Limit of Detection) 2.67 µg/ml [1]
Forced Degradation Conditions Acidic (2M HCl), basic (2M NaOH) hydrolysis, oxidation (3% H₂O₂), photolysis (UV light at 254 nm), and thermal (135 °C) [1]

Degradation Profile and Pathways

The method demonstrated its stability-indicating capability by successfully separating this compound from its degradation products generated under various stress conditions [1]. The degradation profile was studied in detail, and the structures of the forced degradation products were proposed using MS data, with degradation pathways outlined [1].

Experimental Protocol

Here is a detailed methodology for the cited LC analysis based on the study [1]:

  • Instrumentation: A liquid chromatography system with a UV detector.
  • Chromatographic Conditions:
    • Column: Tracer Extrasil CN (150 mm × 4.6 mm; 5 µm particle size).
    • Mobile Phase: A mixture of O-phosphoric acid (pH 6 adjusted to a concentration of 0.05 M) and acetonitrile in a ratio of 50:50 (v/v). The mobile phase should be filtered and degassed before use.
    • Flow Rate: 1.0 mL/min (this is a typical flow rate for a column of this dimension, though the original study should be consulted for the exact value).
    • Detection Wavelength: 210 nm.
    • Injection Volume: 20 µL.
  • Sample Preparation:
    • The drug substance or powdered drug product from vials is accurately weighed and dissolved/diluted with an appropriate solvent (likely the mobile phase or a similar solvent) to obtain solutions within the linearity range (10-120 µg/mL). These solutions are then filtered before injection into the chromatographic system.
  • Forced Degradation Studies:
    • Acidic Hydrolysis: Expose the drug sample to 2M hydrochloric acid (HCl).
    • Basic Hydrolysis: Expose the drug sample to 2M sodium hydroxide (NaOH).
    • Oxidative Degradation: Expose the drug sample to 3% hydrogen peroxide (H₂O₂).
    • Photolytic Degradation: Expose the solid drug substance to UV light at a wavelength of 254 nm.
    • Thermal Degradation: Heat the solid drug substance to 135°C.

Workflow and Degradation Pathways

The following diagrams outline the analytical validation workflow and the primary degradation pathways for this compound based on the forced degradation study.

Start Start: Analytical Method Validation for VEC A Forced Degradation Studies Start->A B Method Development & Chromatographic Separation A->B C Method Validation per ICH Q2(R1) B->C D Analysis of Degradation Products C->D Validated Method E Establish Stability-Indicating Profile D->E

Figure 1: Workflow for developing and validating a stability-indicating analytical method for this compound (VEC), based on ICH guidelines [1].

VEC This compound (Active Pharmaceutical Ingredient) Hydrolysis Hydrolysis (Acid/Base) VEC->Hydrolysis Oxidation Oxidation (3% H₂O₂) VEC->Oxidation Photo Photolysis (UV 254 nm) VEC->Photo ... and others Thermal Thermal Stress (135 °C) VEC->Thermal DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Oxidation->DP2 DP3 Degradation Product n Photo->DP3 ... and others Thermal->DP3

Figure 2: Primary stress conditions and pathways leading to the formation of degradation products in this compound [1].

Suggestions for Further Information

To build a more comprehensive comparison guide, you could:

  • Explore Other Techniques: Investigate the use of Ultra-High-Performance Liquid Chromatography (UPLC), which offers faster analysis and higher sensitivity, as demonstrated for related molecules like Sugammadex [2].
  • Check Official Compendia: Consult the latest editions of the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) for official monographs and analytical methods for this compound [1].

References

vecuronium bromide pharmacokinetics pediatric vs adult patients

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison: Pediatrics vs. Adults

The table below summarizes the key pharmacokinetic and pharmacodynamic differences between pediatric and adult patients.

Parameter Adult Patients Pediatric Patients (1-10 years) Neonates & Infants (<1 year) Key Observations
Volume of Distribution Not specified in sources Smaller compared to adults [1] Information missing Shorter duration of action in children may be linked to this [1].
Plasma Clearance 5.2 ± 0.7 mL/kg/min [2] Higher than in adults [1] Information missing Faster clearance contributes to a shorter duration of action in children [1].
Elimination Half-life 71 ± 20 minutes [2] Shorter than in adults [1] Information missing
Primary Elimination Route Chiefly via the liver (biliary); ~30% renal [3] Information missing Information missing Prolonged effects in hepatic impairment; renal failure has less impact [3] [4].
Duration of Action Intermediate Shorter than in adults [1] Longer than in children and adults; ~1.5x longer recovery for infants >7 weeks [3] [5] Neonates/infants may be more sensitive per mg/kg [3].
Recovery Index (25-75%) ~25-40 minutes [3] 10.6 - 21.8 minutes [6] Information missing Significantly shorter in children, especially those on enzyme-inducing anticonvulsants [6].

Key Experimental Data and Methodology

The comparative data primarily comes from clinical studies that used standardized methodologies.

  • General Pharmacokinetic/Pharmacodynamic Study Design: A common protocol involves administering a single intravenous bolus of vecuronium (e.g., 0.1 mg/kg) to matched patient groups. Plasma concentrations of vecuronium are measured from serial blood samples collected before and after administration. The neuromuscular blocking effect is simultaneously monitored quantitatively, typically using evoked compound electromyography (EMG) or mechanomyography, recording the force of thumb adduction in response to supramaximal stimulation of the ulnar nerve [6] [1] [2].
  • Key Protocol for Children on Anticonvulsants: One pivotal study compared 10 non-epileptic children with 10 children on phenytoin and 10 on carbamazepine [6]. All received a vecuronium bolus of 0.15 mg/kg. Pharmacokinetic variables were derived from plasma concentration-time data. Pharmacodynamics were assessed by monitoring the recovery of the first twitch in a train-of-four (T1/T0) and calculating the recovery index (time from 25% to 75% recovery) [6].
  • Analysis Techniques: Pharmacokinetic data are often analyzed using nonlinear regression and fitted to multi-compartment models (e.g., a three-compartment pharmacokinetic model). The relationship between plasma concentration and effect is then modeled to determine potency (e.g., Cpss50, the plasma concentration at steady-state producing 50% blockade) [2].

Vecuronium's Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of vecuronium, which is crucial for understanding its pharmacokinetic profile.

G Vecuronium Vecuronium Liver Liver Vecuronium->Liver Distribution Bile Bile Vecuronium->Bile Biliary Excretion Urine Urine Vecuronium->Urine Renal Excretion (~30%) Metabolite Metabolite Liver->Metabolite Metabolism Inactivation Inactivation Metabolite->Inactivation Primary Route

Key Influencing Factors

Clinical practice must account for several factors that significantly alter vecuronium's pharmacokinetics.

  • Enzyme-Inducing Drugs: Chronic therapy with anticonvulsants like phenytoin or carbamazepine markedly increases vecuronium clearance and reduces its elimination half-life, leading to resistance and a shorter clinical duration of action [6].
  • Organ Function: Due to its predominant hepatic and biliary excretion, patients with liver disease may experience a prolonged effect, especially with higher doses. Dosage adjustments are less critical in renal failure, though caution is advised [3] [5].
  • Concurrent Anesthetics: The neuromuscular blocking effect and duration of action are potentiated by volatile inhalational anesthetics (e.g., sevoflurane, isoflurane). Doses may need to be reduced by about 15% in such cases [3] [4].

References

vecuronium bromide histamine release comparison other NMBAs

Author: Smolecule Technical Support Team. Date: February 2026

Histamine Release Potential of Vecuronium vs. Other NMBAs

The table below summarizes the comparative histamine-releasing properties of various NMBAs, based on experimental and clinical data.

Neuromuscular Blocking Agent Chemical Class Histamine Release Potential Supporting Experimental Data
Vecuronium Bromide Aminosteroid Negligible No histamine release at concentrations up to 3 x 10⁻³ M in vitro and in vivo [1] [2].
Rocuronium Aminosteroid Low Features a "lack of histamine release" [3].
Atracurium Benzylisoquinolinium Moderate to High Causes dose-related histamine release in vitro and in vivo [4] [1] [5].
d-Tubocurarine Benzylisoquinolinium High Causes dose-related histamine release [4] [1].
Mivacurium Benzylisoquinolinium Moderate to High Associated with significant histamine release [4] [5].
Pancuronium Aminosteroid Low Considered to have a low propensity for this effect [4].

Experimental Protocols for Measuring Histamine Release

The data supporting the comparisons above come from established models for quantifying histamine release.

  • In Vitro Model (Human Neonatal Foreskin Preparation): Researchers isolate mast cells from donated human neonatal foreskin tissue. These cells are incubated with different concentrations of the NMBA. The histamine released into the supernatant is then measured directly using enzymatic, radiometric, or fluorometric techniques [1].
  • In Vivo Model (Cutaneous Test in Adult Humans): The NMBA is injected intradermally in human subjects. The release of histamine is assessed indirectly by measuring the size of the wheal (a raised, red bump) that forms at the injection site. A larger wheal indicates a greater local histamine release [1].
  • Correlation and Validation: Studies have demonstrated a strong correlation between the results from the in vitro foreskin model and the in vivo cutaneous test, validating the infant foreskin model as a reliable predictor of histamine release in humans [1].

The following diagram illustrates the workflow of a typical in vitro histamine release assay.

start Collect Human Tissue (e.g., Neonatal Foreskin) isolate Isolate Mast Cells/ Basophils start->isolate incubate Incubate Cells with NMBA at Varying Concentrations isolate->incubate centrifuge Centrifuge to Separate Cells incubate->centrifuge collect Collect Supernatant centrifuge->collect measure Measure Histamine (e.g., EIA, Fluorometry) collect->measure result Quantify Histamine Release measure->result

Key Scientific and Clinical Implications

The differences in histamine release have direct consequences for both research and clinical practice.

  • Structural Basis for Differences: The propensity for histamine release is closely linked to the drug's chemical class. Benzylisoquinolinium compounds (e.g., atracurium, mivacurium) are known for causing more histamine reactions. In contrast, aminosteroid compounds like vecuronium and rocuronium have a low propensity to liberate histamine, which minimizes this class of cardiovascular side effects [4] [2] [5].
  • Clinical Relevance: Histamine release can lead to hemodynamic instability (hypotension, tachycardia), bronchospasm, and flushing [5]. Therefore, vecuronium is often preferred in patients where cardiovascular stability is critical. For benzylisoquinolinium drugs that do release histamine, the risk can be mitigated by using slow IV injection rates and pretreatment with antihistamines [5].

References

depth of neuromuscular blockade vecuronium bromide vs alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Vecuronium vs. Rocuronium

The table below summarizes the core characteristics of vecuronium and rocuronium based on aggregated clinical study data.

Feature Vecuronium Bromide Rocuronium Bromide
Drug Class Nondepolarizing NMBA, aminosteroid [1] [2] Nondepolarizing NMBA, aminosteroid [3] [4]
Mechanism of Action Competitive antagonism of acetylcholine at nicotinic receptors of the motor endplate [1] [2] Competitive antagonism of acetylcholine at nicotinic receptors [3]
Standard Intubating Dose 0.08 - 0.1 mg/kg [1]; 0.1 mg/kg [3] [5] 0.6 mg/kg [3] [4] [5]
Onset of Action Slower than rocuronium [4] [6] Faster than vecuronium [3] [4] [6]
Duration of Action Intermediate (15-30 min) [1] [2] Intermediate, similar to vecuronium [6] [7]
Cardiovascular Effects Minimal to no significant change in HR or MAP; associated with a greater decrease in HR than rocuronium [3] [6] [8] Minimal, may cause a slight, transient rise in HR and MAP [3] [6] [8]
Potency (Relative) 1 (Reference) Approximately 1/7th to 1/6th the potency of vecuronium [7]
Primary Elimination Route Liver (biliary) and kidneys (~30%) [1] [2] Information not available in search results
Active Metabolites Yes (3-desacetylvecuronium), can prolong effect [1] [2] Information not available in search results
Reversal Agents Neostigmine, Sugammadex [1] [2] Neostigmine, Sugammadex [3]

Supporting Experimental Data and Protocols

Hemodynamic Effects Comparison

A common research design involves directly comparing the cardiovascular impact of two drugs during surgery.

  • Objective: To compare the hemodynamic effects (heart rate and mean arterial pressure) of rocuronium versus vecuronium in patients undergoing general surgical procedures [3].
  • Methodology: This prospective, randomized, cohort study involved 100 patients. After induction with thiopentone and intubation with suxamethonium, patients were administered either rocuronium (0.6 mg/kg) or vecuronium (0.1 mg/kg) when spontaneous breathing returned [3].
  • Measurements: Hemodynamic parameters were monitored before drug administration and at 1, 5, 10, 15, and 20 minutes after [3].
  • Key Findings: The rocuronium group showed a statistically significant increase in heart rate at 1 and 5 minutes, and a decrease in MAP at 1 minute, which later normalized. The vecuronium group showed no statistically significant change in MAP at any time and a greater decrease in heart rate compared to rocuronium [3] [8].
Intubating Conditions and Onset Time

Researchers often use the "timing principle" to fairly compare the onset of different NMBAs.

  • Objective: To compare the intubating conditions of rocuronium and vecuronium with succinylcholine using the "timing principle" [4].
  • Methodology: In this prospective study, 75 patients were divided into three groups. Groups A and B received rocuronium (0.6 mg/kg) and vecuronium (0.12 mg/kg), respectively. Anesthesia was induced with propofol at the onset of clinical weakness (ptosis), and tracheal intubation was attempted 60 seconds later [4].
  • Measurements: Intubating conditions were graded as excellent, good, or poor based on jaw relaxation, vocal cord position, and patient response [4].
  • Key Findings: The excellent intubation conditions rate was 84% with rocuronium and 48% with vecuronium. The time to onset of clinical weakness was significantly faster for rocuronium (18.20 seconds) than for vecuronium (40.64 seconds) [4].

The experimental workflow for such comparative studies can be visualized as follows:

Start Patient Recruitment & Randomization GroupA Rocuronium Group (0.6 mg/kg) Start->GroupA GroupB Vecuronium Group (0.1 mg/kg) Start->GroupB Admin Drug Administration GroupA->Admin GroupB->Admin Monitor Monitoring Period Admin->Monitor Measure1 Hemodynamic Parameters (HR, MAP) Monitor->Measure1 Measure2 Intubating Conditions (Onset, Quality) Monitor->Measure2 Analyze Data Analysis & Comparison Measure1->Analyze Measure2->Analyze

Key Clinical and Research Implications

  • Choosing for Cardiovascular Stability: Vecuronium remains the preferred agent when absolute hemodynamic stability is paramount, such as in patients with coronary artery disease, as it avoids even the slight tachycardia associated with rocuronium [3] [5].
  • Prioritizing Rapid Intubation: Rocuronium is superior in clinical situations requiring rapid airway security. Its faster onset provides excellent intubating conditions comparable to succinylcholine, without succinylcholine's associated risks like malignant hyperthermia or hyperkalemia [3] [4] [6].
  • Considering Pharmacokinetics: Vecuronium has an active metabolite (3-desacetylvecuronium) that is renally excreted. This can lead to prolonged paralysis during long-term infusions or in patients with renal failure, a crucial consideration for ICU research [1] [2].

References

Cost-Effectiveness and Clinical Profile of Vecuronium vs. Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a direct cost-comparison of intermediate-acting neuromuscular blocking agents (NMBAs) and their key clinical characteristics.

Neuromuscular Blocking Agent Cost per Case (2-4 hour procedures, 1994 USD) [1] Clinical Duration [2] [3] Time to Onset of Action Hemodynamic Stability
Vecuronium $31.95 ± 15.33 Intermediate (25-40 min) Slower than rocuronium or succinylcholine [4] [5] Good (no vagolytic effects) [2]
Rocuronium Similar cost to vecuronium [1] Intermediate Fast (comparable to succinylcholine at higher doses) [4] [5] Good (may cause slight increase in heart rate) [5]
Atracurium $54.23 ± 41.26 Intermediate Information not available in search results Good
Succinylcholine Information not available in search results Short (5-10 min) [3] Very Fast (<60 seconds) [4] Can cause bradycardia, dysrhythmias [4]

Key Insights from the Data:

  • Cost Advantage: A 1996 pharmacoeconomic analysis found that for surgeries lasting 2-4 hours, vecuronium was significantly less costly per case than atracurium, while being similar in cost to rocuronium [1]. The study found no significant cost differences among the drugs for procedures under two hours.
  • Clinical Trade-offs: While vecuronium offers good hemodynamic stability, its onset of action is slower compared to rocuronium and significantly slower than succinylcholine [4] [5]. This makes agents like rocuronium generally preferred for rapid sequence intubation where fast muscle relaxation is critical [3].

The Modern Cost Factor: Reversal Agent Impact

Contemporary cost-effectiveness analysis must account for the drugs used to reverse neuromuscular blockade. Residual blockade can lead to post-operative pulmonary complications (PPCs), which significantly increase healthcare costs [6].

  • The Problem of Residual Blockade: When reversed with traditional agents like neostigmine, residual neuromuscular blockade can occur in a high percentage of patients [6].
  • The Sugammadex Advantage: Sugammadex is a modern reversal agent that rapidly and effectively reverses rocuronium- and vecuronium-induced NMB. While sugammadex itself is more expensive than neostigmine, its use reduces the incidence of PPCs [6].
  • Overall Budget Impact: A 2021 budget impact analysis concluded that the higher drug cost of sugammadex for reversing rocuronium or vecuronium could be offset by the reduction in costs associated with managing PPCs, potentially leading to overall healthcare budgetary savings [6].

Detailed Experimental Protocol from Cited Studies

For a deeper understanding, here is the detailed methodology from one of the key comparative studies cited above.

Objective: To compare the intubating conditions of rocuronium bromide and vecuronium bromide with succinylcholine using the "timing principle" [4].

  • Study Design: A prospective, randomized, double-blind clinical trial.
  • Participants: 75 patients (ASA Grade I and II) aged 18-50 years scheduled for surgery under general anesthesia.
  • Groups and Intervention:
    • Group A (Rocuronium): Received rocuronium bromide 0.6 mg/kg IV. Anesthesia was induced with propofol at the onset of clinical weakness (ptosis), and intubation was performed 60 seconds later.
    • Group B (Vecuronium): Received this compound 0.12 mg/kg IV. The same induction and intubation protocol as Group A was followed.
    • Group C (Succinylcholine): Anesthesia was induced with propofol, followed by succinylcholine 2 mg/kg. Intubation was performed 60 seconds after succinylcholine administration.
  • Outcome Measures:
    • Primary: Intubating conditions were assessed at 60 seconds using a standardized grading scale (excellent, good, poor).
    • Secondary: Hemodynamic variables (blood pressure, heart rate) were recorded at 1, 3, and 5 minutes after intubation. Neuromuscular monitoring was performed using a nerve stimulator to assess Train-of-Four (TOF) count.

This methodology provides a robust framework for a head-to-head clinical comparison of these agents.

Visualizing the Cost-Effectiveness Decision Pathway

The following diagram illustrates the key factors and relationships in the cost-effectiveness analysis of NMBA selection, based on the information gathered.

Start Start: NMBA Selection A1 Clinical Need Assessment Start->A1 A2 Need for rapid sequence intubation? A1->A2 B1 Consider Rocuronium (Fast onset) A2->B1 Yes B2 Consider Vecuronium (Intermediate onset, Good hemodynamic stability) A2->B2 No C1 Plan for Reversal B1->C1 B2->C1 C2 Use of Sugammadex C1->C2 Leads to C3 Use of Neostigmine C1->C3 Leads to D2 Higher drug cost Lower risk of complications and associated costs C2->D2 D1 Lower drug cost Higher risk of residual blockade and complications C3->D1 End Overall Cost-Effectiveness D1->End D2->End

Important Limitations and Considerations

It is crucial to note the following limitations in the available data:

  • Dated Cost Data: The most direct pharmacoeconomic study comparing drug acquisition costs is from 1996 [1]. Drug prices and healthcare economics have likely changed significantly since then.
  • Modern Analysis is Broader: The more recent 2021 analysis [6] focuses on the system-wide budget impact of the reversal agent sugammadex rather than a direct head-to-head cost-per-dose comparison of the NMBAs themselves. This highlights that the true "cost" of a drug includes the expenses of managing its side effects and complications.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Exact Mass

557.43183330 g/mol

Monoisotopic Mass

557.43183330 g/mol

Heavy Atom Count

40

Appearance

White to off-white crystalline powder

Melting Point

228.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5438723848

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H330 (29.31%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vecuronium is a muscle relaxing agent and is used as an adjunct in general anesthesia.

Pharmacology

Vecuronium Bromide is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. Vecuronium bromide competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Nicotinic Antagonists

Mechanism of Action

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN (neuronal type) [HSA:1135 1136 1137 1138 8973 1139 55584 57053 1141 1142 1143] [KO:K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04813 K04814 K04815]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

50700-72-6

Absorption Distribution and Excretion

Fecal (40-75%) and renal (30% as unchanged drug and metabolites)

Metabolism Metabolites

100%

Wikipedia

Vecuronium_bromide
Caspofungin

Biological Half Life

51–80 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sahni M, Richardson CJ, Jain SK. Sustained Neuromuscular Blockade after Vecuronium Use in a Premature Infant. AJP Rep. 2015 Oct;5(2):e121-3. doi: 10.1055/s-0035-1549297. Epub 2015 May 8. PubMed PMID: 26495168; PubMed Central PMCID: PMC4603855.
2: Karwacki Z, Niewiadomski S, Rzaska M. The use of sugammadex for the reversal of vecuronium-induced neuromuscular block following intracranial surgery. Anaesthesiol Intensive Ther. 2015;47(4):297-302. doi: 10.5603/AIT.2015.0042. PubMed PMID: 26401735.
3: Ravi PR, Vijay MN, Shouche S. Two cases of anaphylaxis under anaesthesia with vecuronium. Med J Armed Forces India. 2015 Jul;71(Suppl 1):S141-4. doi: 10.1016/j.mjafi.2013.10.010. Epub 2013 Dec 16. PubMed PMID: 26265811; PubMed Central PMCID: PMC4529556.
4: Retraction Note to: Nicorandil accelerates recovery of neuromuscular block caused by vecuronium. Can J Anaesth. 2015 Aug;62(8):942. doi: 10.1007/s12630-015-0409-9. PubMed PMID: 26108533.
5: Parasa M, Vemuri NN, Shaik MS. Comparison of equipotent doses of rocuronium and vecuronium. Anesth Essays Res. 2015 Jan-Apr;9(1):88-91. doi: 10.4103/0259-1162.150676. PubMed PMID: 25886427; PubMed Central PMCID: PMC4383102.
6: Liu F, Peng X, Liang P, Luo J. [Effectiveness and safety of low-dose vecuronium on globe position of pediatric patients in ocular surgery]. Zhonghua Yi Xue Za Zhi. 2015 Jan 27;95(4):286-8. Chinese. PubMed PMID: 25877246.
7: Joshi SB, Upadhyaya KV, Manjuladevi M. Comparison of neostigmine induced reversal of vecuronium in normal weight, overweight and obese female patients. Indian J Anaesth. 2015 Mar;59(3):165-70. doi: 10.4103/0019-5049.153038. PubMed PMID: 25838588; PubMed Central PMCID: PMC4378077.
8: Martin-Flores M, Paré MD, Tomak EA, Corn ML, Campoy L. Neuromuscular blocking effects of vecuronium in dogs with autosomal-recessive centronuclear myopathy. Am J Vet Res. 2015 Apr;76(4):302-7. doi: 10.2460/ajvr.76.4.302. PubMed PMID: 25815571.
9: Takeda J, Iwasaki H, Otagiri T, Katoh T, Shingu K, Obara H, Nakatsuka H, Tomiyama Y, Kasaba T. [Efficacy and safety of sugammadex (Org 25969) in reversing deep neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1083-8. Japanese. PubMed PMID: 25693333.
10: Takeda J, Iwasaki H, Yamakage M, Ozaki M, Kawamata M, Hatano Y, Yorozuya T, Miyakawa H, Kanmura Y. [Efficacy and safety of sugammadex (Org 25969) in reversing moderate neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1075-82. Japanese. PubMed PMID: 25693332.
11: Zhu Y, Zhang R, Wang Y, Ma J, Li K, Li Z. Biophysical study on the interaction of an anesthetic, vecuronium bromide with human serum albumin using spectroscopic and calorimetric methods. J Photochem Photobiol B. 2014 Nov;140:381-9. doi: 10.1016/j.jphotobiol.2014.08.019. Epub 2014 Sep 10. PubMed PMID: 25255425.
12: Grong K, Salminen PR, Stangeland L, Dahle GO. Haemodynamic differences between pancuronium and vecuronium in an experimental pig model. Vet Anaesth Analg. 2015 May;42(3):242-9. doi: 10.1111/vaa.12198. Epub 2014 Jul 2. PubMed PMID: 24985148.
13: Haldar R, Samanta S, Singla A. Intractable Polyuria Mimicking Diabetes Insipidus-Source Traced to Vecuronium Infusion. Am J Ther. 2014 Apr 14. [Epub ahead of print] PubMed PMID: 24736047.
14: Alkenany HM. Evaluation of cyclodextrin (sugammadex) for reversal of intense neuromuscular block of rocuronium and vecuronium, experimental and clinical studies. J Egypt Soc Parasitol. 2013 Dec;43(3):705-14. PubMed PMID: 24640870.
15: Lorenzutti AM, Martin-Flores M, Baldivieso JM, Himelfarb MA, Litterio NJ. Evaluation of neostigmine antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs. Can Vet J. 2014 Feb;55(2):156-60. PubMed PMID: 24489395; PubMed Central PMCID: PMC3894876.
16: Jeong JS, Suh JK, Cho ES, Kim DW, Jeong MA. Antioxidant effect of muscle relaxants (vecuronium, rocuronium) on the rabbit abdominal aortic endothelial damage induced by reactive oxygen species. Korean J Anesthesiol. 2013 Dec;65(6):552-8. doi: 10.4097/kjae.2013.65.6.552. Epub 2013 Dec 26. PubMed PMID: 24427462; PubMed Central PMCID: PMC3888849.
17: Shimizu T, Toda Y, Shimizu K, Iwasaki T, Kanazawa T, Ishii N, Sugimoto K, Kawase H, Morita K. [Increase in serum vecuronium concentration following sugammadex administration in a pediatric patient after prolonged sedation]. Masui. 2013 Oct;62(10):1225-9. Japanese. PubMed PMID: 24228462.
18: Sagir O, Yucesoy Noyan F, Koroglu A, Cicek M, Ilksen Toprak H. Comparison between the Effects of Rocuronium, Vecuronium, and Cisatracurium Using Train-of-Four and Clinical Tests in Elderly Patients. Anesth Pain Med. 2013 Spring;2(4):142-8. doi: 10.5812/aapm.8406. Epub 2013 Mar 26. PubMed PMID: 24223350; PubMed Central PMCID: PMC3821141.
19: Salas Ballestín A, de Carlos Vicente JC, Clavero Rubio C, Miralles Morell F. [Extubation failure due to prolonged residual block after vecuronium. Treatment with sugammadex]. An Pediatr (Barc). 2014 Mar;80(3):e92-3. doi: 10.1016/j.anpedi.2013.08.005. Epub 2013 Oct 6. Spanish. PubMed PMID: 24103238.
20: Vega-Villa KR, Kaneda K, Yamashita S, Woo S, Han TH. Vecuronium pharmacokinetics in patients with major burns. Br J Anaesth. 2014 Feb;112(2):304-10. doi: 10.1093/bja/aet309. Epub 2013 Sep 25. PubMed PMID: 24067332.

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